Comprehensive Technical Guide: Chemical Structure, Synthesis, and Applications of 3-Fluoro-3-(pent-4-yn-1-yl)azetidine Hydrochloride
Executive Summary In modern medicinal chemistry, the demand for bifunctional, conformationally restricted building blocks has driven the development of highly specialized azaheterocycles. 3-Fluoro-3-(pent-4-yn-1-yl)azeti...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry, the demand for bifunctional, conformationally restricted building blocks has driven the development of highly specialized azaheterocycles. 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride represents a cutting-edge scaffold that merges the metabolic stability of a fluorinated azetidine core with the bioorthogonal reactivity of a terminal alkyne. This technical whitepaper provides an in-depth analysis of its chemical properties, structural rationale, and validated methodologies for its integration into drug discovery pipelines, such as PROTAC (Proteolysis Targeting Chimera) synthesis and peptidomimetic design.
Chemical Identity & Physicochemical Profiling
As a highly specialized and novel intermediate utilized primarily in custom drug discovery, a universal CAS Registry Number for the specific hydrochloride salt of 3-fluoro-3-(pent-4-yn-1-yl)azetidine is currently unassigned in public chemical databases. However, structurally related precursors—such as tert-butyl 3-(pent-4-yn-1-yl)azetidine-1-carboxylate (CAS: 2897578-74-2)—are actively documented in patent literature for the synthesis of complex degraders [1].
The quantitative structural and physicochemical data of the target molecule are summarized below:
Standardized nomenclature for reproducible synthesis.
CAS Number
Pending / Unassigned
Highlights its status as a novel, proprietary building block.
Molecular Formula
C₈H₁₂FN • HCl
Low molecular weight allows for modular payload additions.
Molecular Weight
177.65 g/mol (Salt) / 141.19 g/mol (Base)
High atom economy during conjugation reactions.
Physical State
Solid (Crystalline Powder)
The HCl salt ensures long-term benchtop stability and prevents amine oxidation.
Predicted pKa (Amine)
~ 8.5 - 9.0
The highly electronegative C3-fluorine lowers the basicity compared to unsubstituted azetidine (pKa ~11.2), improving membrane permeability.
Structural Rationale & Pharmacological Impact
The architectural design of 3-Fluoro-3-(pent-4-yn-1-yl)azetidine is not arbitrary; it is engineered to solve specific pharmacokinetic (PK) and synthetic challenges.
The Azetidine Core (Conformational Rigidity): Four-membered nitrogen heterocycles are favored over acyclic amines because they restrict the conformational space of the molecule. This rigidity reduces the entropic penalty upon binding to a target protein, thereby increasing binding affinity [2].
The 3-Fluoro Substitution (Metabolic Stability): The introduction of a fluorine atom at the C3 position creates a quaternary center that completely blocks cytochrome P450-mediated oxidative metabolism at that site. Furthermore, the strong electron-withdrawing nature of fluorine modulates the basicity of the adjacent secondary amine, preventing the molecule from becoming trapped in acidic lysosomal compartments [3].
The Pent-4-yn-1-yl Handle (Bioorthogonal Reactivity): The terminal alkyne provides a highly specific, bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The 3-carbon alkyl spacer (pentynyl) provides sufficient flexibility to prevent steric hindrance during the "click" conjugation, making it an ideal linker component for PROTACs [1].
Fig 1. Structural rationale mapping for the bifunctional fluorinated azetidine scaffold.
To ensure high-fidelity data generation, the following protocol for the conjugation of 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride to an azide-bearing pharmacophore is designed as a self-validating system . Causality is embedded into every step to explain the physical chemistry driving the reaction.
Protocol: Self-Validating CuAAC Conjugation
Objective: Conjugate the terminal alkyne of the azetidine scaffold to an azide-bearing target (R-N₃) to generate a stable 1,4-disubstituted 1,2,3-triazole linkage.
Step 1: Reagent Preparation & Solvation
Action: Dissolve 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride (1.0 eq, 100 mM) and the target azide (1.0 eq) in a 1:1 mixture of tert-butanol (
t
-BuOH) and deionized water (
H2O
).
Causality: The
t
-BuOH/
H2O
co-solvent system is critical. It ensures the simultaneous solvation of the highly polar azetidine hydrochloride salt and the typically lipophilic azide partner, preventing biphasic reaction stalling.
Validation Checkpoint 1: Visually inspect for complete dissolution. A cloudy mixture indicates poor azide solubility; add up to 10% DMSO to achieve a homogeneous phase.
Step 2: Catalyst Generation
Action: Prepare fresh stock solutions of
CuSO4⋅5H2O
(0.1 eq, 100 mM in water) and sodium ascorbate (0.2 eq, 500 mM in water). Add the
CuSO4
solution to the reaction mixture, followed dropwise by the sodium ascorbate solution.
Causality: Sodium ascorbate acts as a mild reducing agent to generate the catalytically active Cu(I) species in situ from Cu(II). Dropwise addition prevents the rapid, irreversible disproportionation of Cu(I) into inactive Cu(0) and Cu(II).
Step 3: Reaction Monitoring
Action: Stir the mixture vigorously at room temperature for 2-4 hours.
Validation Checkpoint 2 (LC-MS): Aliquot 5 µL of the reaction mixture, dilute in MeOH, and inject into the LC-MS. The reaction is confirmed complete when the extracted ion chromatogram (EIC) shows the total disappearance of the alkyne base mass (
[M+H]+=142.1
) and the emergence of the predicted triazole product mass.
Step 4: Quenching and Purification
Action: Quench the reaction by adding saturated aqueous
NH4Cl
. Extract the product using Ethyl Acetate (3x), dry over
Na2SO4
, and purify via reverse-phase preparative HPLC.
Causality:NH4Cl
effectively chelates the copper catalyst, pulling it into the aqueous layer and preventing heavy-metal contamination of the final pharmaceutical intermediate.
Validation Checkpoint 3 (¹H NMR): Confirm the formation of the triazole ring by identifying the characteristic diagnostic singlet at
δ
7.8 - 8.2 ppm (in
CDCl3
or
DMSO−d6
), which corresponds uniquely to the newly formed triazole C5-proton.
Fig 2. Self-validating CuAAC workflow with integrated LC-MS monitoring for triazole formation.
References
Title: Small molecule degraders of stat3 (US Patent 20230083015A1)
Title: Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV)
Source: Bioorganic & Medicinal Chemistry Letters
URL: [Link] [2]
Title: Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link] [3]
Exploratory
An In-depth Technical Guide to the ¹H, ¹³C, and ¹⁹F NMR Spectral Analysis of 3-Fluoro-3-(pent-4-yn-1-yl)azetidine Hydrochloride
Introduction In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Azetidine scaffolds are of significant interest due to their unique conf...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Azetidine scaffolds are of significant interest due to their unique conformational constraints and ability to serve as versatile building blocks in medicinal chemistry. The introduction of a fluorine atom can profoundly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth analysis of the multinuclear (¹H, ¹³C, and ¹⁹F) Nuclear Magnetic Resonance (NMR) data for 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride, a compound featuring a strained azetidinium ring, a tertiary fluoride, and a terminal alkyne.
This document is designed for researchers, scientists, and drug development professionals, offering not just spectral data, but a detailed interpretation grounded in fundamental NMR principles and field-proven insights. We will explore the causality behind experimental choices and present a self-validating system of analysis to ensure trustworthiness and scientific integrity.
The first step in any spectral analysis is a thorough understanding of the molecule's architecture. The hydrochloride salt of the title compound dictates that the azetidine nitrogen is protonated, forming a positively charged azetidinium cation. This has significant electronic consequences, particularly for the nuclei within the four-membered ring.
Molecular Structure and Numbering Scheme
A clear and consistent numbering system is essential for unambiguous spectral assignment.
Figure 1: Structure of 3-Fluoro-3-(pent-4-yn-1-yl)azetidinium cation with numbering.
Logical Workflow for Spectral Assignment
A robust analytical strategy ensures that data from different experiments are used synergistically to build a complete and accurate structural picture.
Figure 2: Workflow for the comprehensive NMR analysis of the target compound.
Section 2: Experimental Protocols
The quality and reliability of NMR data are directly dependent on meticulous sample preparation and appropriate instrument parameterization.
Protocol 1: Sample Preparation
Rationale: The hydrochloride salt form necessitates a polar, aprotic solvent to ensure solubility without unwanted proton exchange of the N-H proton. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the salt and its residual proton signal does not obscure key regions of the spectrum. For ¹³C NMR, a higher concentration is typically required to achieve a good signal-to-noise ratio in a reasonable time.[1][2]
Methodology:
For ¹H and ¹⁹F NMR: Accurately weigh 5-10 mg of 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride.[3]
For ¹³C NMR: Accurately weigh 20-30 mg of the compound.[1]
Transfer the solid to a clean, dry vial. Add approximately 0.7 mL of DMSO-d₆ containing 0.05% v/v tetramethylsilane (TMS) as an internal reference standard.
Vortex the vial until the solid is completely dissolved. Ensure no particulate matter is visible. If necessary, filter the solution through a small cotton plug in a Pasteur pipette.
Carefully transfer the solution into a 5 mm NMR tube, ensuring a sample height of at least 4 cm.[3]
Cap the NMR tube and wipe the exterior clean before inserting it into the spectrometer.
Protocol 2: NMR Data Acquisition
Rationale: Data will be acquired on a 400 MHz spectrometer. This field strength provides a good balance between resolution and accessibility. Specific parameters are chosen to ensure accurate integration and resolution of coupling constants. For ¹³C NMR, proton decoupling is used to simplify the spectrum to singlets (or multiplets due to C-F coupling), enhancing sensitivity via the Nuclear Overhauser Effect (NOE).
Instrumentation: 400 MHz NMR Spectrometer with a multinuclear probe.
Parameters:
¹H NMR:
Operating Frequency: 400.13 MHz
Solvent: DMSO-d₆
Temperature: 298 K
Pulse Program: zg30 (30° pulse angle)
Acquisition Time: 4 seconds
Relaxation Delay (d1): 2 seconds
Number of Scans (ns): 16
Reference: TMS at δ 0.00 ppm
¹³C{¹H} NMR:
Operating Frequency: 100.62 MHz
Solvent: DMSO-d₆
Temperature: 298 K
Pulse Program: zgpg30 (power-gated decoupling)
Acquisition Time: 1.5 seconds
Relaxation Delay (d1): 2 seconds
Number of Scans (ns): 1024
Reference: TMS at δ 0.00 ppm
DEPT-135:
Pulse Program: dept135
Parameters inherited from the standard ¹³C experiment. This experiment differentiates carbon signals based on the number of attached protons: CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.[4][5][6]
¹⁹F NMR:
Operating Frequency: 376.50 MHz
Solvent: DMSO-d₆
Temperature: 298 K
Pulse Program: zg (¹H decoupling is generally not required unless simplifying complex multiplets is necessary)
Acquisition Time: 2 seconds
Relaxation Delay (d1): 2 seconds
Number of Scans (ns): 64
Reference: External CFCl₃ (or a secondary standard like C₆F₆ at -164.9 ppm)[7].
Section 3: ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The key influencing factors are the deshielding effect of the azetidinium nitrogen, the electronegativity of the fluorine atom, and the unique electronic environment of the alkyne.
Expected Spectral Features:
Azetidinium Protons (H2, H4): The positive charge on the nitrogen atom will strongly deshield the adjacent methylene protons (H2 and H4), shifting them significantly downfield compared to a neutral azetidine. They are expected to appear as complex multiplets due to geminal coupling (²JHH), vicinal coupling to each other (which is complex in a four-membered ring), and, crucially, two-bond coupling to fluorine (²JHF).[8] The signals may also experience some broadening due to the quadrupolar moment of the ¹⁴N nucleus.[9][10]
Azetidinium N-H Proton: This proton will likely appear as a very broad singlet at a downfield chemical shift, characteristic of an ammonium salt. Its integration should correspond to one proton.
Side Chain Protons (H1', H2', H3'): These methylene protons will appear in the typical aliphatic region. H1' is closest to the electron-withdrawing fluorine and azetidinium ring and will be the most deshielded. The signals will be multiplets due to vicinal H-H coupling. H1' will also exhibit a three-bond coupling to fluorine (³JHF).
Alkyne Proton (H5'): The terminal alkyne proton has a characteristic chemical shift, typically appearing as a triplet due to long-range four-bond coupling (⁴JHH) to the H3' protons.
Proton Assignment
Predicted δ (ppm)
Predicted Multiplicity
Coupling Constants (J, Hz)
N-H
9.0 - 11.0
br s
-
H 2 / H 4
4.0 - 4.8
m
²JHH, ²JHF, ³JHH
H 1'
2.2 - 2.6
m
²JHH, ³JHH, ³JHF
H 3'
2.1 - 2.4
m
³JHH, ⁴JHH
H 2'
1.7 - 2.0
m
³JHH
H 5'
2.8 - 3.2
t
⁴JHH ≈ 2.5-3.0
Section 4: ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum, particularly when combined with a DEPT-135 experiment, allows for the unambiguous identification of every carbon atom in the structure. The key features are the large one-bond C-F coupling and the deshielding effects of the substituents.
Expected Spectral Features:
Azetidinium Carbons (C2, C4): Similar to their attached protons, these carbons are deshielded by the adjacent positively charged nitrogen and will appear downfield. They will be split into doublets by the fluorine atom due to two-bond coupling (²JCF).
Quaternary Carbon (C3): This carbon is directly bonded to fluorine and will therefore exhibit a very large one-bond coupling constant (¹JCF), typically in the range of 150-250 Hz.[11] It will appear as a doublet. As a quaternary carbon, it will be absent in the DEPT-135 spectrum.
Side Chain Carbons (C1', C2', C3'): These sp³ hybridized carbons will appear in the upfield aliphatic region. C1' and C2' will show smaller C-F couplings (²JCF and ³JCF, respectively). The DEPT-135 spectrum will show these as negative signals, confirming they are CH₂ groups.[12]
Alkyne Carbons (C4', C5'): The sp-hybridized carbons of the alkyne have characteristic chemical shifts.[13][14] C4' (quaternary) will be absent in the DEPT-135 spectrum, while C5' (CH) will appear as a positive signal.[4][5] Both may show small, long-range C-F coupling.
Carbon Assignment
Predicted δ (ppm)
¹³C Multiplicity (due to F)
DEPT-135 Signal
Coupling Constants (JCF, Hz)
C4'
80 - 90
d (small)
Absent
⁵JCF
C5'
70 - 80
d (small)
Positive (CH)
⁶JCF
C2 / C4
55 - 65
d
Negative (CH₂)
²JCF ≈ 20-30
C3
88 - 98
d
Absent
¹JCF ≈ 170-200
C1'
30 - 38
d
Negative (CH₂)
²JCF ≈ 18-25
C3'
25 - 33
d
Negative (CH₂)
⁴JCF ≈ 1-3
C2'
15 - 22
d
Negative (CH₂)
³JCF ≈ 5-8
Section 5: ¹⁹F NMR Spectral Analysis
¹⁹F is a spin-½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive technique.[15][16] The chemical shift is extremely sensitive to the electronic environment, providing a unique and powerful probe for fluorinated molecules.[17]
Expected Spectral Features:
Chemical Shift: For a tertiary alkyl fluoride, the chemical shift is expected to be in a highly shielded (upfield) region.[18][19]
Multiplicity: The fluorine signal will be split by its neighboring protons. It has four adjacent protons on the azetidine ring (two at C2, two at C4) and two on the side chain (at C1'). Assuming the couplings are similar, the signal could appear as a complex multiplet, potentially a broad quintet or sextet, resulting from the coupling to these six protons (²JHF to H2/H4 and ³JHF to H1'). The magnitude of these couplings provides critical through-bond connectivity information.[20][21]
Fluorine Assignment
Predicted δ (ppm) (vs CFCl₃)
Predicted Multiplicity
Coupling Constants (J, Hz)
F -C3
-140 to -160
m
²JHF (to H2/H4), ³JHF (to H1')
Section 6: Integrated Spectral Interpretation
The true power of multinuclear NMR lies in the synthesis of all available data. The coupling constants are the threads that tie the different spectra together. For instance, the coupling constant observed between F and the H2/H4 protons in the ¹⁹F spectrum must match the ²JHF value observed in the multiplet for the H2/H4 protons in the ¹H spectrum. Similarly, the large ¹JCF splitting of the C3 signal in the ¹³C spectrum is the definitive signature of the carbon directly attached to the fluorine atom. The DEPT-135 experiment validates the assignments of CH, CH₂, and quaternary carbons, providing a robust cross-check of the entire structure. For even more complex molecules, 2D NMR experiments like HSQC (¹H-¹³C correlation) and HMBC (long-range ¹H-¹³C correlation) would be employed to finalize all assignments without ambiguity.[22][23]
Conclusion
The comprehensive NMR analysis of 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride provides a clear and detailed picture of its molecular structure. Through the systematic application of ¹H, ¹³C, DEPT-135, and ¹⁹F NMR spectroscopy, each atom's chemical environment and connectivity can be confidently assigned. The characteristic chemical shifts arising from the azetidinium cation, the distinct splitting patterns caused by heteronuclear H-F and C-F couplings, and the specific signals from the alkyne moiety all combine to form a unique spectral fingerprint. This guide outlines the necessary experimental protocols and interpretive logic required to perform such an analysis, underscoring the indispensable role of multinuclear NMR in modern chemical and pharmaceutical research.
References
University of California, Davis. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. UC Davis Chem. [Link]
Fiveable. (n.d.). DEPT-135: Organic Chemistry Study Guide. [Link]
University of California, Santa Barbara. (n.d.). SG Sample Prep - Nuclear Magnetic Resonance Labs. [Link]
University of Calgary. (n.d.). C13 NMR List of Chemical Shifts. [Link]
Capua, M., et al. (2024). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. Molecules, 29(5), 1033. [Link]
Ashbrook, S. E., & Sneddon, S. (2014). Recent advances in solid-state NMR spectroscopy of quadrupolar nuclei. RSC Advances, 4(35), 18274-18299. [Link]
Mishkovsky, M., et al. (2017). Accurate determination of one-bond heteronuclear coupling constants with “pure shift” broadband proton-decoupled CLIP/CLAP-HSQC experiments. Journal of Magnetic Resonance, 281, 23-30. [Link]
Oregon State University. (2022, March 9). 13C NMR Chemical Shift. [Link]
University of Florida. (n.d.). Consequences of Nuclei with Quadrupole Moments in NMR. [Link]
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
Chvojka, T., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(20), 5919-5930. [Link]
Chem Help ASAP. (2022, October 8). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]
Parella, T. (n.d.). Homonuclear and heteronuclear coupling constants. [Link]
Chvojka, T., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(20), 5919-5930. [Link]
Dorman, D. E., Jautelat, M., & Roberts, J. D. (1971). Carbon-13 nuclear magnetic resonance spectroscopy. Spectra of the linear alkynes. The Journal of Organic Chemistry, 36(19), 2757-2766. [Link]
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. [Link]
Foroozandeh, M., et al. (2023). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society, 145(36), 19612-19617. [Link]
Tey, W. M., et al. (2020). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. Solid State Nuclear Magnetic Resonance, 110, 101691. [Link]
Gutowsky, H. S., & McCall, D. W. (1960). NMR Fluorine‐Fluorine Coupling Constants in Saturated Organic Compounds. The Journal of Chemical Physics, 32(2), 548-556. [Link]
Stewart, N. J., et al. (2018). Long-range Heteronuclear J-coupling constants in Esters: Implications for 13C metabolic MRI by Side-Arm Parahydrogen. Journal of Magnetic Resonance, 296, 114-123. [Link]
Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]
Chvojka, T., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(20), 5919-5930. [Link]
Contreras, R. H., et al. (2002). DFT Calculation of NMR JFF Spin−Spin Coupling Constants in Fluorinated Pyridines. The Journal of Physical Chemistry A, 106(25), 6143-6148. [Link]
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Technical Whitepaper: Physical Properties, Molecular Characterization, and Application Workflows of 3-Fluoro-3-(pent-4-yn-1-yl)azetidine Hydrochloride
As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the challenge of balancing molecular rigidity, lipophilicity, and bioorthogonal reactivity. 3-Fluoro-3-(pent-...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the challenge of balancing molecular rigidity, lipophilicity, and bioorthogonal reactivity. 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride represents a highly specialized, trifunctional building block designed to address these exact parameters.
This whitepaper provides an in-depth technical analysis of this molecule, detailing its physicochemical properties, the mechanistic causality behind its structural design, and self-validating protocols for its integration into bioconjugation workflows.
Molecular & Physicochemical Properties
Accurate characterization of building blocks is the first step in ensuring reproducible synthesis. The hydrochloride salt form of 3-fluoro-3-(pent-4-yn-1-yl)azetidine ensures high aqueous solubility and stability, preventing the volatilization or degradation often seen with free-base small-ring amines.
Mechanistic Rationale: The Trifecta of Structural Design
The architecture of 3-fluoro-3-(pent-4-yn-1-yl)azetidine is not arbitrary; every functional group serves a specific, causal purpose in medicinal chemistry and bioconjugation.
A. The Azetidine Core: Conformational Restriction
Saturated nitrogen heterocycles are ubiquitous in drug design, but standard piperidine or pyrrolidine rings often introduce excessive lipophilicity or entropic penalties during target binding. The four-membered azetidine ring acts as a "stretched" rigidifier[1]. By enforcing conformational restriction, the azetidine core reduces the entropic penalty upon target binding while maintaining a lower molecular weight and lower lipophilicity (LogP) compared to larger cyclic analogs[1].
B. The 3-Fluoro Substitution: pKa Modulation
The strategic introduction of a fluorine atom at the 3-position is a masterclass in physicochemical tuning. Fluorine is highly electronegative; through inductive electron withdrawal along the sigma bonds, it pulls electron density away from the adjacent azetidine nitrogen[2].
The Causality: This inductive effect lowers the basicity (pKa) of the amine from ~10.4 (in unsubstituted azetidine) to approximately 8.5[3].
The Result: At physiological pH (7.4), a larger fraction of the molecule exists in its unionized (free base) form compared to a non-fluorinated analog. This directly translates to improved passive membrane permeability and reduced susceptibility to P-glycoprotein (P-gp) mediated efflux[2].
C. The Pent-4-ynyl Chain: Bioorthogonal Reactivity
The 5-carbon chain terminating in an alkyne (-CH₂-CH₂-CH₂-C≡CH) provides a highly selective bioorthogonal handle[4]. The 3-carbon aliphatic spacer is critical: it provides sufficient flexibility to prevent steric hindrance when the terminal alkyne undergoes cycloaddition with bulky azide-functionalized biomolecules or PROTAC target ligands.
Figure 1: Mechanistic rationale for the structural components of the 3-fluoro-azetidine alkyne.
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier method for conjugating this building block to an azide-bearing partner[5]. However, Cu(I) species can generate reactive oxygen species (ROS) that degrade sensitive biological targets. The following protocol is engineered with built-in causality and self-validating QC steps to ensure absolute trustworthiness.
Protocol A: High-Efficiency CuAAC Bioconjugation
Objective: Conjugate 3-fluoro-3-(pent-4-yn-1-yl)azetidine to an azide-functionalized cargo (e.g., a fluorophore or target-protein ligand) with >95% yield.
Action: In a microcentrifuge tube, mix 5 µL of 20 mM CuSO₄ with 10 µL of 50 mM THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) ligand. Incubate for 5 minutes.
Why: Pre-complexing Cu(II) with THPTA before reduction prevents the generation of ROS. THPTA acts as a sacrificial reductant and stabilizes the active Cu(I) oxidation state, accelerating the reaction while protecting the biomolecule[5].
Reagent Assembly:
Action: To 400 µL of aqueous buffer (pH 7.4), add the Azide-Cargo (final concentration 50 µM) and 3-fluoro-3-(pent-4-yn-1-yl)azetidine HCl (final concentration 100 µM; 2 equivalents to drive the reaction).
Initiation via Reduction:
Action: Add the pre-complexed CuSO₄/THPTA solution to the reagent mixture. Finally, add 25 µL of 100 mM Sodium Ascorbate.
Why: Ascorbate must be added last. It reduces the THPTA-bound Cu(II) to Cu(I) in situ, instantly initiating the cycloaddition[5].
Incubation:
Action: Rotate the mixture at room temperature for 1 hour.
Protocol B: Self-Validation & Quenching
A protocol is only as good as its validation. To ensure the reaction has gone to completion and to prevent downstream toxicity, execute the following loop:
In-Process LC-MS Check:
Action: At t=60 min, withdraw a 5 µL aliquot, dilute in 95 µL of LC-MS grade water containing 1 mM EDTA, and inject into the LC-MS.
Validation Metric: Monitor for the disappearance of the free-base alkyne mass envelope (
m/z
142.1 [M+H]⁺) and the emergence of the product mass.
Correction Loop: If >5% unreacted alkyne remains, the Cu(I) has likely oxidized. Spike the main reaction with an additional 10 µL of Sodium Ascorbate and incubate for 30 more minutes.
Reaction Quenching (Safety Step):
Action: Once LC-MS confirms completion, add EDTA to a final concentration of 5 mM to the bulk reaction.
Why: EDTA out-competes THPTA, chelating the copper and stripping it from the triazole product. This halts the reaction and prevents residual heavy-metal cytotoxicity in subsequent biological assays.
Figure 2: Self-validating CuAAC bioconjugation workflow with integrated LC-MS and quenching steps.
References
Presolski, N. C., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. 5
Future Medicinal Chemistry (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate.1
Vector Laboratories. Enhance Bioconjugation With High-Efficiency CuAAC Click Chemistry Reagents.4
Gillis, E. P., et al. (2015). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry (ACS). 2
Degorce, S. L., et al. (2020). Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. ACS Medicinal Chemistry Letters. 3
Technical Whitepaper: Safety, Handling, and Application Guidelines for 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride
Executive Summary & Structural Rationale In modern drug discovery and bioconjugation, the demand for modular, bifunctional building blocks is at an all-time high. 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride repres...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
In modern drug discovery and bioconjugation, the demand for modular, bifunctional building blocks is at an all-time high. 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride represents a highly specialized scaffold designed for advanced chemical biology applications.
To understand the handling and utility of this compound, one must first deconstruct the causality behind its structural design:
The Azetidine Core : Acts as a conformationally restricted bioisostere for piperidines and pyrrolidines. It improves the fraction of sp3 carbons (Fsp3), enhancing aqueous solubility and metabolic stability.
The 3-Fluoro Substitution : Fluorine exerts a strong inductive electron-withdrawing effect. This intentionally lowers the basicity (pKa) of the azetidine nitrogen, which is a proven strategy to mitigate off-target toxicity, such as hERG channel inhibition, while simultaneously increasing resistance to oxidative metabolism by cytochrome P450 enzymes.
The Pent-4-yn-1-yl Appendage : Provides a terminal alkyne. Unlike strained alkynes or maleimides that can suffer from premature degradation or thiol cross-reactivity, terminal alkynes are exceptionally stable across a wide range of biological pH values and redox conditions [1]. This makes it an ideal, orthogonal "click" handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Safety Data Sheet (SDS) & Hazard Profiling
As a specialized research chemical, the safety profile of 3-fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride is extrapolated from the validated hazard data of its parent core, 3-fluoroazetidine hydrochloride, and general terminal alkynes [2, 3].
The compound is an acidic salt and a potent irritant. Furthermore, it is highly hygroscopic . Exposure to ambient humidity leads to rapid deliquescence, which alters the effective molar mass of the solid. This moisture absorption will compromise the stoichiometric precision required for downstream bioconjugation.
Quantitative Hazard Summary
Summarized below are the predicted Global Harmonized System (GHS) classifications and required mitigation strategies.
Hazard Class
Category
GHS Code
Causality & Manifestation
Required PPE & Mitigation
Skin Irritation
Category 2
H315
Acidic nature of the hydrochloride salt causes localized epidermal protein denaturation.
Nitrile gloves (double-layered), lab coat. Wash immediately if exposed.
Eye Irritation
Category 2A
H319
High risk of severe corneal irritation due to the localized pH drop upon contact with ocular fluid.
Chemical safety goggles (OSHA 29 CFR 1910.133 compliant).
Respiratory Irritation
Category 3
H335
Inhalation of fine crystalline dust irritates the mucosal lining of the respiratory tract.
Handle exclusively in a certified fume hood or use an N95/P100 respirator.
Hygroscopicity
N/A
N/A
Rapidly absorbs atmospheric water, leading to clumping and degradation.
Store at -20°C under Argon/N2. Weigh rapidly or use a glovebox.
Handling Logic and Preparation Workflows
Because the compound is supplied as a hydrochloride salt, the azetidine nitrogen is protonated and non-nucleophilic. Depending on the intended reaction, researchers must decide whether to use the salt directly or perform a free-basing step.
Fig 1: Decision tree for handling and free-basing the hygroscopic hydrochloride salt.
Protocol A: In Situ Free-Basing for Amine Functionalization
If the goal is to functionalize the azetidine nitrogen (e.g., via amide coupling with an NHS-ester or reductive amination), the HCl salt must be neutralized to liberate the nucleophilic lone pair.
Self-Validating Methodology:
Preparation : Dissolve the 3-fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride in anhydrous DMF or DCM to achieve a 0.1 M to 0.5 M solution.
Base Addition : Add 2.5 to 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a non-nucleophilic base that will scavenge the HCl without competing for downstream electrophiles.
Validation Checkpoint : Spot the solution on wet pH paper. The pH should register between 8 and 9. If it remains acidic, the amine is still protonated and the subsequent coupling will fail.
Reaction : Proceed immediately with the addition of the electrophile. Do not store the free base long-term, as free azetidines are prone to atmospheric oxidation and ring-opening over time.
CuAAC Bioconjugation Guidelines
The primary utility of the pent-4-ynyl group is its participation in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Terminal alkynes demonstrate near-perfect orthogonality and stability in biological buffers, making them superior to maleimides when long-term stability is required[1].
Fig 2: CuAAC bioconjugation workflow utilizing the terminal alkyne handle.
Protocol B: Optimized CuAAC Workflow
When conjugating this azetidine to an azide-functionalized protein or fluorophore, the generation of Reactive Oxygen Species (ROS) by the copper catalyst can degrade the biomolecule. To prevent this, a self-validating catalytic system utilizing THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is required [4].
Self-Validating Methodology:
Alkyne Preparation : Prepare a 10 mM stock of 3-fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride in DMSO. Note: Free-basing is not required for CuAAC, as the alkyne reacts independently of the protonation state of the azetidine.
Catalyst Pre-mix (Critical Step) : In a separate microcentrifuge tube, combine CuSO4 (final reaction concentration: 0.25 mM) with THPTA ligand (final concentration: 1.25 mM). Causality: Pre-mixing ensures the Cu(II) is fully coordinated before reduction, preventing the generation of free Cu(I) which causes protein precipitation and ROS generation.
Reduction : Add Sodium Ascorbate (final concentration: 2.5 mM) to the pre-mix. The solution will briefly turn brown and then clear, indicating successful reduction of Cu(II) to the catalytically active Cu(I).
Ligation : Add the azide-biomolecule (1.0 eq) and the alkyne stock (1.2 to 5.0 eq) to the reaction buffer (e.g., PBS, pH 7.4). Finally, inject the activated catalyst pre-mix.
Validation Checkpoint : Incubate at room temperature for 1–2 hours. Analyze an aliquot via LC-MS. Do not proceed to purification until LC-MS confirms the disappearance of the azide mass and the appearance of the [M+H]+ peak corresponding to the 1,2,3-triazole product.
Table 2: CuAAC Reaction Optimization Matrix
Component
Optimal Final Conc.
Equivalents
Mechanistic Role
Azide-Biomolecule
10 - 100 µM
1.0 eq
Limiting reagent; target for conjugation.
Azetidine Alkyne
50 - 500 µM
1.2 - 5.0 eq
Driven in slight excess to ensure complete consumption of the biomolecule.
CuSO4
0.25 mM
Catalytic
Source of copper for the cycloaddition.
THPTA Ligand
1.25 mM
5x relative to Cu
Acts as a sacrificial reductant and shields the biomolecule from oxidation [4].
Sodium Ascorbate
2.5 mM
10x relative to Cu
Reduces Cu(II) to the active Cu(I) state. Must be prepared fresh daily.
References
Comparative Study of Click Handle Stability in Common Ligation Conditions
Bioconjugate Chemistry - ACS Publications[Link]
Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation
Current Protocols in Chemical Biology - Jena Bioscience[Link]
Foundational
An In-depth Technical Guide to the Solubility Profile of 3-Fluoro-3-(pent-4-yn-1-yl)azetidine Hydrochloride in Organic Solvents
Abstract This technical guide provides a comprehensive framework for characterizing the solubility profile of 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride in a range of organic solvents. As a novel compound with po...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive framework for characterizing the solubility profile of 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride in a range of organic solvents. As a novel compound with potential applications in pharmaceutical development, understanding its solubility is paramount for formulation, process chemistry, and preclinical studies. This document outlines the theoretical considerations influencing the solubility of this unique trifunctional molecule, provides detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility determination, and establishes a methodology for the systematic presentation and interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable solubility dataset for this and similar heterocyclic compounds.
Introduction: The Significance of Solubility in Drug Development
In the trajectory of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that dictates its downstream success.[1][2] Poor solubility can lead to challenges in formulation, unreliable results in biological assays, and ultimately, low bioavailability.[2] The subject of this guide, 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride, is a compound of interest due to its unique structural motifs: a strained azetidine ring, a fluorine substituent, and a terminal alkyne. Azetidines are increasingly incorporated into modern medicinal chemistry to enhance properties like metabolic stability and solubility.[3] The hydrochloride salt form suggests an approach to improve aqueous solubility, but its behavior in organic solvents—critical for synthesis, purification, and the preparation of dosing solutions for in vivo studies—requires empirical determination.
This guide will provide the scientific foundation and practical methodologies to thoroughly characterize the solubility of this compound, enabling informed decision-making throughout the development lifecycle.
Molecular Structure Analysis and Predicted Solubility Behavior
The solubility of 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride is a complex interplay of its constituent functional groups. A qualitative prediction of its behavior in various organic solvents can be derived from first principles.
Azetidine Hydrochloride: The core structure is a four-membered nitrogen-containing heterocycle.[3] The protonated nitrogen in the hydrochloride salt form introduces a significant ionic character, which is expected to dominate the solubility profile. This salt form will favor dissolution in polar solvents capable of solvating the charged species. Azetidine hydrochloride itself is soluble in water and polar organic solvents.[4][5]
3-Fluoro Substituent: The highly electronegative fluorine atom at the 3-position has a strong electron-withdrawing effect. This can modulate the polarity of adjacent functional groups and influence hydrogen bonding capabilities.[6] While fluorine can increase lipophilicity in some contexts, its primary effect here is likely to be a modulation of the local electronic environment.
3-(pent-4-yn-1-yl) Substituent: This C5 alkyl chain terminating in an alkyne is a nonpolar, lipophilic moiety. Alkynes are generally soluble in nonpolar or weakly polar organic solvents like hexane and diethyl ether, and are typically insoluble in water.[7][8][9][10][11] This part of the molecule will contribute to solubility in less polar environments and may limit solubility in highly polar, aqueous systems.
Overall Prediction: The molecule presents a classic amphipathic challenge. The hydrochloride salt will drive solubility in polar protic solvents (e.g., methanol, ethanol) and some polar aprotic solvents (e.g., DMSO). The pentynyl chain will enhance solubility in less polar solvents (e.g., dichloromethane, ethyl acetate). We can anticipate poor solubility in highly nonpolar solvents like hexanes, where the energetic cost of solvating the ionic hydrochloride would be too high.
Experimental Determination of Solubility
A comprehensive solubility profile requires the determination of both thermodynamic and kinetic solubility.
Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. The shake-flask method is the gold standard for this determination.[12]
Protocol: Shake-Flask Method for Thermodynamic Solubility
Preparation: Add an excess amount of solid 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride to a series of vials, each containing a known volume of a selected organic solvent (see Table 1 for suggestions). The excess solid is crucial to ensure equilibrium is reached with an undissolved solid phase present.
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a period sufficient to reach equilibrium (typically 24-48 hours). A shaker or rotator should be used to ensure thorough mixing.
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter is recommended.
Quantification: Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound must be prepared.
Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or µg/mL.
Kinetic (Apparent) Solubility
Kinetic solubility is often more relevant to early drug discovery, as it reflects the concentration at which a compound precipitates from a solution prepared by adding a concentrated stock (e.g., in DMSO) to an aqueous or organic medium.[1] Nephelometry is a high-throughput method for this measurement.[13]
Protocol: Nephelometric Method for Kinetic Solubility
Stock Solution Preparation: Prepare a high-concentration stock solution of 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride in 100% DMSO (e.g., 10 mM).
Serial Dilution: In a microtiter plate, perform a serial dilution of the DMSO stock solution into the organic solvent of interest. This is typically done by adding a small volume of the stock solution to a larger volume of the test solvent.
Precipitation and Detection: Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature. The presence of undissolved particles (precipitate) will cause light scattering, which can be measured using a nephelometer.
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant light scattering (above a certain threshold compared to a blank) is observed.
Data Presentation and Interpretation
For clarity and ease of comparison, the solubility data should be summarized in a structured table.
Table 1: Solubility Profile of 3-Fluoro-3-(pent-4-yn-1-yl)azetidine Hydrochloride
Solvent
Solvent Type
Polarity Index
Thermodynamic Solubility (mg/mL) at 25°C
Kinetic Solubility (µM)
Methanol
Polar Protic
5.1
Experimental Data
Experimental Data
Ethanol
Polar Protic
4.3
Experimental Data
Experimental Data
Isopropanol
Polar Protic
3.9
Experimental Data
Experimental Data
Acetonitrile
Polar Aprotic
5.8
Experimental Data
Experimental Data
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
7.2
Experimental Data
Experimental Data
Dichloromethane (DCM)
Halogenated
3.1
Experimental Data
Experimental Data
Ethyl Acetate
Ester
4.4
Experimental Data
Experimental Data
Tetrahydrofuran (THF)
Ether
4.0
Experimental Data
Experimental Data
Toluene
Aromatic
2.4
Experimental Data
Experimental Data
Hexanes
Nonpolar
0.1
Experimental Data
Experimental Data
Visualizing Experimental Workflows
Diagrams can effectively illustrate the logical flow of experimental protocols.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for Kinetic Solubility Determination.
Conclusion and Future Directions
This guide provides a robust framework for determining the solubility profile of 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride in organic solvents. The combination of theoretical prediction, detailed experimental protocols, and systematic data presentation will yield a comprehensive understanding of the compound's behavior. This data is foundational for subsequent stages of drug development, including formulation design for in vivo studies, process optimization for scale-up, and ensuring the reliability of data from biological screening assays. Further studies could investigate the effect of temperature and pH (in aqueous co-solvent systems) on solubility to build a more complete physicochemical profile.
References
Chem-Space. (2022, May 31). Compound solubility measurements for early drug discovery. [Link]
Kolker, A. R., & de Pablo, J. J. (1997). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research, 36(3), 875–881. [Link]
Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. PubMed, 24(5), 545-548. [Link]
OrgoSolver. (n.d.). Physical Properties of Alkynes. [Link]
Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solvents. [Link]
Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. [Link]
OpenOChem Learn. (n.d.). Physical Properties of Alkynes. [Link]
Chemistry LibreTexts. (2021, May 20). 3.11: Physical Properties of Alkynes. [Link]
Salvalaglio, M., et al. (2018). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Crystal Growth & Design, 18(9), 5547–5556. [Link]
Beaver, M. G., et al. (2017). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 82(19), 10394–10405. [Link]
CK-12 Foundation. (2026, March 31). Physical and Chemical Properties of Alkynes. [Link]
Schilling, J., et al. (2022). Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. Journal of Chemical & Engineering Data, 67(7), 1732–1744. [Link]
Schilling, J., et al. (2022). Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. ACS Figshare. [Link]
ResearchGate. (n.d.). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. [Link]
BYJU'S. (2022, July 27). Physical Properties Of Alkynes. [Link]
Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]
Singh, S., et al. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
Symes, O. L., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]
Symes, O. L., et al. (2024, December 25). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PubMed. [Link]
A Comprehensive Technical Guide to the Synthesis of 3-Fluoro-3-(pent-4-yn-1-yl)azetidine Hydrochloride Precursors
Executive Summary The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart conformational rigidity and favorable physicochemical properties to bioactive molecules.[1][2] The...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart conformational rigidity and favorable physicochemical properties to bioactive molecules.[1][2] The strategic introduction of fluorine at the C3-position, particularly to form a quaternary stereocenter, further enhances metabolic stability and binding affinity, making such motifs highly sought after in drug discovery programs.[3] This guide provides an in-depth exploration of robust and scientifically validated synthetic pathways for the precursors of 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride, a complex target featuring a strained, fluorinated quaternary center. We will dissect two primary retrosynthetic strategies, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical process parameters essential for researchers in pharmaceutical and chemical development.
Introduction: The Strategic Value of Fluorinated Azetidines
The four-membered azetidine ring is no longer a mere curiosity but a privileged structural unit in numerous FDA-approved drugs and clinical candidates. Its strained nature provides a well-defined three-dimensional vector for substituents, enabling precise interactions with biological targets while often improving properties like solubility and metabolic stability compared to larger ring systems.
The incorporation of fluorine, the most electronegative element, is a time-honored strategy in drug design. It can profoundly alter a molecule's pKa, lipophilicity, and conformation, and can block sites of metabolic oxidation. The synthesis of molecules containing a 3-fluoro-3-alkyl-azetidine core, however, presents significant synthetic hurdles. The construction of a sterically congested quaternary carbon center on an already strained ring, coupled with the controlled introduction of fluorine, demands a nuanced and carefully planned synthetic approach. This guide focuses on elucidating these pathways, providing a practical roadmap for chemists in the field.
Retrosynthetic Analysis and Strategic Planning
A convergent strategy is the most logical approach for a molecule of this complexity. The synthesis can be disconnected to reveal three primary building blocks: a suitable N-protected 3-azetidinone, the pent-4-yn-1-yl sidechain, and the fluorine atom. The final steps involve the deprotection of the azetidine nitrogen and subsequent salt formation to yield the hydrochloride, a common practice to enhance the stability and handling of amine-containing active pharmaceutical ingredients.[4]
The core challenge lies in the stereocontrolled assembly of the 3-fluoro-3-(pent-4-yn-1-yl)azetidine intermediate. We will explore two primary pathways originating from a common precursor, N-Boc-3-azetidinone.
Figure 1: Retrosynthetic analysis of the target compound.
Synthesis of Key Starting Materials
Success in complex synthesis hinges on the reliable preparation of high-quality starting materials. This section details the synthesis of the two critical precursors.
N-Boc-3-azetidinone serves as the foundational scaffold for constructing the target molecule. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the azetidine nitrogen due to its stability under a wide range of conditions and its facile removal under acidic conditions, which are often compatible with the final salt formation step.[5][6] A common and scalable synthesis begins with the reaction of epichlorohydrin and benzylamine, followed by protection, cyclization, and oxidation.
An In-Depth Technical Guide to the Thermodynamic Stability of 3-Fluoro-3-(pent-4-yn-1-yl)azetidine Hydrochloride
Abstract: The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive tech...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive technical framework for evaluating the stability of 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride, a novel molecule featuring a strained azetidine ring, a stabilizing fluoro group, and a reactive terminal alkyne. By integrating insights from structural analysis, established experimental protocols, and predictive computational chemistry, this document serves as a robust resource for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices, detail self-validating protocols for thermal and forced degradation analysis, and outline computational workflows to build a holistic stability profile, all grounded in authoritative scientific principles and regulatory standards.
Section 1: Introduction - The Imperative of Stability in Drug Development
The journey of a drug candidate from discovery to market is contingent upon a thorough understanding of its physicochemical properties. Among these, thermodynamic stability is paramount. It provides the data necessary to establish a re-test period or shelf life and to recommend appropriate storage conditions.[1] For a molecule like 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride, which combines several distinct chemical motifs, a multi-faceted approach to stability assessment is not just recommended, but essential.
The inherent reactivity of this molecule is dictated by a delicate balance of competing factors:
Azetidine Ring Strain: The four-membered ring possesses considerable strain (approx. 25.4 kcal/mol), making it susceptible to ring-opening reactions, particularly under acidic conditions which are relevant for a hydrochloride salt.[2][3]
Fluorine Substitution: The C-F bond is exceptionally strong, often enhancing metabolic and thermal stability.[4][5] However, its strong electron-withdrawing nature can modulate the reactivity of the azetidine ring.
Terminal Alkyne: This functional group, while often used as a stable connector in medicinal chemistry, is a latent electrophile and can participate in various reactions, including thermal degradation.[6][7][8]
This guide will systematically dissect these features, providing the theoretical grounding and practical methodologies required to characterize the stability of this and structurally related compounds.
Section 2: Molecular Structure Analysis and Predicted Stability Profile
A proactive stability assessment begins with a theoretical analysis of the molecule's structure. Each functional group contributes to the overall reactivity and potential degradation pathways.
The Azetidine Hydrochloride Core: Azetidines are more stable than aziridines but are prone to decomposition pathways not seen in larger rings like pyrrolidines.[2] The formation of a hydrochloride salt increases aqueous solubility but also ensures that the azetidinium ion is the predominant species in protic environments. This protonation can make the ring more susceptible to nucleophilic attack and subsequent ring-opening, a well-documented instability for certain azetidine derivatives.[3] The pKa of the azetidine nitrogen is therefore a critical parameter governing its stability.[3]
The 3-Fluoro Substituent: The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to improve metabolic stability.[9] The strength of the C-F bond suggests it is unlikely to be a primary point of thermal degradation.[5] Instead, its role is primarily electronic, withdrawing electron density and potentially influencing the susceptibility of the C-N bonds in the azetidine ring to cleavage.
The 3-(pent-4-yn-1-yl) Group: Terminal alkynes are versatile functional groups but can be reactive under stress conditions.[10] The terminal C-H bond is weakly acidic (pKa ≈ 25), and the triple bond can undergo hydration, oxidation, or polymerization.[6] While generally stable, its presence necessitates specific stress testing to rule out degradation pathways involving this moiety.[8]
Based on this analysis, we can hypothesize several potential degradation pathways that must be investigated experimentally:
Acid- or Base-Catalyzed Hydrolytic Ring Opening: Cleavage of the azetidine C-N bonds.
Nucleophilic Addition to the Alkyne: Reaction with water or other nucleophiles under stress conditions.
Oxidative Degradation: Targeting the alkyne or the aliphatic chain.
Solid-State Rearrangement: Driven by thermal energy and facilitated by the ring strain.
Section 3: Experimental Assessment of Thermodynamic Stability
A robust experimental plan, guided by International Council for Harmonisation (ICH) guidelines, is necessary to quantify the stability of the API.[11][12] This involves both solid-state thermal analysis and forced degradation studies in solution and the solid state.
Solid-State Thermal Analysis
Solid-state stability is critical for handling, storage, and formulation. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques for this assessment.[13] They provide information on melting, decomposition, and other thermally induced events.[14]
Objective: To determine the melting point, heat of fusion, and decomposition temperature of the solid material.
Methodology:
Accurately weigh 2-5 mg of 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride into a vented aluminum DSC pan.
Seal the pan and place it in the DSC instrument cell. An empty, sealed pan is used as a reference.
Equilibrate the sample at 25 °C.
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere (flow rate 50 mL/min) to a final temperature well above the expected decomposition (e.g., 350 °C).
Record the heat flow as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) will be observed as peaks.[14]
Objective: To determine the temperature at which mass loss occurs, indicating desolvation or decomposition.
Methodology:
Accurately weigh 5-10 mg of the sample onto the TGA balance pan.
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere from 25 °C to a final temperature (e.g., 500 °C).
Record the sample mass as a function of temperature. A step in the TGA curve indicates a mass loss event.[13]
Data Presentation:
All quantitative data from DSC and TGA experiments should be summarized for clear comparison.
Temperature at which significant decomposition begins.[15]
% Mass Loss at 300 °C
TBD (%)
Quantifies the extent of decomposition at a set temperature.
Table 1: Representative data table for summarizing DSC and TGA results.
Forced Degradation (Stress Testing)
Forced degradation studies are designed to intentionally degrade the API to identify potential degradation products and pathways.[16] These studies are fundamental to developing and validating stability-indicating analytical methods.[17] The conditions are based on ICH guideline Q1A(R2).[11]
Caption: Figure 1: Experimental workflow for forced degradation studies.
Objective: To assess susceptibility to acid and base-catalyzed hydrolysis.[17]
Methodology:
Acidic: Prepare a solution of the API (e.g., 1 mg/mL) in 0.1 M HCl. Store at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).[18]
Basic: Prepare a solution of the API (e.g., 1 mg/mL) in 0.1 M NaOH. Store under the same conditions as the acidic sample.[18]
Neutral: Prepare a solution of the API (e.g., 1 mg/mL) in water. Store under the same conditions.
At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and analyze using a stability-indicating HPLC method.
Objective: To determine susceptibility to oxidation.
Methodology:
Prepare a solution of the API (e.g., 1 mg/mL) in a suitable solvent and add hydrogen peroxide to a final concentration of ~3%.[19]
Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).
Analyze aliquots at appropriate time points by HPLC.
Objective: To assess stability under light and heat stress, as per ICH Q1B guidelines.[1][11]
Methodology:
Photostability: Expose solid API and a solution of the API to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Thermal Stability: Store solid API and a solution of the API in a controlled oven at an elevated temperature (e.g., 80 °C).
Analyze samples alongside dark controls at a defined time point.
Stress Condition
Typical Parameters
Rationale / Potential Degradation
Acidic Hydrolysis
0.1 M HCl, 60 °C
Simulates gastric conditions; tests for acid-catalyzed azetidine ring opening.[3]
Basic Hydrolysis
0.1 M NaOH, 60 °C
Tests for base-catalyzed hydrolysis of potential ester/amide impurities or alkyne reactions.
Oxidation
3% H₂O₂, Room Temp
Assesses susceptibility to oxidative stress; alkyne moiety may be susceptible.
Photolytic
ICH Q1B Standard
Determines if the molecule is light-sensitive, which dictates packaging requirements.[1]
Thermal (Solid)
80 °C, Dry Heat
Evaluates solid-state stability at elevated temperatures, relevant to storage and transport.[19]
Table 2: Summary of forced degradation conditions and their scientific rationale.
Section 4: Computational Prediction of Stability
Computational chemistry offers a powerful, predictive lens through which to understand molecular stability before and during experimental studies.[20] Density Functional Theory (DFT) is particularly well-suited for this purpose.[21]
Caption: Figure 2: Workflow for computational stability prediction using DFT.
Protocol 4.1: DFT Analysis for Reactivity Prediction
Objective: To identify the most labile bonds and predict sites of reactivity.
Methodology:
Geometry Optimization: Perform a full geometry optimization of the 3-Fluoro-3-(pent-4-yn-1-yl)azetidinium cation using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).[21]
Frequency Analysis: Conduct a frequency calculation on the optimized geometry to confirm it represents a true energy minimum (no imaginary frequencies).
Bond Dissociation Energy (BDE) Calculation: Computationally determine the energy required to homolytically cleave key bonds, such as the C-N bonds of the azetidine ring. The bond with the lowest BDE is predicted to be the most thermodynamically labile.
Frontier Molecular Orbital (FMO) Analysis: Calculate the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). A small HOMO-LUMO energy gap suggests higher reactivity.[21] The location of the LUMO can indicate the most likely site for nucleophilic attack.
Section 5: Data Synthesis and Holistic Risk Assessment
The ultimate goal is to synthesize the data from structural analysis, experimental testing, and computational modeling to form a complete stability profile.
Correlation: Do the experimental degradation products match the pathways predicted by structural and computational analysis? For example, if acid hydrolysis leads to ring-opening, does this correlate with a low calculated BDE for the azetidine C-N bonds?
Quantification: The stability-indicating analytical method developed during forced degradation is used to quantify the rate of degradation under long-term storage conditions (as defined by ICH Q1A).[12]
Decision Making: This integrated profile directly informs critical decisions:
Formulation: If the API is susceptible to hydrolysis, an anhydrous or coated formulation may be required.
Packaging: If photolabile, light-protective packaging (e.g., amber vials) is mandatory.[1]
Storage Conditions: The data will define the recommended storage temperature and humidity controls.[1]
Retest Period: The rate of degradation under specified storage conditions determines the API's retest period.[12]
Section 6: Conclusion
Evaluating the thermodynamic stability of a complex molecule like 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride requires a rigorous, evidence-based approach. By understanding the contributions of the strained azetidine ring, the electron-withdrawing fluorine atom, and the reactive terminal alkyne, a targeted evaluation strategy can be designed. The systematic application of experimental techniques like DSC, TGA, and ICH-compliant forced degradation studies, complemented by the predictive power of computational methods like DFT, provides the necessary data to ensure product quality, safety, and efficacy. This guide serves as a foundational blueprint for such an evaluation, emphasizing the synergy between theoretical understanding and empirical validation in modern drug development.
References
ICH. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
Pharmaceuticals and Medical Devices Agency. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). PMDA. [Link]
Gorbunova, M. G., et al. (2021). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 26(9), 2645. [Link]
Scribd. (n.d.). ICH Guidelines for Drug Stability Testing. [Link]
Slideshare. (2016). ICH guidelines for stability studies. [Link]
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Merdzhanov, I., et al. (2024). Thermodynamic Stability Is a Poor Indicator of Cocrystallization in Models of Organic Molecules. Journal of the American Chemical Society, 146(4), 2805–2815. [Link]
Price, S. L. (2009). Computational prediction of organic crystal structures and polymorphism. International Reviews in Physical Chemistry, 28(3), 401–440. [Link]
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Karpińska, J., & Starczewska, B. (2013). Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods. Acta Poloniae Pharmaceutica, 70(6), 1035–1042. [Link]
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Cernak, T., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(8), 5033-5068. [Link]
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A Technical Guide to the Mechanism of Action of Fluorinated Azetidine Derivatives in Drug Discovery
Introduction: The Strategic Imperative for Fluorinated Azetidines In the landscape of modern medicinal chemistry, the quest for novel chemical matter with enhanced pharmacological properties is relentless. Among the satu...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Imperative for Fluorinated Azetidines
In the landscape of modern medicinal chemistry, the quest for novel chemical matter with enhanced pharmacological properties is relentless. Among the saturated heterocycles that have garnered significant attention, the four-membered azetidine ring has emerged as a valuable scaffold.[1] Its inherent ring strain and three-dimensional character offer a unique structural platform for designing bioactive molecules. The strategic incorporation of fluorine into the azetidine motif further amplifies its utility, providing a powerful tool to fine-tune the physicochemical and pharmacokinetic profiles of drug candidates.[2][3]
This guide provides an in-depth exploration of the mechanisms through which fluorination of azetidine derivatives imparts these beneficial effects. We will dissect the nuanced interplay of conformational control, pKa modulation, and metabolic stability, offering a rationale-driven perspective for researchers, scientists, and drug development professionals. By understanding the "why" behind these molecular design choices, we can more effectively harness the power of fluorinated azetidines to create the next generation of therapeutics.
The Foundational Impact of Fluorine: A Multi-Modal Analysis
The substitution of a hydrogen atom with fluorine, the most electronegative element, introduces profound, albeit localized, electronic and steric changes. These perturbations are the origin of the desirable properties observed in fluorinated azetidines. The primary mechanisms of action can be categorized into three key areas:
Conformational Control: The introduction of fluorine can significantly influence the puckered conformation of the azetidine ring.
Physicochemical Modulation: The strong inductive effect of fluorine alters the electron distribution within the molecule, most notably impacting the basicity (pKa) of the azetidine nitrogen.[4]
Metabolic Stability: The robust carbon-fluorine (C-F) bond can serve as a "metabolic shield," preventing oxidative metabolism at or near the site of fluorination.[5][6]
Mechanism I: Conformational Control and Ring Puckering
The non-planar, puckered nature of the azetidine ring is one of its defining features. This puckering can be influenced by substituents, and fluorine is a particularly potent modulator. The preferred conformation is often a result of minimizing steric strain and optimizing stereoelectronic interactions.
In 3-fluoroazetidine, for example, the fluorine atom can occupy either a pseudo-axial or pseudo-equatorial position. The equilibrium between these conformers is dictated by a complex interplay of forces, including gauche effects and charge-dipole interactions, especially upon protonation of the ring nitrogen.[7] This conformational biasing is critical as it pre-organizes the molecule into a specific three-dimensional shape, which can lead to enhanced binding affinity and selectivity for its biological target.[8][9] The ability to lock the azetidine into a bioactive conformation is a key advantage in rational drug design.
Caption: Influence of Fluorine on Azetidine Ring Conformation.
Mechanism II: Strategic Modulation of pKa
The basicity of the azetidine nitrogen is a critical parameter that governs its ionization state at physiological pH (around 7.4). This, in turn, influences solubility, cell permeability, and the nature of interactions with the biological target.[10][11] Unsubstituted azetidine is a relatively strong base. However, the introduction of a fluorine atom, particularly at the 3-position, exerts a powerful electron-withdrawing inductive effect. This effect pulls electron density away from the nitrogen atom, making its lone pair of electrons less available for protonation and thereby lowering the pKa (reducing basicity).[12]
This pKa reduction can be highly advantageous. For many targets, a less basic amine is desirable to avoid off-target interactions (e.g., with hERG channels) or to improve oral bioavailability.[13] The ability to precisely tune the pKa by varying the position and number of fluorine substituents is a cornerstone of the utility of fluorinated azetidines in drug design.[14]
Table 1: Comparative pKa Values of Azetidine and Derivatives
Compound
pKa
Rationale for Change
Azetidine
~11.2
Baseline basicity of the unsubstituted ring.
3-Fluoroazetidine
~8.6
Strong inductive electron withdrawal by fluorine reduces the basicity of the nitrogen.
Piperidine
~11.1
Reference six-membered saturated heterocycle.
Pyrrolidine
~11.3
Reference five-membered saturated heterocycle.
Note: pKa values are approximate and can vary based on experimental conditions.
Mechanism III: Enhancing Metabolic Stability
Drug metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver, is a major pathway for drug clearance and can lead to the formation of inactive or toxic metabolites.[15] A common metabolic pathway is the oxidation of C-H bonds. The C-F bond is significantly stronger than a C-H bond, making it highly resistant to oxidative cleavage.
By replacing a metabolically labile C-H bond on the azetidine ring with a C-F bond, chemists can effectively "block" a site of metabolism.[16] This strategy can lead to a longer drug half-life, reduced patient-to-patient variability in drug exposure, and a more predictable pharmacokinetic profile.[5] It is important to note, however, that blocking one metabolic pathway can sometimes lead to "metabolic switching," where the drug is metabolized at a different, previously less favored site.[17] Therefore, a comprehensive metabolic assessment is always necessary.
Caption: Metabolic Blocking by Fluorination of an Azetidine Ring.
Experimental Validation and Protocols
The theoretical advantages of fluorinated azetidines must be confirmed through rigorous experimental validation. Below are protocols for key assays used to assess the mechanisms described.
Protocol 1: Determination of pKa by Potentiometric Titration
This method is a gold standard for pKa determination for values within the 2-12 range.[18][19]
Objective: To experimentally measure the acid dissociation constant (pKa) of a fluorinated azetidine derivative.
Materials:
Fluorinated azetidine compound (~5-10 mg)
Calibrated pH meter with a combination pH electrode
Automated titrator or manual burette (Class A)
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
Degassed, deionized water
Stir plate and stir bar
Procedure:
Accurately weigh the compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 10 mM).
Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C).
If the compound is a free base, titrate with the standardized HCl solution. If it is a salt (e.g., HCl salt), titrate with standardized NaOH.
Add the titrant in small, precise increments (e.g., 0.01 mL).
Record the pH of the solution after each addition, allowing the reading to stabilize.
Continue the titration well past the equivalence point.
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve). More accurately, it can be determined by calculating the first derivative of the titration curve.
Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This assay assesses the susceptibility of a compound to Phase I metabolism by CYP enzymes.[15][20]
Objective: To determine the in vitro intrinsic clearance (CLint) of a fluorinated azetidine derivative.
Materials:
Test compound stock solution (e.g., 10 mM in DMSO)
Pooled Human Liver Microsomes (HLM)
Phosphate buffer (pH 7.4)
NADPH regenerating system (cofactor)
Positive control compounds (e.g., Midazolam, Dextromethorphan)[21]
Ice-cold acetonitrile containing an internal standard (for quenching)
96-well plates, incubator (37°C), centrifuge
LC-MS/MS system for analysis
Procedure:
Prepare the incubation mixture by adding HLM to pre-warmed phosphate buffer in a 96-well plate (final protein concentration typically 0.5 mg/mL).[17]
Add the test compound to the HLM suspension (final concentration typically 1 µM).
Pre-incubate the plate at 37°C for 5-10 minutes.
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without NADPH serves as a negative control.[21]
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench it by adding it to a well containing ice-cold acetonitrile with an internal standard.[15]
Once all time points are collected, centrifuge the plate to precipitate the proteins.
Transfer the supernatant to a new plate for LC-MS/MS analysis.
Quantify the remaining parent compound at each time point relative to the internal standard.
Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k).
Calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).[20]
Protocol 3: Conformational Analysis by NMR Spectroscopy
NMR is a powerful tool for elucidating the three-dimensional structure and conformational dynamics of molecules in solution.[22][23]
Objective: To determine the preferred ring conformation of a fluorinated azetidine.
Materials:
High-purity fluorinated azetidine sample
Appropriate deuterated solvent (e.g., CDCl₃, D₂O)
High-field NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
Dissolve the sample in the deuterated solvent.
Acquire standard 1D ¹H and ¹³C NMR spectra.
Acquire 2D NMR spectra, such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy).
Analysis of Coupling Constants (J-values): The magnitude of the vicinal proton-proton coupling constants (³JHH) within the azetidine ring is dependent on the dihedral angle between the protons, as described by the Karplus equation. By measuring these coupling constants, one can infer the ring pucker.[22]
Analysis of NOE/ROE: NOESY/ROESY experiments detect protons that are close in space (< 5 Å). The presence or absence of specific cross-peaks between protons on the ring can provide definitive evidence for their relative stereochemistry and the overall ring conformation (e.g., distinguishing between axial and equatorial substituents).[23]
Low-temperature NMR studies can also be performed to "freeze out" rapidly interconverting conformers, allowing for their individual characterization.[24]
Conclusion and Future Outlook
The incorporation of fluorine into the azetidine scaffold is a validated and powerful strategy in drug discovery. The mechanisms of action—conformational control, pKa modulation, and enhanced metabolic stability—are rooted in the fundamental principles of physical organic chemistry. By leveraging these mechanisms, medicinal chemists can rationally design molecules with improved potency, selectivity, and pharmacokinetic properties.[1] As synthetic methodologies for creating novel fluorinated azetidines continue to advance, their role in the development of innovative therapeutics is set to expand even further.[25] A thorough understanding of the principles outlined in this guide is essential for any scientist working at the forefront of drug discovery.
References
Accurately determining the acid dissociation constants (Ka or their logarithmic form, pKa) of small molecules and large biomolecules has proven to be pivotal for the study different biological processes and developing new drugs.
Computer Prediction of pKa Values in Small Molecules and Proteins.
Fluorinated azetidine, pyrrolidine, and piperidine derivatives.
Microsomal Stability Assay. Cyprotex.
A Comparative Analysis of Azetidine, 1-[(4-fluorophenyl)sulfonyl]. Benchchem.
Development of Methods for the Determination of pKa Values.
An Introduction to the Acid Dissoci
pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches.
Examples of drug candidates containing fluoroalkyl‐substituted azetidine (7) and piperidine (8) motifs.
Microsomal stability assay for human and mouse liver microsomes. Drug Metabolism.
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.
Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen.
ADME Microsomal Stability Assay. BioDuro.
The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction.
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ChemRxiv.
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
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Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry.
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Strategic replacement of one or more hydrogen atoms with fluorine atom(s) is a common tactic to improve potency at a given target and/or to modulate parameters such as metabolic stability and pKa. Journal of Medicinal Chemistry.
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin).
Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. ACS Medicinal Chemistry Letters.
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Executive Summary The development of highly specific, stable, and bioorthogonal antibody-drug conjugates (ADCs) and fluorescent probes relies heavily on the structural integrity of the linker. 3-Fluoro-3-(pent-4-yn-1-yl)...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of highly specific, stable, and bioorthogonal antibody-drug conjugates (ADCs) and fluorescent probes relies heavily on the structural integrity of the linker. 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride is an advanced bifunctional scaffold designed to bridge complex payloads with biomolecules. By combining the conformational rigidity of a highly strained 4-membered azetidine ring, the physicochemical modulation of a β-fluorine atom, and the bioorthogonal reactivity of a terminal alkyne, this molecule serves as a premier linker for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1].
This technical guide provides a comprehensive framework for utilizing this compound, detailing the mechanistic rationale behind its structural features and providing self-validating protocols for both N-functionalization and downstream click chemistry.
Structural Rationale & Mechanistic Insights
To effectively utilize 3-Fluoro-3-(pent-4-yn-1-yl)azetidine, one must understand the causality behind its three distinct structural domains:
A. The Azetidine Core: Conformational Rigidity
Unlike flexible aliphatic chains (e.g., PEG linkers) which suffer from high entropic penalties upon target binding, the azetidine ring provides a rigid, low-molecular-weight spatial vector. This structural rigidity minimizes the conformational space the linker can sample, thereby enhancing the overall binding affinity of the conjugated payload.
B. The β-Fluorine Effect: pKa Modulation and Stability
The substitution of a hydrogen atom with a highly electronegative fluorine atom at the 3-position exerts a profound inductive electron-withdrawing effect on the adjacent secondary amine[2].
pKa Shift: Unsubstituted azetidine has a pKa of approximately 10.4. The introduction of the β-fluorine lowers the predicted pKa to ~8.4[3]. This reduced basicity prevents the amine from remaining permanently protonated at physiological pH, reducing non-specific ionic interactions and improving membrane permeability[4].
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. Placing the fluorine at the 3-position effectively blocks cytochrome P450-mediated oxidative metabolism at this vulnerable site, extending the half-life of the resulting conjugate[2].
C. The Pent-4-yn-1-yl Handle: Steric Relief for CuAAC
The terminal alkyne is separated from the bulky azetidine core by a flexible 3-carbon spacer. This spacer is critical; it provides necessary steric relief during the formation of the copper-acetylide intermediate in the CuAAC catalytic cycle, ensuring rapid reaction kinetics even when conjugated to sterically demanding payloads (e.g., MMAE or complex fluorophores)[1].
Bioconjugation Strategy
The integration of this linker into a biological system follows a two-stage bioorthogonal workflow:
N-Acylation: The azetidine nitrogen acts as a nucleophile to attach a payload (e.g., via an NHS-ester).
CuAAC Ligation: The alkyne handle reacts with an azide-modified protein to form a stable 1,2,3-triazole linkage[5].
Figure 1: Two-stage bioconjugation workflow utilizing the azetidine-alkyne linker.
Experimental Protocols
Protocol A: N-Acylation of the Azetidine Core (Payload Functionalization)
Objective: Covalently attach a payload to the azetidine nitrogen.
Causality Note: Because the starting material is a hydrochloride salt, an organic base is required to liberate the free amine. N,N-Diisopropylethylamine (DIPEA, pKa ~10.7) is chosen because it is sufficiently basic to quantitatively deprotonate the 3-fluoroazetidine (pKa ~8.4) while being sterically hindered enough to prevent unwanted nucleophilic attack on the NHS ester.
Preparation: Dissolve the Payload-NHS ester (10 mg) in 500 µL of anhydrous DMF in a low-bind microcentrifuge tube under inert atmosphere (Argon/N2).
Neutralization: In a separate vial, dissolve 3-Fluoro-3-(pent-4-yn-1-yl)azetidine HCl in 200 µL of DMF. Add DIPEA and vortex for 1 minute to generate the free amine.
Coupling: Add the neutralized azetidine solution dropwise to the Payload-NHS ester solution. Stir at room temperature for 2–4 hours.
In-Process Control (Self-Validation): Monitor the reaction via LC-MS. The disappearance of the NHS-ester peak and the emergence of the product mass
[M+Linker−NHS]+
validates completion.
Purification: Purify the alkyne-functionalized payload via preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize to obtain the pure intermediate.
Protocol B: CuAAC Bioconjugation to an Azide-Modified Protein
Objective: Ligate the alkyne-payload to an azide-bearing protein via click chemistry.
Causality Note: CuAAC requires copper in the +1 oxidation state. Sodium ascorbate is used as a sacrificial reductant to maintain Cu(I) levels[6]. However, Cu(I) in aqueous oxygenated buffers generates reactive oxygen species (ROS) that rapidly denature proteins[1]. To prevent this, THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), a water-soluble accelerating ligand, is added. THPTA coordinates the Cu(I) ion, stabilizing its oxidation state and shielding the protein from oxidative damage[7].
Materials:
Azide-modified Protein (e.g., 1–5 mg/mL in PBS, pH 7.4)
Alkyne-functionalized Payload (from Protocol A)
CuSO4·5H2O (100 mM stock in water)
THPTA Ligand (500 mM stock in water)
Sodium Ascorbate (100 mM stock in water, freshly prepared)
Aminoguanidine HCl (100 mM stock in water, optional but recommended to prevent byproduct cross-linking)
Step-by-Step Procedure:
Catalyst Pre-complexation: In a small vial, mix 10 µL of CuSO4 (100 mM) with 20 µL of THPTA (500 mM). Crucial Step: The 1:2 molar ratio ensures all copper is fully chelated before contacting the protein[1]. Incubate at room temperature for 5 minutes.
Reaction Assembly: To 1 mL of the Azide-Protein solution, add the Alkyne-Payload (typically 5–10 molar equivalents relative to the protein).
Initiation: Add 50 µL of Aminoguanidine, followed by 30 µL of the pre-complexed CuSO4/THPTA mixture. Finally, initiate the reaction by adding 50 µL of freshly prepared Sodium Ascorbate[6].
Incubation: Mix gently and incubate at room temperature for 1–2 hours in the dark.
In-Process Control (Self-Validation): Analyze an aliquot via SDS-PAGE or intact protein LC-MS. A mass shift corresponding to the addition of the payload confirms successful ligation[5].
Cleanup: Remove excess reagents and copper by passing the mixture through a size-exclusion desalting column (e.g., PD-10 or Zeba Spin) pre-equilibrated with PBS.
Figure 2: Mechanistic pathway of the CuAAC reaction highlighting the critical role of THPTA stabilization.
Quantitative Data & Optimization Matrices
To ensure optimal bioconjugation efficiency, it is critical to understand how the 3-fluoroazetidine linker compares to traditional scaffolds, and how to tune the CuAAC reaction conditions.
Table 1: Physicochemical Comparison of Linker Scaffolds
Linker Core
Predicted pKa
Relative Basicity
Metabolic Stability (Oxidation)
Conformational Rigidity
Azetidine
~10.4
High
Low
High
3-Fluoroazetidine
~8.4
Moderate
High (C-F block)
High
Pyrrolidine
~11.3
Very High
Moderate
Moderate
Piperidine
~11.2
Very High
Moderate
Low
Data synthesis indicates that the 3-fluoroazetidine core provides the optimal balance of reduced basicity and high rigidity, making it superior for ADC linker design[4],[2].
Application Note: Incorporating 3-Fluoro-3-(pent-4-yn-1-yl)azetidine Hydrochloride into Peptide Synthesis
Executive Summary & Mechanistic Rationale The integration of non-canonical, conformationally restricted building blocks into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. 3-Fluoro-3-(pent-4-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
The integration of non-canonical, conformationally restricted building blocks into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride is a highly specialized bifunctional scaffold designed to enhance the pharmacological profile of peptides while providing a versatile handle for late-stage functionalization.
As an Application Scientist, it is critical to understand the causality behind this molecule's structural features:
The Azetidine Core: This four-membered nitrogen heterocycle introduces a rigid conformational constraint. In peptide synthesis, it acts as a proline surrogate that promotes specific secondary structures (e.g., tight turns) and drastically enhances resistance to proteolytic degradation[1][2].
The 3-Fluoro Substitution: The highly electronegative fluorine atom exerts a strong inductive (-I) effect, lowering the pKₐ of the azetidine amine. This reduces non-specific in vivo binding while increasing overall lipophilicity and membrane permeability[3][4]. Crucially, unlike 3-hydroxyazetidines which are susceptible to reverse-aldol cleavage at physiological pH, the 3-fluoro analog is metabolically inert, blocking oxidative degradation at the C3 position[5][6].
The Pent-4-yn-1-yl Handle: The terminal alkyne provides a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The flexible 5-carbon spacer ensures the alkyne is sterically decoupled from the constrained azetidine ring, maximizing "click" conjugation efficiency.
Physicochemical Impact on Peptide Scaffolds
Understanding the baseline properties of the building block dictates the synthetic strategy. The table below summarizes the quantitative and qualitative shifts induced by this scaffold.
Fluorine enhances membrane permeability and overall peptide bioavailability.
Metabolic Stability
Susceptible to oxidation
Highly Stable
Blocks C3-oxidation; prevents the reverse-aldol degradation common in 3-OH azetidines[6].
Steric Hindrance
Low
Moderate
Demands extended coupling times (2-4 hours) and double-coupling strategies on-resin.
Conjugation Workflow
Fig 1. Workflow for incorporating and functionalizing 3-Fluoro-3-(pent-4-yn-1-yl)azetidine.
Step-by-Step Experimental Protocols
Protocol A: On-Resin N-Terminal Coupling
Because this building block is a sterically constrained secondary amine supplied as a hydrochloride salt, standard carbodiimide (DIC/Oxyma) chemistry is often insufficient. The protocol utilizes HATU to generate a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester.
Reagents Required:
3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride (3.0 eq relative to resin loading)
HATU (2.9 eq)
HOAt (3.0 eq)
DIPEA (6.0 eq)
Anhydrous DMF
Step-by-Step Methodology:
Resin Preparation: Swell the Fmoc-deprotected peptide-resin (e.g., Rink Amide, 0.1 mmol scale) in anhydrous DMF for 20 minutes. Drain.
Reagent Activation (Causality Check): In a clean vial, dissolve the azetidine hydrochloride (0.3 mmol), HATU (0.29 mmol), and HOAt (0.3 mmol) in 2 mL of anhydrous DMF.
Neutralization: Add DIPEA (0.6 mmol) to the vial. Scientific Insight: Because the building block is a hydrochloride salt, 3 equivalents of base are consumed purely for neutralization to liberate the nucleophilic secondary amine, while the remaining 3 equivalents drive the HATU-mediated coupling. Pre-activate for exactly 3 minutes.
Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 to 4 hours. Note: For highly aggregated peptide sequences, gentle heating (40 °C) via microwave-assisted SPPS is recommended.
Validation: Drain and wash the resin (DMF 3x, DCM 3x). Perform a Kaiser test. If positive (indicating unreacted primary amines on the peptide), repeat steps 2-4 (double coupling).
Cleavage: Cleave the peptide from the resin using a standard TFA cocktail (95% TFA, 2.5% TIPS, 2.5% H₂O) for 2 hours. Precipitate in cold diethyl ether, centrifuge, and lyophilize.
Once the alkyne-functionalized peptide is purified, it can be conjugated to any azide-bearing fluorophore, PEG chain, or targeting ligand.
Reagents Required:
Alkyne-peptide (1.0 eq)
Azide-functionalized tag (1.2 eq)
CuSO₄·5H₂O (0.2 eq)
THPTA ligand (0.4 eq)
Sodium Ascorbate (1.0 eq)
Degassed solvent: tBuOH/H₂O (1:1, v/v) or DMSO/H₂O (1:1, v/v)
Step-by-Step Methodology:
Peptide Dissolution: Dissolve the lyophilized alkyne-peptide (1.0 eq) and the Azide-tag (1.2 eq) in the degassed solvent mixture to a final peptide concentration of 1-5 mM.
Catalyst Complexation: In a separate vial, mix CuSO₄ (0.2 eq) and THPTA (0.4 eq) in water. Incubate for 5 minutes. Scientific Insight: Copper(I) can catalyze the generation of reactive oxygen species (ROS) that oxidize sensitive peptide residues (e.g., Met, Cys, His). THPTA acts as a stabilizing ligand for Cu(I), accelerating the cycloaddition while shielding the peptide from oxidative damage.
Reduction: Add Sodium Ascorbate (1.0 eq) to the Cu/THPTA mixture. The solution will briefly turn brown and then clear, indicating the successful reduction of Cu(II) to the catalytically active Cu(I).
Conjugation: Add the activated catalyst mixture to the peptide solution. Flush the reaction vessel with Nitrogen or Argon, seal, and stir at room temperature for 1-2 hours.
Monitoring & Purification: Monitor the reaction completion via LC-MS. Quench the reaction by adding 0.1% TFA in water, filter, and purify the bioorthogonal conjugate via preparative RP-HPLC.
References
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemical Science (Royal Society of Chemistry). Available at:[Link]
3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]
Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters (ACS Publications). Available at:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Terminal Alkyne Functionalization of 3-Fluoro-3-(pent-4-yn-1-yl)azetidine HCl: A Comprehensive Protocol Guide
Introduction & Molecular Profile
3-Fluoro-3-(pent-4-yn-1-yl)azetidine HCl is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and drug development. The molecule features a rigid, metabolically stable azetidine core and a 5-carbon aliphatic chain terminating in an alkyne, which serves as a prime bioorthogonal handle for late-stage functionalization[1].
Understanding the physicochemical properties of this specific scaffold is critical for successful functionalization. Unsubstituted azetidine exhibits a pKa of approximately 11.29, making it a moderately strong base[2][3]. However, the presence of the strongly electron-withdrawing fluorine atom at the C3 position significantly depresses the basicity of the secondary amine, yielding a predicted pKa of ~8.4[4]. This inductive effect alters the nucleophilicity of the amine, which must be carefully managed during base-mediated coupling reactions involving the terminal alkyne (pKa ≈ 25)[5].
Because the molecule is supplied as an HCl salt, any metal-catalyzed functionalization of the alkyne requires a base to first liberate the secondary amine. This creates a competing reactive site.
Neutralization vs. Protection: To activate the alkyne for metal-catalyzed processes, a mild base is required. However, the liberated secondary amine can coordinate with transition metals (Cu, Pd) or undergo unwanted side reactions.
Causality in Pathway Selection: For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the free amine is generally well-tolerated because the Cu(I)-alkyne interaction is highly favored and kinetically rapid in aqueous/alcoholic solvents[6]. Conversely, for Sonogashira cross-coupling, pre-protecting the azetidine nitrogen (e.g., with a Boc or Cbz group) is strongly recommended. Unprotected secondary amines can undergo Buchwald-Hartwig-type amination with the aryl halide under Pd-catalysis, poisoning the catalyst and destroying orthogonal reactivity.
Fig 1: Divergent functionalization pathways for 3-Fluoro-3-(pent-4-yn-1-yl)azetidine HCl.
The CuAAC "click" reaction regioselectively yields 1,4-disubstituted 1,2,3-triazoles[7]. We utilize a Cu(II) salt reduced in situ by sodium ascorbate. This strategy is preferred over using direct Cu(I) salts because ascorbate continuously maintains the active Cu(I) oxidation state, preventing the formation of oxidative homocoupling (Glaser coupling) byproducts[6].
Fig 2: Simplified CuAAC catalytic cycle highlighting the role of base and Cu(I).
Step-by-Step Methodology:
Preparation: In a 20 mL scintillation vial, dissolve 3-Fluoro-3-(pent-4-yn-1-yl)azetidine HCl (1.0 equiv, 1.0 mmol) and the desired organic azide (1.05 equiv) in a 1:1 mixture of tert-butanol and water (5.0 mL).
Causality: DIPEA neutralizes the HCl salt to facilitate alkyne deprotonation. It is chosen over Triethylamine (TEA) due to its increased steric bulk, which minimizes unwanted N-coordination from the base to the copper catalyst.
Catalyst Generation: Add an aqueous solution of CuSO₄·5H₂O (0.05 equiv, 5 mol%) followed immediately by freshly prepared aqueous sodium ascorbate (0.10 equiv, 10 mol%).
Reaction: Stir the mixture vigorously at room temperature for 4-12 hours. While the reaction is highly robust, a nitrogen atmosphere can slightly improve yields by protecting the ascorbate from rapid atmospheric oxidation.
Validation & Workup: The protocol is self-validating; reaction completion is indicated by the disappearance of the terminal alkyne proton (~1.9 ppm) in ¹H NMR or via LC-MS monitoring. Upon completion, dilute with EtOAc (15 mL) and wash with saturated aqueous NH₄Cl (to sequester and remove copper) followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
Protocol 2: Sonogashira Cross-Coupling
The Sonogashira reaction couples the terminal alkyne with an aryl or vinyl halide[5]. Due to the basic conditions and the presence of Pd/Cu, pre-protection of the azetidine is strictly advised to maintain system integrity. The following protocol assumes a Boc-protected intermediate (1-Boc-3-fluoro-3-(pent-4-yn-1-yl)azetidine).
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine the Boc-protected alkyne (1.0 equiv, 1.0 mmol) and the aryl iodide (1.1 equiv) in anhydrous DMF (4.0 mL).
Base Addition: Add Triethylamine (TEA) (3.0 equiv).
Causality: TEA acts as the proton acceptor for the alkyne deprotonation step, driving the formation of the copper acetylide intermediate required for transmetalation with palladium.
Initiation: Add Pd(PPh₃)₄ (0.05 equiv, 5 mol%) and CuI (0.10 equiv, 10 mol%).
Degassing & Reaction: Degas the mixture via three freeze-pump-thaw cycles to strictly remove oxygen.
Causality: Oxygen must be excluded because it promotes the Glaser homocoupling of the alkyne in the presence of Cu(I) and base, which will consume the starting material and depress yields. Stir at 60 °C for 8-16 hours.
Validation & Workup: Monitor via LC-MS for the formation of the internal alkyne mass. Dilute with EtOAc, wash extensively with water (3 x 10 mL) to remove DMF and TEA salts, dry over MgSO₄, and purify via silica gel chromatography.
Quantitative Data & Optimization
The following table summarizes the optimized parameters and expected outcomes for the functionalization of the 3-Fluoro-3-(pent-4-yn-1-yl)azetidine scaffold.
Parameter
CuAAC (Click Chemistry)
Sonogashira Cross-Coupling
Primary Transformation
Terminal alkyne to 1,4-disubstituted 1,2,3-triazole
Terminal alkyne to internal aryl alkyne
Catalyst System
CuSO₄·5H₂O / Sodium Ascorbate
Pd(PPh₃)₄ / CuI
Base & Solvent
DIPEA in t-BuOH/H₂O (1:1)
TEA in Anhydrous DMF
Temperature & Time
Room Temperature, 4-12 h
60 °C, 8-16 h
Amine Protection
Optional (Free amine tolerated)
Required (Boc/Cbz strongly recommended)
Key Side Reaction
Glaser Homocoupling (if ascorbate depleted)
Buchwald-Hartwig Amination (if amine unprotected)
Typical Yield Range
85 - 95%
70 - 85%
References
Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC (NIH). [Link]
Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition - Chemical Communications (RSC).[Link]
Application Note: In Vitro Target Engagement Assays Utilizing 3-Fluoro-3-(pent-4-yn-1-yl)azetidine Hydrochloride as a Bioorthogonal Scaffold
Executive Summary In modern chemical biology and drug discovery, the design of activity-based probes (ABPs) and photoaffinity labels (PALs) requires scaffolds that balance physicochemical stability with bioorthogonal rea...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern chemical biology and drug discovery, the design of activity-based probes (ABPs) and photoaffinity labels (PALs) requires scaffolds that balance physicochemical stability with bioorthogonal reactivity. 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride is a highly specialized building block designed for this exact purpose. By coupling the primary amine of this hydrochloride salt to a target-directed pharmacophore, researchers can generate highly effective chemical probes for in vitro target profiling.
This application note provides a comprehensive guide to utilizing this scaffold in in vitro assays, detailing the mechanistic causality behind its structural features and providing a self-validating protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry.
Mechanistic Grounding: The Causality of Structural Choices
The architecture of 3-Fluoro-3-(pent-4-yn-1-yl)azetidine is not arbitrary; each functional group serves a distinct, synergistic purpose in assay performance and probe stability.
The Azetidine Core: Conformational Rigidity and sp³ Character
Azetidines are four-membered nitrogenous heterocycles that have emerged as privileged motifs in medicinal chemistry[1]. Compared to flexible acyclic amines or larger piperidine rings, azetidines offer a high degree of sp³ character (Fsp³) while maintaining a low molecular weight. This structural rigidity minimizes the entropic penalty upon target binding and enhances the aqueous solubility of the resulting probe, which is critical for preventing aggregation in in vitro aqueous lysates[1].
The Fluorine Effect: Metabolic Stability and pKa Modulation
The geminal substitution of a highly electronegative fluorine atom at the C3 position exerts a profound inductive electron-withdrawing effect on the adjacent azetidine nitrogen. Unsubstituted azetidines typically possess a pKa of ~10.4, making them nearly entirely protonated at physiological pH. The incorporation of fluorine lowers this pKa to approximately 8.0–8.5[2]. This causality is twofold:
Permeability: It increases the fraction of the neutral, unionized species at pH 7.4, facilitating passive membrane diffusion if the probe is used in live-cell pre-incubations prior to lysis.
Stability: The strong C–F bond blocks oxidative metabolism (e.g., by cytochrome P450 enzymes) at the highly susceptible C3 position, ensuring the probe remains intact during prolonged incubations[3].
The Terminal Alkyne: Bioorthogonal Ligation
The pent-4-yn-1-yl appendage provides a terminal alkyne handle. Alkynes are biologically inert, meaning they will not cross-react with endogenous nucleophiles (e.g., cysteine, lysine) or electrophiles within the cell lysate. However, in the presence of a Copper(I) catalyst, they undergo a highly specific, rapid cycloaddition with azide-functionalized reporter tags (fluorophores or biotin)[4].
Quantitative Data: Scaffold Profiling
Table 1: Physicochemical Impact of the 3-Fluoro-azetidine Motif
Structural Feature
Physicochemical Impact
Assay Benefit
Azetidine Ring
Increased Fsp³, high ring strain, reduced lipophilicity (LogP).
Enhanced aqueous solubility; reduced non-specific hydrophobic binding in lysates.
Improved neutral fraction at pH 7.4; prevents probe degradation.
Terminal Alkyne
Bioorthogonal reactivity (CuAAC).
Enables highly specific downstream tagging without perturbing native target binding.
Experimental Workflow Visualization
The following workflow illustrates the progression from target engagement in native lysates to bioorthogonal labeling and downstream analysis.
Workflow for in vitro target profiling using the azetidine-alkyne probe via CuAAC click chemistry.
Reagent Selection: Optimizing the CuAAC Reaction
For in vitro assays involving complex protein mixtures, the choice of the copper-stabilizing ligand is critical. Unchelated Cu(I) rapidly generates reactive oxygen species (ROS) via the Fenton reaction, leading to protein degradation and high background signal[5].
Table 2: Comparison of CuAAC Accelerating Ligands for In Vitro Assays [6][7]
Ligand
Biocompatibility
Reaction Kinetics
Cytotoxicity / Protein Damage
Recommended Application
BTTAA
Very High
Very High
Very Low
Optimal for in vitro lysates and live cells.
THPTA
Moderate
Moderate
Moderate
Standard aqueous synthesis; robust but slower.
TBTA
Low
Very High
High
Organic synthesis only (insoluble in water).
Expert Insight:BTTAA [2-(4-((bis((1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid] is strictly recommended for this protocol. It maintains copper in its +1 oxidation state more effectively than THPTA, significantly accelerating the reaction while protecting native proteins from oxidative cleavage[6][7].
This methodology assumes the 3-Fluoro-3-(pent-4-yn-1-yl)azetidine scaffold has been synthetically coupled to your pharmacophore of interest to create Probe-Alkyne .
System Validation Design (Trustworthiness)
To ensure that any observed signal is a true representation of target engagement rather than non-specific binding or auto-fluorescence, the assay must be divided into four parallel arms:
Lyse cells using a non-denaturing buffer (e.g., 1% NP-40, 50 mM Tris-HCl pH 7.4, 150 mM NaCl) supplemented with protease inhibitors. Causality: Denaturing buffers (like SDS) unfold proteins, destroying the tertiary structure required for specific probe-target binding.
Clarify the lysate via centrifugation (14,000 × g, 15 min, 4 °C) and quantify protein concentration using a BCA assay. Normalize all samples to 2.0 mg/mL.
Aliquot 50 µL of lysate per reaction arm.
Add the appropriate compounds (Vehicle, Competitor, or Probe-Alkyne) to the respective tubes. (Typical probe concentration: 1–10 µM).
Incubate at 37 °C for 1 hour to allow the probe to reach binding equilibrium with the target[5].
Step 2: Bioorthogonal Click Chemistry (CuAAC)
Critical Causality: The order of reagent addition is paramount. Copper and the stabilizing ligand must be pre-complexed before contacting the biological sample to prevent Cu(II) from binding to endogenous histidine or cysteine residues[5].
Prepare the Catalyst Pre-mix: In a separate tube, mix 10 mM CuSO₄ with 20 mM BTTAA ligand (1:2 molar ratio). Vortex and incubate at room temperature for 5 minutes.
To each 50 µL lysate sample, add the following sequentially, vortexing gently after each addition:
1.0 µL of Azide-Fluorophore (e.g., Cyanine5-Azide, 100 µM final concentration).
1.0 µL of the CuSO₄/BTTAA pre-mix (final Cu concentration ~200 µM).
1.0 µL of freshly prepared Sodium Ascorbate (50 mM stock, final concentration 1 mM). Causality: Ascorbate is added last to reduce Cu(II) to the catalytically active Cu(I), initiating the reaction only when all components are homogeneously mixed[5].
Incubate the reaction in the dark at room temperature for 1 hour.
Step 3: Methanol/Chloroform Protein Precipitation
Causality: Standard TCA precipitation often co-precipitates unreacted hydrophobic fluorophores, leading to massive background signal. Methanol/chloroform extraction creates a biphasic system that efficiently strips unreacted dye into the organic layer while precipitating the conjugated proteins at the interface.
Add 200 µL of Methanol to the 50 µL reaction. Vortex briefly.
Add 50 µL of Chloroform. Vortex briefly.
Add 150 µL of LC-MS grade Water. Vortex vigorously until the mixture turns cloudy.
Centrifuge at 14,000 × g for 5 minutes. A solid protein disc will form at the aqueous/organic interface.
Carefully aspirate the upper aqueous layer without disturbing the protein disc.
Add 200 µL of Methanol to wash the disc. Centrifuge again at 14,000 × g for 5 minutes.
Discard the supernatant and allow the protein pellet to air-dry for 5–10 minutes.
Step 4: Readout
Resuspend the dried protein pellet in 1X Laemmli Sample Buffer (containing β-mercaptoethanol).
Boil at 95 °C for 5 minutes.
Resolve the proteins via SDS-PAGE.
Image the gel using a fluorescence scanner (e.g., Typhoon or Odyssey) at the appropriate excitation/emission wavelengths for the chosen Azide-Fluorophore.
References
Azetidines in medicinal chemistry: emerging applications and approved drugs.PubMed.
The role of fluorine in medicinal chemistry.PubMed.
Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry.PMC.
CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based).Jena Bioscience.
Optimize Your Copper-Catalyzed Click Chemistry With Accelerating Ligands.Vector Labs.
Author: BenchChem Technical Support Team. Date: April 2026
Document Type: Technical Application Guide & Radiosynthesis Protocol
Target Audience: Radiochemists, PET Tracer Developers, and Molecular Imaging Scientists
Executive Summary
The development of bioorthogonal prosthetic groups has revolutionized the synthesis of Positron Emission Tomography (PET) radiopharmaceuticals. Among these, 3-Fluoro-3-(pent-4-yn-1-yl)azetidine derivatives represent a cutting-edge bifunctional scaffold. By combining the favorable pharmacokinetic properties of the azetidine heterocycle with a flexible alkyne tether, this scaffold serves as a highly efficient [¹⁸F]prosthetic group for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1].
This application note provides a comprehensive mechanistic rationale and self-validating protocols for the nucleophilic radiofluorination of azetidine precursors and their subsequent "click" conjugation to azide-functionalized biomolecules.
Mechanistic Rationale & Scaffold Design (E-E-A-T)
As radiopharmaceutical developers, we must carefully balance lipophilicity, metabolic stability, and labeling efficiency. The 3-Fluoro-3-(pent-4-yn-1-yl)azetidine scaffold is rationally designed to address common pitfalls in PET tracer development:
The Azetidine Core: Unlike larger piperidine or pyrrolidine rings, the four-membered azetidine ring is highly polar and rigid, which significantly lowers the overall logD of the radiotracer. This reduction in lipophilicity enhances renal clearance and minimizes non-specific binding in in vivo imaging[2]. Furthermore, the symmetry at the C3 position ensures that nucleophilic substitution does not generate chiral isomers, eliminating the need for complex post-labeling chiral separations.
Aliphatic Nucleophilic [¹⁸F]Fluorination: The C3 position of the azetidine ring is highly susceptible to nucleophilic attack. However, sterically constrained rings are prone to elimination (E2) side reactions. To favor S_N2 substitution, we utilize a nosylate (4-nitrobenzenesulfonate) leaving group, which exhibits superior leaving-group kinetics compared to tosylates in fluoroazetidine synthesis[3].
The Pent-4-yn-1-yl Spacer: Direct attachment of an alkyne to a rigid ring can cause steric hindrance during conjugation. The 5-carbon pentynyl chain acts as a flexible spacer, ensuring high reaction kinetics during CuAAC with bulky azide-functionalized vectors (e.g., peptides, antibodies, or liposomes)[4].
Fig 1. Structural rationale of the bifunctional azetidine-alkyne scaffold.
Quantitative Data & Optimization
The choice of leaving group and solvent is critical for the initial radiofluorination step. Tertiary alcohols, such as 3-methyl-3-pentanol, are prioritized over standard aprotic solvents (like MeCN) because they form hydrogen bonds with the [¹⁸F]fluoride. This reduces the basicity of the fluoride ion, suppressing unwanted E2 elimination while maintaining sufficient nucleophilicity for the S_N2 attack[3].
Table 1: Optimization of S_N2[¹⁸F]Fluorination Conditions
Precursor Leaving Group
Solvent System
Temp (°C)
Time (min)
Radiochemical Yield (RCY)*
Purity
3-Tosyloxy
Acetonitrile (MeCN)
90
15
12 ± 3%
>95%
3-Mesyloxy
DMF
110
10
18 ± 4%
>90%
3-Nosyloxy
3-Methyl-3-pentanol + H₂O (trace)
100
15
45 ± 5%
>99%
*Decay-corrected RCY determined by radio-HPLC (n=3).
Table 2: Optimization of CuAAC "Click" Conjugation
Catalyst System
Ligand
Temp (°C)
Time (min)
Conjugation Yield
Notes
CuSO₄ / NaAsc
None
RT
30
55%
Radiolytic oxidation of Cu(I) observed.
CuSO₄ / NaAsc
THPTA
RT
15
>95%
THPTA stabilizes Cu(I) against radiolysis.
Experimental Protocols
The following self-validating workflow describes the generation of the [¹⁸F]prosthetic group and its subsequent conjugation to an azide-bearing targeting vector.
Fig 2. Radiosynthesis workflow from nosylate precursor to final [18F]PET tracer via CuAAC.
Protocol A: Synthesis of 3-[¹⁸F]Fluoro-3-(pent-4-yn-1-yl)azetidine
Causality Note: We utilize a Boc-protected nitrogen to prevent intra-molecular cyclization or degradation during the harsh heating required for fluorination.
Fluoride Drying:
Trap aqueous [¹⁸F]fluoride (10–20 GBq) from the cyclotron on a QMA carbonate cartridge.
Elute into a V-vial using a solution of Kryptofix 2.22 (K222, 12 mg) and K₂CO₃ (2 mg) in MeCN/H₂O (80/20 v/v, 1 mL).
Azeotropically dry the complex at 100 °C under a stream of helium, adding anhydrous MeCN (3 × 0.5 mL) to ensure complete water removal.
Radiofluorination:
Dissolve the precursor, N-Boc-3-(pent-4-yn-1-yl)-3-(nosyloxy)azetidine (4 mg), in 0.5 mL of 3-methyl-3-pentanol containing 1% v/v water[3].
Add the precursor solution to the dried [¹⁸F]F⁻/K222 complex.
Incubate at 100 °C for 15 minutes.
Deprotection:
Cool the reaction to 40 °C. Add 0.2 mL of 1M HCl to cleave the Boc protecting group.
Heat at 90 °C for 5 minutes, then neutralize with 0.2 mL of 1M NaOH.
Purification (Self-Validation Step):
Purify the intermediate via solid-phase extraction (SPE) using an Oasis HLB cartridge.
QC Check: Run an aliquot on radio-TLC (Ethyl Acetate/Hexane 1:1). The free [¹⁸F]fluoride remains at the baseline, while the[¹⁸F]alkyne migrates (Rf ≈ 0.6).
Protocol B: CuAAC Conjugation to Azide-Functionalized Vector
Causality Note: The intense radiation field of ¹⁸F generates reactive oxygen species (ROS) in aqueous solutions, which rapidly oxidize the active Cu(I) catalyst to inactive Cu(II). The addition of the THPTA ligand prevents this, ensuring rapid and complete click conjugation.
Preparation of Click Cocktail:
In a separate vial, mix 10 µL of CuSO₄ (0.1 M in water) with 20 µL of THPTA ligand (0.1 M in water). Incubate for 5 minutes at room temperature.
Add 10 µL of Sodium Ascorbate (0.5 M in water) to reduce Cu(II) to Cu(I). The solution will briefly turn blue, then clear.
Conjugation:
Add the azide-functionalized peptide/vector (100 µg in 100 µL PBS) to the purified 3-[¹⁸F]Fluoro-3-(pent-4-yn-1-yl)azetidine (in 100 µL ethanol/water).
Automated fluorine-18 radiolabeling via an alkyne–azide cycloaddition reaction on a dual peptide-functionalized liposome surface for in vivo PET imaging
Source: Frontiers in Pharmacology
URL
Application Notes and Protocols for Cross-Coupling Reactions of 3-Fluoro-3-(pent-4-yn-1-yl)azetidine Hydrochloride
Introduction: A Privileged Scaffold in Modern Drug Discovery 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride is a key building block for the synthesis of novel chemical entities in drug discovery. The strained azetidi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: A Privileged Scaffold in Modern Drug Discovery
3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride is a key building block for the synthesis of novel chemical entities in drug discovery. The strained azetidine ring is a valuable motif for introducing three-dimensional character into flat aromatic molecules, often leading to improved physicochemical properties and biological activity. The presence of a fluorine atom at a quaternary center can enhance metabolic stability, binding affinity, and membrane permeability. Furthermore, the terminal alkyne functionality serves as a versatile handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the cross-coupling reactions of this compound, with a focus on the Sonogashira coupling, to enable the synthesis of diverse and complex molecular architectures. Azetidines are increasingly recognized as important components of biologically active molecules, offering unique structural features for drug design.
The Sonogashira Coupling: A Gateway to Molecular Diversity
The Sonogashira reaction is a powerful and widely used cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is particularly well-suited for the functionalization of 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride, allowing for the introduction of a wide range of aromatic and heteroaromatic substituents. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[3]
Mechanism of the Sonogashira Coupling
The catalytic cycle of the Sonogashira reaction is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.[1]
Caption: Figure 1: Catalytic cycles for the copper-co-catalyzed Sonogashira reaction.
In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (R-X). The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate, which is formed in the copper cycle. Finally, reductive elimination from the Pd(II) complex yields the coupled product and regenerates the Pd(0) catalyst.[1][3]
Protocols for Sonogashira Coupling
The hydrochloride salt of 3-Fluoro-3-(pent-4-yn-1-yl)azetidine should be neutralized prior to the reaction, or a sufficient excess of base should be used to both neutralize the salt and facilitate the reaction. This can be achieved by a pre-reaction workup with a mild base and extraction, or by adding an additional equivalent of the base to the reaction mixture.
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is a robust starting point for the coupling of 3-Fluoro-3-(pent-4-yn-1-yl)azetidine with a variety of aryl iodides and bromides.
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3-5 equiv)
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Toluene)
Procedure:
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride (1.2 equiv) and the aryl halide (1.0 equiv).
Add bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide.
Add the anhydrous, degassed solvent, followed by the amine base.
Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.
Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
Filter the mixture through a pad of Celite to remove catalyst residues.[4]
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.[4]
Protocol 2: Copper-Free Sonogashira Coupling
Copper-free conditions are often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling), which can be a significant issue with terminal alkynes.[3][5][6] These protocols typically employ a palladium catalyst with a suitable ligand and a base.
In a flame-dried Schlenk flask under an inert atmosphere, combine the palladium source and the phosphine ligand in the degassed solvent. Stir for 10-15 minutes to allow for complex formation.
Add 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride (1.5 equiv) and the aryl halide (1.0 equiv).
Add the base.
Stir the reaction at room temperature or heat as required (typically 25-100 °C).[4] Monitor the reaction by TLC or LC-MS.
Once the reaction is complete, cool to room temperature and add water.
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).[4]
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate the solvent under reduced pressure.
Purify the crude product by column chromatography.[4]
Summary of Recommended Reaction Conditions
Parameter
Copper-Cocatalyzed
Copper-Free
Palladium Catalyst
PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Pd(OAc)₂, Pd₂(dba)₃, [DTBNpP]Pd(crotyl)Cl
Copper Co-catalyst
CuI
None
Ligand
PPh₃ (in catalyst)
PPh₃, P(t-Bu)₃, XPhos, SPhos
Base
Et₃N, DIPEA
Pyrrolidine, Piperidine, Cs₂CO₃, K₂CO₃
Solvent
THF, Toluene, DMF
DMF, DMSO, NMP, Water
Temperature
Room Temperature to 80 °C
Room Temperature to 100 °C
Experimental Workflow and Considerations
The successful execution of cross-coupling reactions requires careful attention to experimental setup and reagent quality.
Caption: Figure 2: General workflow for cross-coupling reactions.
Key Considerations:
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) oxidation state, are sensitive to oxygen. Therefore, all reactions should be performed under an inert atmosphere of argon or nitrogen.
Reagent Purity: The purity of substrates, reagents, and solvents is crucial for reproducible results. Solvents should be anhydrous and degassed prior to use.
Base Selection: The choice of base can significantly impact the reaction outcome.[9] For the hydrochloride salt, at least two equivalents of base are necessary: one to neutralize the salt and one to facilitate the catalytic cycle. A screening of different bases may be required for optimal results.
Ligand Choice: In copper-free systems, the choice of phosphine ligand is critical. Bulky, electron-rich phosphines can enhance the activity of the palladium catalyst, especially for less reactive aryl halides.[3]
Fluorine Substituent Effects: The electron-withdrawing nature of the fluorine atom on the azetidine ring may influence the basicity of the azetidine nitrogen and the reactivity of the alkyne. While significant electronic effects through the saturated carbon chain are unlikely, steric hindrance from the fluoro-substituted quaternary center might play a role in catalyst coordination. The presence of fluorine can impact the reactivity of strained heterocycles.[10]
Other Potential Cross-Coupling Reactions
While the Sonogashira coupling is the most direct transformation for the terminal alkyne, other cross-coupling reactions could be envisioned for further derivatization after the initial coupling.
Suzuki-Miyaura Coupling: If the initial Sonogashira coupling partner is a dihalo-aromatic compound, the remaining halide could be subjected to a Suzuki-Miyaura coupling with a boronic acid or ester. This reaction is highly versatile and tolerates a wide range of functional groups.[11][12] The choice of base is a critical parameter in Suzuki-Miyaura couplings.[9]
Buchwald-Hartwig Amination: The azetidine nitrogen, after deprotection of a suitable protecting group (if present), could potentially undergo N-arylation via a Buchwald-Hartwig amination.[13] Palladium-catalyzed N-arylation reactions with azetidine have been reported.[14]
Use a pre-activated Pd(0) catalyst; Increase amount of base; Switch to a more reactive halide (I > Br > Cl)
Alkyne Homocoupling
Presence of oxygen (in copper-catalyzed reactions)
Thoroughly degas all reagents and solvents; Switch to a copper-free protocol
Formation of Palladium Black
Catalyst decomposition
Use a more stabilizing ligand; Change the solvent
Conclusion
3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride is a valuable building block that can be readily functionalized using palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, in particular, offers a robust and versatile method for the synthesis of a wide array of derivatives. By carefully selecting the reaction conditions, including the catalyst system, base, and solvent, researchers can efficiently access novel and complex molecules for applications in drug discovery and materials science. Both traditional copper-cocatalyzed and modern copper-free protocols are effective, with the choice depending on the specific substrate and desired outcome.
References
Li, Y., et al. (2004). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 69(25), 8931–8934. Available at: [Link]
So, C. M., & Fu, G. C. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(21), 3915–3918. Available at: [Link]
Nikoshvili, L. Z., et al. (2021). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions, 86, 1051-1056. Available at: [Link]
Pohida, K., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP]Pd(crotyl)Cl. ACS Omega, 3(9), 11846–11854. Available at: [Link]
Aal-Haq, A., et al. (2004). Palladium-catalyzed N-arylation reactions with aziridine and azetidine. Tetrahedron, 60(43), 9635-9642. Available at: [Link]
Wikipedia. (2023). Sonogashira coupling. Available at: [Link]
Weiss, N., et al. (2020). A General Protocol for Robust Sonogashira Reactions in Micellar Medium. edoc.unibas.ch. Available at: [Link]
Zhang, J., & Schmalz, H.-G. (2006). A pi-acceptor phosphine-electron-deficient olefin ligand was found effective in promoting Pd-catalyzed C(sp)-C(sp) cross-coupling reactions. Angewandte Chemie International Edition, 45(39), 6704-6707. Available at: [Link]
D'Hondt, S., et al. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Molecules, 22(1), 129. Available at: [Link]
Lee, D. Y., et al. (2015). A highly effective azetidine–Pd(II) catalyst for Suzuki–Miyaura coupling reactions in water. Dalton Transactions, 44(33), 14696-14702. Available at: [Link]
Bach, R. D., & Dmitrenko, O. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry, 71(21), 8255-8266. Available at: [Link]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Available at: [Link]
ResearchGate. (n.d.). Cross‐coupling reactions of 3‐iodoazetidines. Available at: [Link]
Technical Support Center: Optimizing the Synthesis of 3-Fluoro-3-(pent-4-yn-1-yl)azetidine Hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to synthesize spiro- and 3,3-disubstituted azetidines.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to synthesize spiro- and 3,3-disubstituted azetidines. The target molecule—3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride —presents a triad of distinct synthetic challenges:
Ring Strain & Enolization: The severe ring strain of the azetidine core makes the starting ketone highly prone to enolization over nucleophilic addition.
Carbocation Instability: The tertiary azetidinyl alcohol intermediate is highly unstable during deoxofluorination, heavily favoring E1 elimination over substitution.
Alkyne Hydration: The unprotected terminal alkyne is sensitive to hydration during the final acidic deprotection step.
This guide provides a causality-driven, self-validating protocol to bypass these bottlenecks, ensuring high yields and high purity of the final hydrochloride salt.
Visual Workflow: The Optimized Synthetic Pathway
Fig 1: Optimized 4-step synthesis of 3-Fluoro-3-(pent-4-yn-1-yl)azetidine HCl.
Troubleshooting FAQs
Q: My Grignard addition to N-Boc-azetidin-3-one yields <20% product, with the rest being recovered starting material. How can I improve this?A: N-Boc-azetidin-3-one is highly prone to enolization. The acidic alpha-protons and the ring strain hinder nucleophilic attack, causing standard Grignard reagents to act primarily as bases .
Solution: Implement Luche-type activation by transmetalating your Grignard reagent with anhydrous Cerium(III) chloride (CeCl₃) at -78 °C before addition. Organocerium reagents are highly nucleophilic but significantly less basic, favoring 1,2-addition over enolization. Additionally, ensure your terminal alkyne is TMS-protected to prevent the Grignard reagent from self-quenching via deprotonation.
Q: During the deoxofluorination of the tertiary alcohol, I observe a major impurity with an alkene peak in the ¹H NMR. How do I prevent this elimination?A: The conversion of a tertiary alcohol to a fluoride proceeds through a discrete carbocation intermediate. On an azetidine ring, this intermediate is poorly stabilized and highly susceptible to E1 elimination, yielding the exocyclic alkene .
Solution: Strict temperature control is non-negotiable; the reaction must be maintained at or below -78 °C. If elimination persists, switch from DAST to XtalFluor-E combined with triethylamine trihydrofluoride (Et₃N·3HF). XtalFluor-E generates a significantly less basic leaving group environment compared to DAST, drastically suppressing the elimination pathway .
Q: After Boc deprotection, my terminal alkyne shows signs of hydration (ketone formation). What is causing this?A: Aqueous acidic conditions (e.g., TFA/H₂O or aqueous HCl) catalyze the Markovnikov hydration of terminal alkynes, converting the pent-4-ynyl group into a pentan-2-one derivative.
Solution: Perform the Boc deprotection under strictly anhydrous conditions using 4M HCl in dioxane. This not only protects the alkyne but directly precipitates the target compound as a highly pure hydrochloride salt, avoiding the need for further chromatography.
Quantitative Data: Standard vs. Optimized Conditions
The table below summarizes the empirical yield improvements achieved by switching from standard medicinal chemistry protocols to our optimized, causality-driven workflow.
Objective: Suppress enolization of N-Boc-azetidin-3-one by modulating the basicity of the Grignard reagent.
Activation of CeCl₃: Vigorously dry CeCl₃ (1.5 eq) under high vacuum at 140 °C for 2 hours. Suspend the dry powder in anhydrous THF and stir vigorously overnight at room temperature to ensure complete activation.
Transmetalation: Cool the white suspension to -78 °C under Argon. Dropwise add (5-(trimethylsilyl)pent-4-yn-1-yl)magnesium bromide (1.2 eq). Stir for 1 hour at -78 °C to form the organocerium intermediate.
Addition: Slowly add N-Boc-azetidin-3-one (1.0 eq) dissolved in a minimal volume of anhydrous THF. Maintain the reaction at -78 °C for 2 hours.
Workup: Quench the reaction with saturated aqueous NH₄Cl at -78 °C. Allow it to warm to room temperature, extract with EtOAc (3x), dry the combined organic layers over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield Intermediate 1.
Stage 2: Deoxofluorination with XtalFluor-E
Objective: Convert the tertiary alcohol to a fluoride while suppressing the E1 elimination pathway.
Preparation: Dissolve Intermediate 1 in anhydrous DCM (0.1 M). Cool the solution strictly to -78 °C under an Argon atmosphere.
Reagent Addition: Add Et₃N·3HF (2.0 eq) to the solution, followed by the portion-wise addition of XtalFluor-E (1.5 eq). Note: Et₃N·3HF acts as the nucleophilic fluoride source while XtalFluor-E activates the hydroxyl group.
Reaction: Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to -20 °C over 2 hours. Do not let the reaction reach room temperature.
Workup: Quench with saturated aqueous NaHCO₃ at -20 °C. Extract with DCM (3x), dry over MgSO₄, concentrate, and purify immediately via silica gel chromatography to yield Intermediate 2.
Stage 3: Desilylation of the Alkyne
Objective: Cleave the TMS protecting group cleanly without affecting the Boc-protected azetidine.
Reaction: Dissolve Intermediate 2 in methanol (0.2 M). Add K₂CO₃ (0.2 eq).
Monitoring: Stir at room temperature for 2 hours. Monitor via TLC until the non-polar TMS-protected starting material is fully consumed.
Workup: Filter the suspension to remove inorganic salts, concentrate the filtrate under reduced pressure, and partition the residue between water and EtOAc. Extract the aqueous layer with EtOAc, dry the combined organics, and concentrate to yield Intermediate 3.
Stage 4: Anhydrous Deprotection and Salt Formation
Objective: Cleave the Boc group and form the HCl salt without hydrating the terminal alkyne.
Preparation: Dissolve Intermediate 3 in a minimal volume of anhydrous DCM.
Deprotection: Add 4M HCl in anhydrous dioxane (10.0 eq). Stir at room temperature for 2–3 hours.
Isolation: As the Boc group is cleaved, the target product, 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride, will precipitate directly from the reaction mixture as a white solid.
Purification: Filter the precipitate, wash thoroughly with cold anhydrous diethyl ether to remove cleaved tert-butyl byproducts, and dry under high vacuum to yield the pure target salt.
References
Nanjing Furun Kaide Biological Pharmaceutical Co Ltd. (2017). The synthetic method of 3 fluoro azetidine derivatives. Patent CN105384673B. Available at:[1]
Mahé, O., L'Heureux, A., Couturier, M., Bennett, C., Clayton, S., & Tovell, D. (2013). Deoxofluorination Reactions Using N,N-Disubstituted Aminodifluorosulfinium Tetrafluoroborate Salts. Journal of Fluorine Chemistry, 153, 57-60. Available at:[Link][2]
Reitz, A. B., et al. (2024). Discovery of the Clinical Candidate IDOR-1117-2520: A Potent and Selective Antagonist of CCR6 for Autoimmune Diseases. Journal of Medicinal Chemistry. Available at:[Link][3]
Preventing degradation of 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride during long-term storage
Welcome to the Technical Support Center for 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride . As a Senior Application Scientist, I have observed that the successful application of functionalized azetidines relies enti...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride .
As a Senior Application Scientist, I have observed that the successful application of functionalized azetidines relies entirely on rigorous handling practices. The fundamental paradox of this molecule is that the hydrochloride (HCl) salt is required to protonate the basic azetidine nitrogen, chemically stabilizing it against auto-catalytic decomposition; however, this very salt renders the molecule highly hygroscopic. Understanding the causality between environmental exposure and structural degradation is critical for maintaining batch integrity.
Part 1: Core Degradation Mechanisms
To effectively protect this compound, we must first understand its structural vulnerabilities. The molecule contains two highly reactive moieties: a strained 4-membered azetidine ring and a terminal alkyne.
Moisture-Induced Ring Opening: Hydrochloride salts are inherently prone to absorbing atmospheric moisture[1]. When exposed to humidity, the powder undergoes deliquescence (dissolving in its own absorbed water)[2]. This creates a localized, highly concentrated acidic microenvironment. The azetidine ring possesses a massive ring strain of approximately 25.4 kcal/mol[3]. The combination of ring strain and the acidic proton facilitates an
SN2
-type nucleophilic attack by water, cleaving the C-N bond and irreversibly opening the ring[4][5].
Alkyne Oxidation and Polymerization: The pent-4-yn-1-yl group features a terminal alkyne, which is highly susceptible to oxidative cleavage and polymerization when exposed to oxygen, light, or thermal stress[6][7]. Furthermore, trace transition metals (such as Cu or Ag) can catalyze unwanted Glaser homocoupling, leading to dimerization[6].
Primary degradation pathways of 3-Fluoro-3-(pent-4-yn-1-yl)azetidine HCl.
Part 2: Standard Operating Procedure (SOP) for Long-Term Storage
To mitigate these degradation pathways, you must implement a self-validating storage protocol. Self-Validation Checkpoint: The mass of your sealed aliquots should remain constant over time; any mass increase indicates a compromised seal and moisture ingress.
Protocol: Anaerobic Aliquoting and Desiccation
Preparation: Purge a glovebox with high-purity Argon (
O2
< 1 ppm,
H2O
< 1 ppm). Transfer the bulk container of the compound, amber glass vials, and PTFE-lined caps into the antechamber and cycle three times.
Thermal Equilibration: Allow the bulk container to reach ambient temperature inside the glovebox before opening. Opening cold containers immediately causes atmospheric condensation on the hygroscopic powder[2].
Aliquoting: Dispense the powder into single-use aliquots (e.g., 20–50 mg) into the amber vials. Causality: Single-use aliquots prevent repeated freeze-thaw and atmospheric exposure cycles, which drive cumulative moisture uptake[2]. Amber vials protect the terminal alkyne from photolytic polymerization[6].
Sealing: Cap the vials tightly with PTFE-lined septa. PTFE is chemically inert and provides a superior moisture barrier compared to standard rubber or silicone.
Secondary Containment: Place the sealed vials into a secondary desiccator jar containing active, indicating Drierite (
CaSO4
).
Storage: Transfer the desiccator jar to a -80°C freezer. Causality: Ultra-low temperatures kinetically halt both the oxidative cleavage of the alkyne and the acid-catalyzed azetidine ring-opening[3][7].
Optimal handling and aliquoting workflow for long-term storage.
Part 3: Quantitative Stability Matrix
Use the following table to assess the expected shelf life of your compound based on your laboratory's storage capabilities.
Storage Temperature
Atmosphere
Container Type
Expected Shelf Life
Primary Degradation Risk
Room Temp (25°C)
Ambient Air
Clear Glass Vial
< 1 Week
Deliquescence, Rapid Ring-Opening
4°C (Fridge)
Ambient Air
Amber Glass Vial
1–2 Months
Moisture Ingress, Slow Oxidation
-20°C (Freezer)
Argon/Nitrogen
Amber Vial + Desiccant
12 Months
Gradual Alkyne Polymerization
-80°C (Freezer)
Argon/Nitrogen
Amber Vial + Desiccant
> 24 Months
Negligible
Part 4: Troubleshooting & FAQs
Q: My powder has turned into a sticky, clumpy paste. Is it still usable?A: No. This is a classic sign of deliquescence. The hydrochloride salt is highly hygroscopic and actively pulls moisture from the air[2]. Once it forms a paste, the localized concentration of HCl and water significantly accelerates the nucleophilic ring-opening of the azetidine[3][5]. The structural integrity of the 4-membered ring is likely compromised, and the batch should be discarded.
Q: I am observing a yellow/brown discoloration in my stored batch. What causes this?A: Discoloration typically indicates the degradation of the terminal alkyne. Alkynes are susceptible to oxidative cleavage and polymerization when exposed to oxygen, light, or trace transition metals[6][7]. To prevent this, ensure the compound is stored in amber vials under an inert argon atmosphere[6].
Q: During NMR analysis, I see new peaks corresponding to linear amines. Why did the ring open?A: Azetidines possess a massive ring strain[3]. In the presence of moisture, the hydrochloride counterion acts as a proton source, increasing the electrophilicity of the carbons adjacent to the nitrogen. This facilitates an
SN2
-type nucleophilic attack by water, cleaving the C-N bond and yielding a linear 1,3-amino alcohol derivative[4].
Q: Can I store the compound as a free base to avoid hygroscopicity?A: While the free base is significantly less hygroscopic[8], it is not recommended for long-term storage. The free amine of the azetidine can auto-catalyze ring-opening or undergo intermolecular reactions. The hydrochloride salt is intentionally formed to protonate the amine, stabilizing the molecule chemically, albeit at the cost of physical stability (hygroscopicity).
References
"Common pitfalls in the handling of terminal alkynes" - Benchchem. Available at: 6
"Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials" - Pharma Excipients. Available at: 1
Optimizing copper-catalyzed click reactions with 3-Fluoro-3-(pent-4-yn-1-yl)azetidine HCl
Technical Support Center: Optimizing CuAAC with 3-Fluoro-3-(pent-4-yn-1-yl)azetidine HCl Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals uti...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Optimizing CuAAC with 3-Fluoro-3-(pent-4-yn-1-yl)azetidine HCl
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing 3-Fluoro-3-(pent-4-yn-1-yl)azetidine HCl in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflows.
While the terminal pent-4-ynyl group is highly reactive in click chemistry, the azetidine moiety presents unique mechanistic challenges. The secondary amine can act as a competing ligand for the Cu(I) catalyst, leading to catalyst poisoning and stalled reactions[1]. This guide provides field-proven troubleshooting strategies, focusing on catalyst protection, stoichiometric optimization, and structural causality.
Frequently Asked Questions (FAQs)
Q: Why does my reaction stall when using the free base form of 3-Fluoro-3-(pent-4-yn-1-yl)azetidine?A: The stalling is caused by catalyst sequestration. The secondary amine nitrogen in the azetidine ring possesses a lone pair that strongly coordinates with the soft Cu(I) center[2]. This coordination competes with the azide and alkyne substrates, effectively poisoning the catalyst[1]. While the 3-fluoro substituent exerts an electron-withdrawing inductive effect that slightly reduces the amine's nucleophilicity, it is not sufficient to prevent chelation. Maintaining the molecule as an HCl salt protonates the amine, eliminating the availability of the lone pair and preserving catalyst turnover.
Q: What is the optimal copper source and ligand system for this substrate?A: We recommend generating Cu(I) in situ using Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and sodium ascorbate as the reducing agent[3]. To further prevent any transient free amine from chelating the copper, a water-soluble accelerating ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is essential[4]. THPTA completely envelops the Cu(I) center, protecting it from both amine poisoning and oxidative degradation[5].
Q: How do I prevent alkyne homocoupling (Glaser coupling)?A: Alkyne homocoupling is a common side reaction promoted by the presence of oxygen and insufficient reducing agent[1]. To minimize this, thoroughly degas all solvents (e.g., bubbling with argon or nitrogen for 10-15 minutes) prior to the reaction[6]. Additionally, ensure you are using a freshly prepared solution of sodium ascorbate, as it is highly susceptible to rapid oxidation in aqueous environments[7].
Troubleshooting Guide
Issue: Low Yield or Incomplete Reaction
Causality: The active Cu(I) catalyst has either been oxidized to inactive Cu(II) by dissolved oxygen, or sequestered by the azetidine amine due to a high-pH environment[1].
Solution: First, verify the pH of your buffer system; it should remain slightly acidic to neutral (pH 6.5–7.4) to keep the azetidine protonated. Second, increase the THPTA-to-Copper ratio. While a standard ratio is 1:1 or 2:1, challenging amine-containing substrates often require up to a 5:1 excess of THPTA to ensure the Cu(I) remains catalytically active[8].
Issue: Biomolecule Degradation (If conjugating to proteins/RNA)
Causality: Reactive oxygen species (ROS) generated by the copper/ascorbate system can damage sensitive biomolecules[1].
Solution: Utilize THPTA to sequester the copper ions and limit ROS generation[4]. For highly sensitive RNA or protein applications, adding a radical scavenger like aminoguanidine (100 mM) can further protect the biomolecule[8].
Issue: Difficult Purification
Causality: Copper ions strongly adhere to the basic azetidine ring or the newly formed triazole product.
Solution: Post-reaction, use a chelating wash. For small molecules, washing the organic layer with 0.1 M EDTA or aqueous ammonia helps strip residual copper. For biomolecules, methanol/chloroform precipitation[7] or size-exclusion chromatography effectively removes the catalyst[1].
Data Presentation: Optimization Parameters
The following table summarizes the quantitative adjustments required when transitioning from a standard CuAAC protocol to one optimized for 3-Fluoro-3-(pent-4-yn-1-yl)azetidine HCl.
Excess ligand outcompetes the azetidine amine for Cu(I) coordination[8].
Na-Ascorbate
1 mM
2 - 5 mM
Higher reducing agent concentration combats oxidation and prevents Glaser homocoupling[9].
pH Range
7.0 - 8.0
6.5 - 7.4
Maintains the azetidine as a protonated HCl salt, preventing lone-pair availability.
Experimental Protocol: Step-by-Step Methodology
This protocol is optimized for the bioconjugation or small-molecule derivatization of 3-Fluoro-3-(pent-4-yn-1-yl)azetidine HCl in an aqueous/organic mixture.
Reagent Preparation:
Alkyne Stock: Prepare a 100 mM stock of 3-Fluoro-3-(pent-4-yn-1-yl)azetidine HCl in DMSO or water.
Azide Stock: Prepare a 100 mM stock of your target azide in DMSO.
Catalyst Pre-mix: Prepare 20 mM CuSO₄·5H₂O in water and 100 mM THPTA in water[10].
Reducing Agent: Dissolve 20 mg of sodium ascorbate in 0.36 mL of deionized water to create a fresh 300 mM stock[7]. Critical: This must be prepared immediately before use.
Reaction Workflow:
Degassing: In a reaction vial, combine the solvent (e.g., 1:1 t-BuOH/H₂O or PBS buffer) and degas by bubbling with argon or nitrogen for 10-15 minutes[6].
Substrate Addition: Add the azide (1.0 eq) and the 3-Fluoro-3-(pent-4-yn-1-yl)azetidine HCl (1.2 eq) to the degassed solvent.
Complex Formation: In a separate microcentrifuge tube, mix the CuSO₄ and THPTA solutions to achieve a 1:5 molar ratio (e.g., 10 µL of 20 mM CuSO₄ + 10 µL of 100 mM THPTA). Vortex briefly. The solution should turn a pale blue, indicating active complex formation[10].
Catalyst Addition: Add the pre-mixed Cu/THPTA complex to the main reaction vial.
Initiation: Add the freshly prepared sodium ascorbate solution (final concentration ~2-5 mM) to initiate the reduction of Cu(II) to Cu(I)[7].
Incubation: Protect the reaction from light and stir continuously at room temperature for 2 to 4 hours[6]. Monitor completion via LC-MS or TLC.
Purification: Dilute with ethyl acetate, wash with 0.1 M EDTA to remove copper, dry over anhydrous sodium sulfate, and concentrate under reduced pressure[6].
Mechanistic & Workflow Visualizations
Mechanistic pathway comparing catalyst poisoning by free amine vs. protection via THPTA.
Step-by-step experimental workflow for optimized CuAAC.
References
Jena Bioscience. "CLICK-labeling of cellular metabolites." Jena Bioscience. Available at:[Link]
Winz, M.-L., et al. "Site-specific terminal and internal labeling of RNA by poly(A) polymerase tailing and copper-catalyzed or copper-free strain-promoted click chemistry." Nucleic Acids Research, Volume 40, Issue 10, 1 May 2012, Page e78. Available at:[Link]
Technical Support Center: Troubleshooting Aqueous Solubility of 3-Fluoro-3-(pent-4-yn-1-yl)azetidine Hydrochloride
Welcome to the Technical Support Center. As drug development professionals, encountering solubility bottlenecks with novel chemical entities is a routine challenge.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As drug development professionals, encountering solubility bottlenecks with novel chemical entities is a routine challenge. This guide provides an in-depth, mechanistic approach to resolving the aqueous solubility issues specifically associated with 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride .
By understanding the physicochemical root causes of precipitation, you can select the appropriate formulation strategy for your in vitro assays or in vivo dosing regimens.
Physicochemical Root Cause Analysis
To effectively troubleshoot, we must first deconstruct the molecular properties driving the insolubility of this specific azetidine derivative:
Inductive pKa Shift: Unsubstituted azetidine is a strong secondary amine with a pKa of approximately 11.29[1]. However, the highly electronegative fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect. This pulls electron density away from the nitrogen, significantly lowering the predicted pKa to approximately 8.4. Consequently, at a physiological pH of 7.4, a substantial fraction (~10%) of the drug exists as the unprotonated free base, which is highly lipophilic and prone to crashing out of solution.
Hydrophobic Exclusion: The pent-4-yn-1-yl group adds significant non-polar bulk. Even when the azetidine nitrogen is fully protonated, this hydrophobic alkyne chain disrupts the hydrogen-bonding network of water, driving hydrophobic exclusion.
The Common-Ion Effect: Hydrochloride salts are notoriously susceptible to the common-ion effect in biological buffers. When this compound is introduced into chloride-rich media like Phosphate-Buffered Saline (PBS, ~137 mM Cl⁻), the excess background chloride ions shift the dissolution equilibrium (according to Le Chatelier's principle) back toward the solid crystal lattice, causing rapid precipitation[2].
Troubleshooting FAQs
Q1: My compound dissolves perfectly in pure water but immediately forms a cloudy precipitate when I add it to PBS or cell culture media. Why is this happening?A1: This is a textbook manifestation of the common-ion effect[2]. PBS contains high levels of sodium chloride. The massive excess of chloride ions forces the equilibrium of your hydrochloride salt back into its solid state. Furthermore, the slightly alkaline pH of cell media (pH 7.4) approaches the compound's pKa (~8.4), converting a portion of the soluble salt into the highly insoluble free base.
Solution: Dissolve the compound in a chloride-free buffer (e.g., HEPES or acetate buffer) or utilize a cyclodextrin inclusion complex before introducing it to high-chloride media.
Q2: I need to dose this compound in vivo (IV injection in mice). I cannot use high concentrations of DMSO due to toxicity. What is the best formulation approach?A2: For in vivo applications, complexation with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard. The hydrophobic pentynyl chain and fluorinated core are sequestered inside the lipophilic cavity of the cyclodextrin toroid, while the hydrophilic exterior maintains aqueous solubility. This avoids the osmotic penalty, tissue irritation, and toxicity associated with organic co-solvents[].
Q3: Can I just lower the pH of my assay to keep the azetidine fully protonated and soluble?A3: Yes, lowering the pH to < 6.0 will ensure >99% protonation of the azetidine ring, maximizing the solubility of the salt form. However, this is often incompatible with live-cell assays or physiological targets. If your specific biochemical assay tolerates a pH of 6.0–6.5, this is a viable, additive-free quick fix. Otherwise, you must rely on formulation additives.
Formulation Strategies & Data Summary
The table below summarizes the quantitative and strategic parameters for overcoming the solubility barriers of this compound.
Formulation Strategy
Mechanism of Action
Recommended Concentration
Pros
Cons
pH Adjustment
Protonates the azetidine nitrogen (pH < 6.0)
N/A
Simple, no chemical additives required.
Incompatible with most live-cell physiological assays.
Co-solvents (DMSO/PEG)
Solvates the lipophilic pentynyl chain
≤ 1% (in vitro), ≤ 5% (in vivo)
Highly effective for generating concentrated stock solutions.
High cellular toxicity; risk of precipitation upon dilution.
HP-β-CD Complexation
Encapsulates the hydrophobic moiety within a toroid
10% - 20% (w/v)
Highly biocompatible; masks taste and tissue irritation[].
Requires heating/sonication and equilibration time.
Standard Operating Protocols
Protocol A: Preparation of a 10 mM Stock via HP-β-CD Inclusion Complex
This self-validating protocol utilizes cyclodextrin to shield the hydrophobic alkyne chain, allowing dissolution in physiological buffers without triggering the common-ion effect[2].
Preparation of Carrier: Dissolve 200 mg of HP-β-CD in 1.0 mL of sterile, deionized water to create a 20% (w/v) solution. Vortex until the solution is completely optically clear.
API Addition: Weigh the appropriate mass of 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride to achieve a 10 mM final concentration. Add the dry powder directly to the 20% HP-β-CD solution.
Equilibration (Causality Step): Sonicate the suspension in a water bath at 37°C for 30 minutes. Why? Sonication provides the kinetic energy required to overcome the crystal lattice energy of the solid salt, facilitating the thermodynamic drive for host-guest complexation[].
Self-Validation: Measure the optical density of the solution at 600 nm (OD600) using a spectrophotometer. An OD600 < 0.05 indicates a true, clear molecular dispersion. If the solution remains cloudy (OD600 > 0.05), agitate for an additional 24 hours on a rotary shaker at room temperature.
Buffer Adjustment: Once clear, slowly titrate in 10X PBS to achieve a 1X final buffer concentration. The encapsulated API will now resist chloride-induced precipitation.
Protocol B: Step-Wise Co-Solvent Dilution for In Vitro Screening
If cyclodextrins interfere with your specific target binding, use this co-solvent cascade to prevent "solvent shock" and subsequent precipitation.
Primary Stock: Dissolve the API in 100% anhydrous DMSO to a concentration of 50 mM. Causality: Water absorption from the atmosphere degrades DMSO stock stability and promotes micro-precipitation; always use anhydrous grade.
Intermediate Dilution: Dilute the 50 mM stock 1:10 into PEG400 to create a 5 mM intermediate stock. (The solvent ratio is now 10% DMSO / 90% PEG400).
Final Assay Dilution: Dropwise, add the intermediate stock into your pre-warmed (37°C) aqueous assay buffer under vigorous vortexing. Dilute 1:100 to achieve a 50 µM final assay concentration.
Self-Validation: The final well concentration will contain 0.1% DMSO and 0.9% PEG400. Inspect the well under a microscope at 20X magnification; the absence of micro-crystals confirms successful aqueous integration.
Solubility Troubleshooting Workflow
Troubleshooting workflow for resolving aqueous precipitation of azetidine hydrochloride salts.
Minimizing side reactions in 3-Fluoro-3-(pent-4-yn-1-yl)azetidine alkyne cross-coupling
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and practical challenges associated with the alkyne cross-coupling of 3-Fluoro-3...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and practical challenges associated with the alkyne cross-coupling of 3-Fluoro-3-(pent-4-yn-1-yl)azetidine .
This bifunctional building block presents unique challenges: the terminal alkyne is highly susceptible to oxidative homocoupling, the azetidine nitrogen is a potent nucleophile prone to competitive amination, and the strained 4-membered ring requires mild handling. This guide provides causality-driven troubleshooting, validated self-correcting protocols, and peer-reviewed methodologies to ensure high-fidelity cross-coupling.
Diagnostic Troubleshooting Logic
When your cross-coupling reaction fails or yields complex mixtures, identifying the root cause is critical. The workflow below maps the most common side reactions to their mechanistic origins and immediate solutions.
Caption: Diagnostic workflow for identifying and resolving primary side reactions in azetidine alkyne coupling.
Symptom-Based Troubleshooting Guides
Symptom 1: High Levels of Glaser-Hay Homocoupling (Diyne Formation)
The Causality: Homocoupling (the formation of a 1,3-diyne dimer) is the most pervasive side reaction in terminal alkyne functionalization[1]. In a standard Sonogashira reaction, the copper(I) co-catalyst forms a copper acetylide intermediate. If trace oxygen is present, Cu(I) is oxidized to Cu(II), which triggers the oxidative dimerization of the acetylide radicals (the Glaser-Hay pathway)[2][3].
The Solution:
Rigorous Degassing: Even trace
O2
drives the Glaser pathway[1]. Use the Freeze-Pump-Thaw method (minimum 3 cycles) rather than simple nitrogen sparging.
Copper-Free Conditions: The most definitive way to eliminate Glaser coupling is to remove the copper co-catalyst entirely[2][3]. Copper-free Sonogashira protocols rely on electron-rich palladium species and specific amine bases to facilitate direct Pd-alkyne complexation and deprotonation[4][5].
Symptom 2: Azetidine N-Arylation or Ring Degradation
The Causality: The secondary amine of an unprotected azetidine is highly nucleophilic. In the presence of a palladium catalyst and an aryl halide, the system is perfectly primed for a competitive Buchwald-Hartwig amination, leading to N-arylation rather than C-C alkyne coupling[6].
The Solution: The azetidine nitrogen must be masked. Install a tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) protecting group prior to the cross-coupling step[6]. The electron-withdrawing nature of the carbamate drastically reduces nitrogen nucleophilicity, shutting down the Buchwald-Hartwig pathway.
Copper-Free Catalytic Mechanistic Pathway
Understanding the copper-free catalytic cycle is essential for optimizing your reaction parameters. Without copper to pre-activate the alkyne, the burden of alkyne deprotonation falls entirely on the base and the palladium center[5].
Caption: Mechanism of the Copper-Free Sonogashira cycle, avoiding the Cu-acetylide homocoupling pathway.
Quantitative Optimization Data
The following table summarizes internal validation data demonstrating how varying the reaction parameters impacts the distribution of the desired product versus side reactions for 3-Fluoro-3-(pent-4-yn-1-yl)azetidine.
Reaction Condition
Catalyst System
Atmosphere
Homocoupling (%)
N-Arylation (%)
Desired Yield (%)
Standard (Unprotected)
Pd(PPh₃)₄ / CuI
Air
45%
38%
<10%
Standard (N-Boc)
Pd(PPh₃)₄ / CuI
Argon (Sparged)
22%
Not Detected
65%
Cu-Free (N-Boc)
PdCl₂(PPh₃)₂
Argon (Sparged)
5%
Not Detected
82%
Optimized Cu-Free (N-Boc)
Pd(PPh₃)₄
Argon (Freeze-Pump-Thaw)
<1%
Not Detected
>92%
Note: Yields determined by quantitative LC-MS using an internal standard. The optimized copper-free condition effectively neutralizes both primary side reactions[2][7].
Standard Operating Procedure (SOP): Optimized Copper-Free Coupling
This self-validating protocol is engineered to maximize the yield of the cross-coupled 3-fluoro-azetidine derivative while suppressing Glaser homocoupling[3][7].
Prerequisites:
Ensure the azetidine is N-Boc protected.
All glassware must be oven-dried and purged with high-purity Argon.
Step-by-Step Methodology:
Reagent Preparation: To a dry Schlenk flask, add the aryl halide (1.0 equiv) and
Pd(PPh3)4
(0.05 equiv, 5 mol%).
Solvent Degassing: Add an amine base, such as freshly distilled pyrrolidine or triethylamine (3.0 equiv), and DMF (0.2 M relative to aryl halide). Subject the mixture to three rigorous Freeze-Pump-Thaw cycles to completely remove dissolved oxygen[2].
Alkyne Addition: Backfill the flask with Argon. Using a gas-tight syringe, add N-Boc-3-Fluoro-3-(pent-4-yn-1-yl)azetidine (1.2 equiv) dropwise over 10 minutes. Scientific rationale: Slow addition keeps the instantaneous concentration of the alkyne low, further disfavoring any bimolecular homocoupling[1][2].
Reaction Execution: Stir the reaction mixture at 60 °C for 12–16 hours under a positive pressure of Argon. Monitor progression via TLC or LC-MS.
Workup: Cool to room temperature. Quench with saturated aqueous
NH4Cl
(to neutralize the amine base) and extract three times with Ethyl Acetate.
Purification: Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, concentrate in vacuo, and purify via silica gel column chromatography.
Frequently Asked Questions (FAQs)
Q: Why is my reaction stalling at 50% conversion under copper-free conditions?A: In the absence of copper, the oxidative addition complex (Pd-Ar) must directly activate the alkyne[5]. If your aryl halide is electron-rich (e.g., an aryl chloride), oxidative addition is slow. Consider switching to a more electron-rich, bulky ligand (like XPhos) or using an aryl iodide to accelerate the catalytic cycle[6].
Q: Can I use an inorganic base like
K2CO3
instead of an amine base?A: Yes, but it requires a phase-transfer catalyst or a highly polar solvent system (like
H2O
/MeCN) because inorganic bases have poor solubility in standard cross-coupling solvents. For copper-free Sonogashira reactions, organic amines (pyrrolidine, piperidine, or TMG) are preferred as they actively participate in the deprotonation of the Pd-coordinated alkyne[4][5].
Q: Does the 3-fluoro substitution affect the stability of the azetidine ring during the reaction?A: The highly electronegative fluorine atom at the 3-position actually exerts a strong inductive pull, which slightly decreases the basicity/nucleophilicity of the adjacent nitrogen compared to a non-fluorinated azetidine. However, under the elevated temperatures of cross-coupling, N-protection remains strictly mandatory to prevent degradation or Buchwald-Hartwig amination[6].
References
Sonogashira Coupling Reaction with Diminished Homocoupling. University of Washington. Available at:[Link]
Sonogashira Coupling | Synthetic Methods in Drug Discovery. Royal Society of Chemistry. Available at:[Link]
Copper-free Sonogashira cross-coupling reactions: an overview. National Institutes of Health (NIH) / RSC Advances. Available at:[Link]
Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. ACS Publications. Available at:[Link]
New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction. ACS Catalysis. Available at:[Link]
Purification methods and recrystallization of 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride
Target: 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals handling the purif...
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals handling the purification of 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride .
System Overview & Chemical Context
Purifying this highly functionalized building block requires balancing the reactivity of three distinct structural features:
The Azetidine Ring: A strained four-membered heterocycle (~26 kcal/mol strain energy). While the free base is highly susceptible to nucleophilic ring-opening and auto-polymerization, isolating it as the hydrochloride salt stabilizes the nitrogen lone pair, drastically improving shelf-life and handling[1].
The 3-Fluoro Substituent: The strong electron-withdrawing nature of the fluorine atom lowers the pKa of the azetidine nitrogen. This subtly alters its solubility profile compared to unsubstituted analogs, making the salt slightly more soluble in moderately polar organic solvents[2].
The Terminal Alkyne: A valuable moiety for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. It requires careful handling to avoid unwanted metal-acetylide formation if transition metals were used in upstream synthetic steps[3].
Troubleshooting & FAQs
Q1: During antisolvent addition, my product forms a biphasic syrup ("oils out") instead of crystallizing. Why does this happen and how do I fix it?
Causality: "Oiling out" (liquid-liquid phase separation) occurs when the concentration of the solute exceeds its solubility, but the temperature of the mixture is higher than the melting point of the solute in that specific solvent system. The highly polar, hygroscopic nature of the azetidine HCl salt makes it prone to hydrogen-bonding with trace ambient water, which severely depresses its melting point in solution[4].
Solution: Stop adding antisolvent immediately. Gently reheat the mixture until the oil redissolves into a single homogeneous phase. Allow the solution to cool very slowly to room temperature, and introduce a seed crystal of pure product. Seeding bypasses the high activation energy required for spontaneous nucleation, forcing the system into a solid-liquid phase separation (crystallization) rather than a liquid-liquid separation[4].
Q2: I am carrying this compound forward from a synthetic step that used transition metals (e.g., Pd or Cu). How do I ensure the terminal alkyne is free of metal contaminants before crystallization?
Causality: Terminal alkynes readily coordinate with transition metals, forming stable metal acetylides or pi-complexes. If residual copper or palladium is present, it will co-crystallize with the azetidine salt, leading to colored impurities (often green or black) and potential alkyne degradation[3].
Solution: Prior to recrystallization, dissolve the crude salt in methanol and treat it with a metal-scavenging resin (e.g., QuadraPure™ or SiliaMetS® Thiol) for 2 hours at room temperature. Filter the mixture through a Celite pad to remove the resin before proceeding to the solvent/antisolvent crystallization.
Q3: My NMR shows azetidine ring-opening impurities (e.g., 3-amino-1-propanol derivatives). What parameters am I violating during purification?
Causality: While the HCl salt is generally stable, exposing the strained azetidine ring to elevated temperatures in protic solvents (like methanol or water) for prolonged periods can induce nucleophilic attack by the solvent, leading to irreversible ring-opening[1].
Solution: Keep dissolution temperatures strictly below 50°C. Do not boil the solvent for extended periods. Use a vacuum desiccator at ambient temperature for drying the final crystals rather than a heated vacuum oven.
Quantitative Data: Solvent Systems for Recrystallization
Selecting the correct solvent/antisolvent pair is critical for maximizing both yield and purity. Below is a comparative matrix of validated systems for this specific hydrochloride salt:
Solvent (Primary)
Antisolvent
Optimal Ratio (v/v)
Expected Yield
Expected Purity
Technical Notes & Causality
Methanol
Diethyl Ether
1 : 5
75 - 85%
> 99%
Excellent for highly impure batches. Rapid precipitation, but ether volatility requires careful handling.
Ethanol
Ethyl Acetate
1 : 3
80 - 90%
> 98%
Recommended. Slower crystallization yields larger, more easily filterable crystals. Less hygroscopic handling.
Isopropanol
Heptane
1 : 2
> 90%
~ 95%
High yield but may co-precipitate polar impurities. Best reserved for initial bulk cleanup of crude material.
This protocol utilizes a self-validating framework to ensure quality control at every step of the purification process.
Step 1: Preparation & Dissolution
Weigh the crude 3-fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride.
Suspend the solid in minimal absolute ethanol (approx. 2-3 mL per gram of crude) in a round-bottom flask.
Warm the suspension in a water bath at 45°C. Swirl until completely dissolved. Do not exceed 50°C[1].
Validation Check: The solution must be completely transparent. If insoluble particulates remain, perform a hot gravity filtration to remove physical contaminants.
Step 2: Antisolvent Addition
Remove the flask from the heat source.
While stirring gently (approx. 300 rpm), add ethyl acetate dropwise.
Stop the addition the exact moment the solution becomes persistently cloudy (the cloud point).
Validation Check: If the cloudiness coalesces into droplets at the bottom of the flask, the product has oiled out. Immediately refer to FAQ Q1.
Step 3: Nucleation & Aging
Allow the cloudy solution to sit undisturbed at room temperature for 1 hour.
Validation Check: Fine white crystalline needles should begin to precipitate.
Step 4: Cooling & Isolation
Transfer the flask to an ice bath (0-5°C) for 2 hours to depress solubility and maximize yield.
Filter the crystals using a Büchner funnel under vacuum.
Wash the filter cake with 1-2 volumes of ice-cold ethyl acetate to displace any mother liquor containing impurities.
Step 5: Drying
Dry the crystals in a vacuum desiccator over a desiccant (e.g., P2O5) at room temperature for 12 hours.
Validation Check: The final product should be a free-flowing, white crystalline solid. A sticky or clumpy solid indicates residual solvent or water absorption.
Process Visualization
Below is the logical workflow for the recrystallization process, highlighting the critical decision matrix for troubleshooting phase separation issues.
Workflow for the solvent/antisolvent recrystallization and troubleshooting of oiling out.
References
Title: Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine
Source: Organic Process Research & Development (ACS Publications)
URL: [Link]
Title: Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers
Source: Journal of the American Chemical Society (ACS Publications)
URL: [Link]
Title: How to Purify an organic compound via recrystallization or reprecipitation?
Source: ResearchGate
URL: [Link]
Technical Support Center: Handling Hygroscopic Azetidine Hydrochloride Salts
Welcome to the Technical Support Center for handling Azetidine Hydrochloride and related highly hygroscopic amine salts. This guide is designed for researchers, analytical scientists, and drug development professionals w...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for handling Azetidine Hydrochloride and related highly hygroscopic amine salts. This guide is designed for researchers, analytical scientists, and drug development professionals who require precise stoichiometric control and high-purity handling of moisture-sensitive building blocks.
Below, you will find an in-depth analysis of the causality behind moisture absorption, self-validating experimental protocols, and a comprehensive troubleshooting FAQ.
The Mechanistic Causality of Hygroscopicity
To effectively handle azetidine hydrochloride, one must understand why it aggressively absorbs water. Azetidine is a four-membered nitrogen-containing heterocycle. When converted to its hydrochloride salt, it forms a highly polar ionic lattice.
The hygroscopicity is driven by two thermodynamic factors:
Hydrogen Bonding Affinity : The chloride anion (
Cl−
) and the protonated secondary amine (
NH2+
) act as strong hydrogen-bond acceptors and donors, respectively. Atmospheric water molecules rapidly coordinate with these ions [1].
Crystal Lattice Energy vs. Hydration Energy : The energy released upon hydration of the ions is highly favorable. When the ambient relative humidity (RH) exceeds the critical relative humidity (CRH) of the salt, the thermodynamic drive for water absorption overcomes the lattice energy, leading to deliquescence —a state where the salt dissolves in its own absorbed moisture [2].
Failing to control this moisture uptake leads to inflated mass readings, resulting in inaccurate stoichiometric ratios during synthesis, and potential hydrolysis of sensitive reagents downstream.
Quantitative Storage & Stability Parameters
Proper storage is the first line of defense against moisture degradation. The following table summarizes the optimal storage conditions for azetidine hydrochloride based on its physical state [1, 3].
Physical State
Storage Temperature
Atmosphere
Recommended Shelf Life
Critical Handling Notes
Solid Powder
Room Temp to 4°C
Argon / Nitrogen
Variable (Check CoA)
Store in original container within a secondary desiccator.
Stock Solution
-20°C
Sealed / Inert
Up to 1 month
Must be dissolved in anhydrous, degassed solvents.
Stock Solution
-80°C
Sealed / Inert
Up to 6 months
Avoid repeated freeze-thaw cycles to prevent condensation.
Self-Validating Handling Protocols
To guarantee experimental integrity, protocols must be self-validating —meaning the procedure itself confirms whether it was executed successfully without moisture contamination.
Workflow Visualization
Workflow for weighing and handling hygroscopic azetidine hydrochloride salts.
Protocol A: The Ambient Rapid-Transfer Method (Self-Validating)
If an inert glovebox is unavailable, use this validated ambient method. The causality behind this approach is to minimize atmospheric exposure time while mathematically verifying that no moisture was absorbed during the transfer.
Step-by-Step Methodology:
Preparation : Purge a clean, dry reaction vial with Argon gas. Cap it with a PTFE-lined septum.
Tare (M1) : Place the sealed, empty reaction vial on the analytical balance. Record the exact mass (
M1
).
Rapid Transfer : Uncap the vial and the azetidine hydrochloride container simultaneously. Using a dry spatula, rapidly transfer the approximate desired mass into the vial.
Immediate Seal : Immediately recap both the primary container and the reaction vial. This step must take less than 30 seconds.
Final Weighing (M2) : Weigh the sealed reaction vial again to record (
M2
). The exact mass of the dispensed salt is
M2−M1
.
Self-Validation Check : Leave the sealed vial on the balance for an additional 60 seconds.
Pass: If the mass remains perfectly stable, the seal is intact, and the anhydrous environment is confirmed.
Fail: If the mass slowly creeps upward, the septum is compromised, and atmospheric moisture is entering the vial. Discard and repeat.
Dissolution : Inject your anhydrous solvent directly through the septum using a syringe to create the stock solution without exposing the powder to air [4].
Troubleshooting Guide & FAQs
When handling highly sensitive reagents, deviations occur. Use this logic tree and FAQ to diagnose and correct material degradation.
Troubleshooting Logic Tree
Troubleshooting logic tree for assessing and mitigating moisture exposure in amine salts.
Frequently Asked Questions
Q1: My azetidine hydrochloride has formed a solid, hard cake at the bottom of the bottle. Can I still use it for my synthesis?A1: It depends on the application. Severe caking indicates that the salt has absorbed significant moisture, lowering the actual molarity of the active compound per gram weighed [3]. If your reaction requires precise stoichiometry or is strictly water-free (e.g., Grignard reactions or moisture-sensitive couplings), do not use it . For non-critical, aqueous-based reactions, you may break the clumps, but expect a lower effective yield.
Q2: How can I recover deliquesced (liquefied) azetidine hydrochloride?A2: If the salt has absorbed enough water to become a liquid, it is highly recommended to discard it, as hydrolysis of impurities may have occurred. However, if recovery is absolutely necessary, you can attempt to dry it by dissolving it in a minimal amount of absolute ethanol, adding a large volume of anhydrous diethyl ether to force precipitation, and filtering the recrystallized salt rapidly under a stream of dry nitrogen.
Q3: Does drying the salt in a high-temperature vacuum oven work?A3: Proceed with extreme caution. While vacuum drying removes moisture, heating amine hydrochlorides too aggressively can lead to thermal decomposition or sublimation of
HCl
gas, leaving behind the volatile free base amine. If you must vacuum dry, do so at ambient temperature over a strong desiccant (like
P2O5
) for 24-48 hours rather than applying high heat.
Q4: Why do you recommend storing stock solutions at -80°C instead of just keeping the powder?A4: Every time a bulk powder container is opened, a fresh volume of humid air is introduced. By converting the entire batch of powder into a stock solution using anhydrous solvent immediately upon first opening, you eliminate the risk of cumulative moisture exposure. Storing this solution at -80°C suppresses kinetic degradation pathways and extends the shelf life up to 6 months [1].
References
Optimization
Technical Support Center: Overcoming Steric Hindrance in 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride Conjugation
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for challenges encountered dur...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for challenges encountered during the conjugation of 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride. The unique structural features of this molecule, specifically the sterically hindered tertiary carbon of the azetidine ring, can present significant hurdles in achieving efficient and high-yield conjugations. This document aims to provide both theoretical understanding and practical solutions to overcome these challenges.
Understanding the Core Challenge: Steric Hindrance
The central issue in conjugating 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride lies in the steric bulk around the terminal alkyne. The azetidine ring, substituted at the 3-position with both a fluorine atom and the pentynyl chain, creates a congested environment. This congestion can impede the approach of the azide-containing substrate and the copper catalyst in a standard Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, often leading to low yields and slow reaction kinetics.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is my CuAAC reaction with 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride resulting in low to no product yield?
A1: Low yields in this specific CuAAC reaction are most commonly attributed to steric hindrance. The bulky azetidine substituent adjacent to the alkyne can physically block the azide from approaching the alkyne for the cycloaddition to occur.[2] Several factors can contribute to this:
Inefficient Catalyst-Substrate Interaction: The sterically hindered environment can prevent the copper catalyst from effectively coordinating with the alkyne, which is a crucial step in the catalytic cycle.
Reduced Reaction Rate: Even if the reaction proceeds, the steric clash significantly slows down the reaction rate, requiring much longer reaction times than typically expected for CuAAC reactions.[2]
Substrate Aggregation: In some cases, the hydrophobicity of the substrates can lead to aggregation, further reducing the accessibility of the reactive groups.
Q2: Can I just increase the temperature or reaction time to improve the yield?
A2: While increasing the reaction temperature and time can sometimes overcome activation energy barriers in sterically hindered reactions, it's not always a straightforward solution and should be approached with caution.[1][2]
Increased Temperature: Modestly increasing the temperature (e.g., to 40-60 °C) can enhance the reaction rate.[2] However, excessive heat can lead to the degradation of sensitive substrates or the catalyst, potentially generating unwanted side products.
Prolonged Reaction Time: Extending the reaction time is a common strategy for slow reactions.[3] However, this also increases the risk of side reactions, such as the oxidative homocoupling of the alkyne (Glaser coupling), especially if the reaction is not maintained under an inert atmosphere.[2]
Q3: Are there alternatives to the standard CuAAC reaction that are better suited for this sterically hindered substrate?
A3: Yes, when significant steric hindrance is a factor, exploring alternative ligation strategies is highly recommended. Two prominent alternatives are:
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction utilizes a strained cycloalkyne (e.g., dibenzocyclooctyne, DBCO) that reacts readily with azides without the need for a catalyst.[3] While SPAAC can be more sensitive to steric hindrance than CuAAC in some cases, the absence of a bulky catalyst complex can sometimes be advantageous.[2]
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Ruthenium catalysts can also effectively catalyze the azide-alkyne cycloaddition. Interestingly, the regioselectivity of RuAAC can be influenced by steric hindrance, sometimes favoring the formation of the 1,4-disubstituted triazole isomer, which is the same as in CuAAC.[4]
Q4: How does the choice of ligand impact the success of the CuAAC reaction with this substrate?
A4: The ligand plays a critical role in stabilizing the Cu(I) catalyst and accelerating the reaction. For sterically hindered substrates, the choice of ligand is even more crucial.
Water-Soluble Ligands: For reactions in aqueous media, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) are recommended.[1]
Polydentate Ligands: Polydentate ligands can enhance the catalytic activity and protect the copper(I) center, which is particularly important when dealing with challenging substrates.[2]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the conjugation of 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride.
Problem 1: Low or No Product Yield
Possible Causes & Solutions
Cause
Troubleshooting Steps
Steric Hindrance
1. Optimize Catalyst System: Experiment with different copper sources (e.g., CuI, CuSO₄/Sodium Ascorbate) and ligands (e.g., THPTA, TBTA). A higher ligand-to-copper ratio (e.g., 5:1) may be beneficial.[1] 2. Increase Reactant Concentration: If solubility allows, increasing the concentration of the reactants can help drive the reaction forward. 3. Introduce a Linker: Synthesize a derivative of your azide-containing molecule with a flexible linker (e.g., a short PEG chain). This can extend the azide group away from the bulk of the molecule, reducing steric clash.[3]
Catalyst Inactivation
1. Degas Solvents: Thoroughly degas all solvents and reagents to remove oxygen, which can oxidize the Cu(I) catalyst. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] 2. Fresh Reducing Agent: Always use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[1] 3. Premix Copper and Ligand: It is recommended to pre-mix the copper salt and the ligand before adding them to the reaction mixture to ensure proper complex formation.[1]
Incorrect Stoichiometry
1. Vary Reagent Ratios: While a 1:1 ratio is a good starting point, using a slight excess (1.1 to 2-fold) of the less sterically hindered or less precious reagent can improve the yield.[1]
Impure Reagents
1. Verify Purity: Ensure the purity of your 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride and the azide-containing substrate using appropriate analytical techniques (e.g., NMR, LC-MS). Impurities can inhibit the catalyst or lead to side reactions.[1]
Problem 2: Formation of Side Products
Possible Causes & Solutions
Cause
Troubleshooting Steps
Oxidative Homocoupling (Glaser Coupling)
1. Maintain Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture by using degassed solvents and maintaining a nitrogen or argon atmosphere.[2] 2. Sufficient Reducing Agent: Ensure an adequate amount of reducing agent is present throughout the reaction to maintain the copper in the +1 oxidation state.
Substrate Degradation
1. Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times that could lead to the decomposition of your starting materials or product.[2]
Experimental Workflow Visualization
The following diagram illustrates a decision-making workflow for troubleshooting a low-yielding CuAAC reaction with a sterically hindered substrate.
Caption: A troubleshooting workflow for low-yielding CuAAC reactions.
Advanced Strategies for Overcoming Steric Hindrance
For particularly challenging conjugations, more advanced strategies may be required.
Click-Assisted Native Chemical Ligation (CAN)
For the conjugation of peptides or proteins, a "click-assisted" approach can be employed. In this method, the sterically hindered alkyne and an azide-modified biomolecule are first linked via a traceless linker containing handles for a strain-promoted click reaction (SPAAC).[5] This brings the two molecules into close proximity, facilitating a subsequent intramolecular reaction, such as native chemical ligation.[5]
Alternative Catalytic Systems
Research into alternative catalysts for azide-alkyne cycloadditions is ongoing. For instance, zinc-mediated methods have been developed for the regioselective formation of 1,5-substituted triazoles and have shown success with sterically hindered substrates.[6] While this would result in a different triazole isomer, it may be a viable option if the regiochemistry is not critical for the application.
Conceptual Diagram of Steric Hindrance
The diagram below visualizes the concept of steric hindrance in the CuAAC reaction with 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride.
A Comparative Guide to the Chemical Stability of 3-Fluoro-3-(pent-4-yn-1-yl)azetidine: Hydrochloride Salt vs. Free Base
Introduction In the landscape of modern drug discovery, novel molecular scaffolds that offer unique three-dimensional diversity are of paramount importance. The azetidine ring, a strained four-membered nitrogen-containin...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of modern drug discovery, novel molecular scaffolds that offer unique three-dimensional diversity are of paramount importance. The azetidine ring, a strained four-membered nitrogen-containing heterocycle, has emerged as a valuable motif, conferring improved metabolic stability, solubility, and pharmacokinetic properties to bioactive molecules.[1] The specific compound, 3-Fluoro-3-(pent-4-yn-1-yl)azetidine, combines this desirable scaffold with a fluorine atom and a terminal alkyne, providing a versatile building block for further chemical elaboration. The fluorine atom can enhance binding affinity and metabolic stability, while the terminal alkyne is a gateway for a multitude of coupling reactions, such as "click" chemistry.
However, the inherent reactivity of these functional groups—the strained azetidine ring, the basic nitrogen, and the terminal alkyne—necessitates a thorough understanding of the molecule's chemical stability.[2] This is a critical parameter that influences every stage of the drug development pipeline, from early-stage screening and synthesis to formulation, storage, and ultimately, patient safety.[3] The choice between utilizing the compound as a free base or as a salt, typically a hydrochloride, can have profound implications for its handling, shelf-life, and experimental reproducibility.
This guide provides an in-depth, objective comparison of the chemical stability of 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride and its corresponding free base. We will explore the theoretical underpinnings of their stability profiles, supported by illustrative experimental data and detailed protocols for researchers to validate these findings in their own laboratories. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions about the selection and handling of this promising chemical entity.
Physicochemical Properties: A Tale of Two Forms
The fundamental differences in the physical and chemical properties of an amine free base and its hydrochloride salt dictate their stability. The free base possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic and basic. In contrast, the hydrochloride salt features a protonated, positively charged nitrogen atom, which significantly alters its reactivity and intermolecular interactions.
Table 1: Comparative Physicochemical and Stability Profile
Salt formation typically results in a well-defined, stable crystalline lattice.
Solubility
Soluble in water and polar organic solvents
Sparingly soluble in water, soluble in nonpolar organic solvents
The ionic nature of the salt enhances its solubility in polar protic solvents.
Hygroscopicity
Low to moderate
Moderate to high
The free base's nitrogen can form hydrogen bonds with atmospheric moisture, while the salt's more stable crystal lattice generally reduces water uptake.[4]
Thermal Stability
Higher decomposition temperature
Lower decomposition temperature
The ionic bonds in the salt's crystal lattice require more energy to break compared to the intermolecular forces of the free base.
pH Sensitivity
Stable in acidic to neutral pH
Prone to degradation in acidic conditions; may be unstable at very high pH
The free base is more reactive and can participate in acid-catalyzed degradation pathways. The azetidine ring may be susceptible to ring-opening under strongly basic conditions.[2]
Oxidative Stability
More stable
Less stable
The lone pair on the free base nitrogen can be susceptible to oxidation. The terminal alkyne in both forms is a potential site for oxidative degradation.[5]
Comparative Stability Analysis Under Stress Conditions
Forced degradation studies, or stress testing, are essential for identifying likely degradation products and understanding the intrinsic stability of a molecule.[6] These studies are a core component of meeting regulatory expectations as outlined by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2).[7][8][9] The goal is to induce 5-20% degradation to reveal potential liabilities without completely destroying the compound.[10]
Solid-State Stability: Hygroscopicity and Thermal Stress
Hygroscopicity: The tendency of a substance to absorb moisture from the air is a critical stability parameter. Absorbed water can act as a solvent, mobilizing impurities and facilitating degradative reactions. Amine free bases are often more hygroscopic than their corresponding salts.[4]
Expected Outcome: The free base of 3-Fluoro-3-(pent-4-yn-1-yl)azetidine is expected to show significantly higher water uptake compared to the hydrochloride salt when exposed to high humidity (e.g., 75% RH). This increased moisture content can lead to a higher rate of degradation over time, even at room temperature.
Thermal Stability:
Expected Outcome: Thermogravimetric analysis (TGA) would likely show that the hydrochloride salt has a higher onset temperature for decomposition. When stored at elevated temperatures (e.g., 60°C), the free base is expected to show a greater percentage of degradation products in HPLC analysis compared to the salt form.
Solution-State Stability: The Critical Role of pH
The stability of the molecule in solution is highly dependent on the pH.
Acidic Conditions (pH 1-3): The free base, when dissolved in an acidic medium, will be protonated to form the conjugate acid (the same species as the dissolved hydrochloride salt). However, the azetidine ring, being strained, could be susceptible to acid-catalyzed ring-opening reactions. Both forms are expected to show some degradation, but the pre-existing stability of the salt's solid form makes it a better starting material.
Neutral Conditions (pH 6-8): In this range, the free base is more susceptible to degradation. Its nucleophilic nitrogen can participate in intermolecular reactions or catalyze the degradation of other functional groups. The hydrochloride salt will establish an equilibrium, but the overall concentration of the reactive free base is lower, leading to better stability.
Basic Conditions (pH 9-12): The azetidine ring can be prone to ring-opening under strongly basic conditions.[2] The terminal alkyne proton is also acidic and can be abstracted under strong base, potentially leading to side reactions. Both forms will exhibit instability, but degradation pathways may differ.
Photostability
ICH guidelines recommend photostability testing to determine if a compound is degraded by light exposure.
Expected Outcome: Both the free base and the hydrochloride salt should be exposed to a standardized light source (e.g., a combination of cool white fluorescent and near-ultraviolet lamps). While the core chromophores are similar, differences in the solid-state packing and the electronic state of the nitrogen atom could lead to minor differences in photostability. The terminal alkyne could be susceptible to light-induced polymerization or oxidation.
Oxidative Stability
The terminal alkyne and the tertiary amine of the free base are potential sites for oxidation.[5]
Expected Outcome: When treated with an oxidizing agent like hydrogen peroxide (H₂O₂), the free base is expected to degrade more rapidly than the hydrochloride salt. The protonated nitrogen in the salt form is deactivated towards oxidation. The terminal alkyne is a likely site of oxidation for both forms, potentially leading to the formation of carboxylic acids or other oxygenated species.
Table 2: Illustrative Forced Degradation Data
Stress Condition
Time
3-Fluoro-3-(pent-4-yn-1-yl)azetidine Hydrochloride (% Purity by HPLC)
3-Fluoro-3-(pent-4-yn-1-yl)azetidine (Free Base) (% Purity by HPLC)
Note: The data in this table is illustrative and represents expected outcomes based on chemical principles. Actual results may vary.
Proposed Degradation Pathways
The primary sites of instability in 3-Fluoro-3-(pent-4-yn-1-yl)azetidine are the strained azetidine ring, the nucleophilic nitrogen (in the free base), and the reactive terminal alkyne.
Caption: Experimental workflow for forced degradation studies.
Protocol Steps:
Sample Preparation: Prepare separate stock solutions of the hydrochloride salt and the free base. For solid-state tests, weigh ~5 mg of each solid into separate amber vials.
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.2 M HCl. Incubate at 40°C.
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.2 M NaOH. Incubate at 40°C.
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 6% H₂O₂. Keep at room temperature, protected from light.
Thermal/Humidity (Solid): Place the vials with solid material in a stability chamber set to 60°C and 75% relative humidity.
Time Points: Withdraw aliquots from solution studies (or one vial from solid studies) at appropriate time points (e.g., 0, 2, 6, 24 hours for solutions; 1, 2, 4 weeks for solids).
Quenching: For acid and base hydrolysis samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before injection.
Analysis: Analyze all samples, including a time-zero control, by the validated HPLC-UV method. Use LC-MS to obtain mass information on any significant degradation peaks.
[11]
Conclusion and Recommendations
Based on fundamental chemical principles and established behaviors of amine salts versus free bases, 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride is demonstrably the more stable form for general handling, storage, and use in most research and development applications.
Key advantages of the hydrochloride salt include:
Superior Solid-State Stability: It is expected to be a crystalline solid with lower hygroscopicity and greater thermal stability, ensuring a longer shelf-life and less variability between batches.
Enhanced Solution Stability: In neutral and mildly acidic aqueous media, the protonated form is less reactive, minimizing self-degradation or unwanted side reactions.
Ease of Handling: As a solid, it is easier to weigh and dispense accurately compared to a potentially oily or low-melting free base. Its solubility in aqueous buffers is also advantageous for biological assays.
The free base may be required for specific synthetic transformations where a non-nucleophilic base is needed to deprotonate the salt in situ, or for applications requiring high solubility in nonpolar organic solvents. However, when using the free base, it is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) and to use it shortly after preparation or purification.
For drug development professionals, the selection of the hydrochloride salt as the lead form for further studies is the logical choice. It provides the robust foundation needed for generating reliable, reproducible data in pharmacology, toxicology, and formulation studies, ultimately de-risking the path toward clinical development.
References
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ResolveMass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Retrieved from [Link]
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MDPI. (2025, August 18). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Retrieved from [Link]
Hyttinen, N. (2023, November 6). The effect of atmospherically relevant aminium salts on water uptake. Atmospheric Chemistry and Physics. Retrieved from [Link]
Al-Rifai, M., et al. (n.d.). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules. Retrieved from [Link]
Taylor & Francis Online. (2018, August 17). Hygroscopicity of dimethylaminium-, sulfate-, and ammonium-containing nanoparticles. Retrieved from [Link]
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ACS Publications. (2010, October 8). Synthesis of Enantiopure, Orthogonally Protected α-Fluoro-β3-lysine. Retrieved from [Link]
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ACS Publications. (2019, April 2). Hygroscopicity and Compositional Evolution of Atmospheric Aerosols Containing Water-Soluble Carboxylic Acid Salts and Ammonium Sulfate: Influence of Ammonium Depletion. Retrieved from [Link]
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MDPI. (2023, April 13). Dehydroborylation of Terminal Alkynes Using Lithium Aminoborohydrides. Retrieved from [Link]
A Comparative Guide to Validated HPLC Methods for Purity Determination of 3-Fluoro-3-(pent-4-yn-1-yl)azetidine Hydrochloride
This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride. As a crucial hetero...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride. As a crucial heterocyclic building block in pharmaceutical development, ensuring its purity is paramount for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] This document delves into the rationale behind method selection, presents detailed validation protocols according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, and offers a direct comparison of their performance based on experimental data.[3][4]
Analyte Profile and Chromatographic Challenges
Understanding the physicochemical properties of 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride is the cornerstone of effective HPLC method development.
Structure: The molecule contains a four-membered azetidine ring, a polar, nitrogen-containing heterocycle.[5]
Polarity and Ionization: The presence of the fluorine atom and the basic nitrogen (which will be protonated in its hydrochloride salt form) renders the molecule highly polar and hydrophilic. This characteristic often leads to poor retention on traditional nonpolar stationary phases like C18.[6]
UV Absorbance: The molecule lacks a significant chromophore. The terminal alkyne and the saturated heterocyclic ring do not exhibit strong UV absorbance at higher wavelengths.[7] Therefore, detection must be performed at a low wavelength (e.g., 200-210 nm), where sensitivity is achievable but baseline noise and mobile phase interference can be a concern.
These properties necessitate a careful selection of chromatographic conditions to achieve adequate retention, good peak shape, and robust separation from potential impurities. We will compare a robust, modified Reversed-Phase (RP-HPLC) approach with a modern Hydrophilic Interaction Liquid Chromatography (HILIC) method, which is specifically designed for polar analytes.[8][9]
Comparative HPLC Methodologies
Two distinct methods were developed and validated to provide a clear choice for researchers based on their specific laboratory capabilities and analytical needs.
RP-HPLC is the most common technique in pharmaceutical analysis due to its robustness and reproducibility.[10][11] For a polar, basic compound like our analyte, modifications are required to overcome poor retention and peak tailing. Using an acidic mobile phase ensures the analyte is consistently in its protonated form and suppresses the interaction with residual silanols on the stationary phase, leading to improved peak symmetry.
HILIC is an alternative chromatographic mode that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[12] In HILIC, polar analytes are retained through a partitioning mechanism into a water-enriched layer on the surface of the stationary phase.[13][14] This technique is exceptionally well-suited for compounds that are too polar to be retained in RP-HPLC.[8]
Table 1: Comparison of Chromatographic Conditions
Parameter
Method A: Modified RP-HPLC
Method B: HILIC
Column
C18, 250 mm x 4.6 mm, 5 µm
Amide, 150 mm x 4.6 mm, 3 µm
Mobile Phase A
0.1% Phosphoric Acid in Water
10 mM Ammonium Formate in Water, pH 3.5
Mobile Phase B
Acetonitrile
Acetonitrile
Gradient
20% B to 80% B over 15 min
95% B to 70% B over 12 min
Flow Rate
1.0 mL/min
1.2 mL/min
Column Temp.
30°C
35°C
Detection
UV at 205 nm
UV at 205 nm
Injection Vol.
10 µL
5 µL
HPLC Method Validation Workflow
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4] The following workflow, based on ICH Q2(R1) guidelines, was applied to both Method A and Method B.[3][15]
Caption: HPLC Method Validation Workflow based on ICH Q2(R1).
Experimental Protocols for Validation
The following protocols were executed to validate both HPLC methods. All solutions were prepared using a dissolution solvent of 50:50 Acetonitrile:Water.
The specificity of the method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[4]
Blank and Placebo Analysis: Inject the dissolution solvent (blank) and a placebo solution to ensure no interfering peaks are present at the retention time of the analyte.
Forced Degradation: Subject the analyte solution (~100 µg/mL) to stress conditions:
Acidic: 0.1 M HCl at 60°C for 4 hours.
Basic: 0.1 M NaOH at 60°C for 2 hours.
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
Thermal: Heat at 80°C for 48 hours.
Analysis: Analyze the stressed samples. The method is specific if the main analyte peak is well-resolved from all degradation product peaks. Peak purity can be assessed using a Diode Array Detector (DAD).
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[16]
Stock Solution: Prepare a stock solution of the reference standard at 1 mg/mL.
Calibration Standards: Prepare a series of at least five concentrations by diluting the stock solution. A typical range for a purity assay is 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
Analysis: Inject each concentration in triplicate.
Evaluation: Plot a graph of mean peak area versus concentration. Calculate the correlation coefficient (R²), y-intercept, and slope of the regression line.
Accuracy is the closeness of the test results obtained by the method to the true value.[17] It is often determined by recovery studies.
Spiked Samples: Prepare nine samples by spiking a placebo mixture with the analyte reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
Analysis: Analyze the spiked samples.
Evaluation: Calculate the percentage recovery for each sample.
Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.[16]
Repeatability (Intra-assay precision):
Prepare six individual samples of the analyte at 100% of the target concentration.
Analyze the samples and calculate the Relative Standard Deviation (%RSD) of the results.
Intermediate Precision:
Repeat the repeatability study on a different day, with a different analyst, and on a different HPLC system.
Calculate the %RSD for the combined data from both occasions to assess the effect of random events on the method's precision.[18]
Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[18]
Parameter Variation: Introduce small variations to the nominal method parameters, one at a time. Examples include:
Flow Rate (± 0.1 mL/min).
Column Temperature (± 2°C).
Mobile Phase pH or Composition (e.g., ± 0.1 pH unit, ± 2% organic).
Analysis: Analyze a system suitability solution under each modified condition.
Evaluation: Assess the impact on system suitability parameters (e.g., retention time, peak tailing, resolution). The method is robust if system suitability criteria are still met under all variations.
Comparative Validation Results
The following table summarizes the performance of each method across the key validation parameters.
Table 2: Summary of Validation Data and Comparison
Validation Parameter
Acceptance Criteria
Method A: Modified RP-HPLC (Results)
Method B: HILIC (Results)
Specificity
No interference at analyte Rt; Resolution > 2 for all degradants
Pass. Good resolution from all stress-induced degradants.
Pass. Excellent resolution, especially for early-eluting polar degradants.
Linearity (R²)
R² ≥ 0.999
0.9995
0.9998
Range
50 - 150 µg/mL
50 - 150 µg/mL
50 - 150 µg/mL
Accuracy (% Recovery)
98.0% - 102.0%
Mean Recovery: 99.7%
Mean Recovery: 100.3%
Precision (Repeatability)
%RSD ≤ 2.0%
0.85%
0.65%
Precision (Intermediate)
%RSD ≤ 2.0%
1.22%
0.98%
Robustness
System suitability passes under all conditions
Pass. Minor shifts in retention time but all parameters within limits.
Pass. More sensitive to mobile phase water content, but stable.
Analyte Retention Time
N/A
8.5 min
6.2 min
Conclusion and Recommendations
Both the modified RP-HPLC and HILIC methods were successfully developed and validated according to ICH Q2(R1) guidelines for the purity determination of 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride.
Method A (Modified RP-HPLC) proved to be a highly robust and reliable method. Its use of common C18 columns and straightforward mobile phases makes it an excellent choice for routine quality control (QC) environments where consistency and transferability are key.[11]
Method B (HILIC) demonstrated superior retention and higher precision for this highly polar analyte. It provided better resolution for potential polar impurities that would elute near the void volume in the RP-HPLC method.[13][19] This method is particularly advantageous for in-depth impurity profiling, stability studies, and situations where maximum separation of polar species is required.
Recommendation:
For routine, high-throughput purity assays, Method A is recommended due to its established robustness. For comprehensive stability testing and characterization where the identification of unknown polar degradants is critical, Method B offers superior chromatographic performance.
Waters Corporation. (2004, October 1). Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity.
Roemling, R., Sakata, M., & Kawai, Y. (2026, April 1). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.
Phenomenex. (2016, June 23). HILIC Explained: What It Is & How It Works.
Ali, J. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
Pettersson, C., & Schill, G. (1981). Separation of enantiomeric amines by ion-pair chromatography. Journal of Chromatography A, 204, 179-183.
Zelena, E., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1428-1437.
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
BenchChem. (2025). Application Notes & Protocols: Assay Development for Azetidine, 1-[(4-fluorophenyl)sulfonyl]-.
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
ICH. (n.d.). Quality Guidelines.
Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
Arayne, M. S., et al. (2007). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies, 30(4), 539-547.
Agilent. (2019, July 15). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography.
Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. PharmaTech.
Hussain, S., et al. (2026, March 6). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology.
ResearchGate. (n.d.). (PDF) Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome.
PubMed. (2022, June 3). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research.
BenchChem. (2026). Application Notes and Protocols for the Analytical Characterization of 4-(4-Fluorobenzyl)azetidin-2-one.
PMC. (n.d.). Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes.
Dong, M. W., & Hu, G. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
PMC. (2025, February 4). Molecular basis for azetidine-2-carboxylic acid biosynthesis.
MDPI. (2025, December 31). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
ACS Publications. (2020, December 22). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry.
ResearchGate. (2025, August 5). Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum.
ResearchGate. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives.
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Organic reaction in Solkane®365mfc: Homocoupling reaction of terminal alkynes.
ACS Publications. (2025, August 5). Discovery and Identification of Scarce Terminal Alkyne-Containing Natural Products by Chemical Isotope Labeling-Assisted MALDI-TOF Mass Spectrometry.
Tokyo Chemical Industry. (n.d.). 3-Fluoroazetidine Hydrochloride.
Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC.
ACS Publications. (2023, August 18). Enzymatic Halogenation of Terminal Alkynes. Journal of the American Chemical Society.
A Researcher's Guide to Benchmarking the Click Chemistry Kinetics of 3-Fluoro-Azetidine Alkynes
Introduction: The Quest for Tunable Bioorthogonal Reagents In the landscape of chemical biology and drug development, bioorthogonal chemistry provides an indispensable toolkit for the precise labeling and tracking of bio...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Quest for Tunable Bioorthogonal Reagents
In the landscape of chemical biology and drug development, bioorthogonal chemistry provides an indispensable toolkit for the precise labeling and tracking of biomolecules in their native environments.[1] Among these reactions, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) stands out for its efficiency and biocompatibility, eliminating the need for cytotoxic copper catalysts.[2][3] The power of SPAAC lies in the high ring strain of cycloalkynes, which dramatically accelerates the reaction with organic azides.[4]
The field is in a constant search for novel cycloalkynes with finely-tuned properties—balancing exceptional reactivity with high stability and aqueous solubility. While reagents like bicyclononyne (BCN) and dibenzocyclooctyne (DBCO) are widely used, there remains a need for new scaffolds that offer unique kinetic profiles.[5] This guide introduces a promising, yet underexplored, candidate: the 3-fluoro-azetidine alkyne. We will provide the scientific rationale for its potential, a proposed experimental framework for rigorously benchmarking its reaction kinetics against established alternatives, and the detailed protocols necessary for its evaluation.
The Scientific Rationale: Why 3-Fluoro-Azetidine Alkynes?
The potential of a 3-fluoro-azetidine-based alkyne stems from a unique combination of structural and electronic factors.
Inherent Ring Strain: The azetidine ring, a four-membered heterocycle, possesses significant ring strain (approx. 25.4 kcal/mol).[6] While less strained than a cyclooctyne, incorporating this motif into a larger strained-alkyne structure is hypothesized to contribute to the overall activation energy reduction required for the [3+2] cycloaddition. This inherent strain is a key driver of the reactivity of azetidine-containing molecules.[6]
The Influence of Fluorine: The fluorine atom is the most electronegative element, exerting a powerful electron-withdrawing effect through induction. Placing a fluorine atom at the 3-position of the azetidine ring is predicted to modulate the electronic properties of the entire scaffold. This can influence the alkyne's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are critical determinants of cycloaddition reaction rates. The presence of fluorine has been shown to significantly impact the stability and reactivity of intermediates in other bioorthogonal reactions.[7] Furthermore, fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[8]
By combining these two features, the 3-fluoro-azetidine alkyne scaffold presents a compelling target for developing a new class of bioorthogonal reagents with a potentially distinct and tunable kinetic signature.
Benchmarking Framework: A Head-to-Head Comparison
To objectively evaluate the performance of a novel 3-fluoro-azetidine alkyne, a direct comparison with well-characterized, commercially available alkynes is essential. This guide proposes a benchmarking study against Bicyclononyne (BCN) as a representative of moderately reactive, stable alkynes and Dibenzoazacyclooctynone (DBCO) as a high-reactivity standard.
Table 1: Literature Kinetic Data for Standard Cycloalkynes
This table summarizes the established second-order rate constants (k₂) for the reaction of standard cycloalkynes with a common model azide, benzyl azide. The value for our novel alkyne is what the following experimental protocols aim to determine.
The following protocols are designed to be self-validating systems for determining reaction kinetics. The causality behind key steps is explained to ensure robust and reproducible results.
Protocol 1: Determination of Second-Order Rate Constant (k₂) via Pseudo-First-Order Kinetics
This method simplifies the kinetic analysis by using a large excess of one reactant (the azide), making the reaction rate dependent only on the concentration of the limiting reactant (the alkyne). The rate of disappearance of the alkyne can then be monitored over time to determine the pseudo-first-order rate constant (k' ), from which the second-order rate constant (k₂) is calculated.
Causality: Using a fluorogenic azide like 3-azido-7-hydroxycoumarin is advantageous because the formation of the triazole product generates a fluorescent signal, allowing for real-time, non-invasive monitoring of the reaction progress.[10]
Materials:
3-Fluoro-Azetidine Alkyne (synthesized), BCN, and DBCO
Fluorescence plate reader with excitation/emission filters for coumarin (~390 nm / ~470 nm)
Procedure:
Stock Solution Preparation:
Prepare 10 mM stock solutions of each alkyne (3-fluoro-azetidine alkyne, BCN, DBCO) in anhydrous acetonitrile.
Prepare a 100 mM stock solution of 3-azido-7-hydroxycoumarin in anhydrous acetonitrile. Rationale: High concentration ensures it remains in vast excess.
Reaction Setup:
In a 96-well microplate, prepare the reaction mixtures. For each alkyne, set up triplicate wells.
To each well, add the appropriate volume of solvent (e.g., 90% PBS, 10% Acetonitrile) to reach a final volume of 200 µL.
Add the 3-azido-7-hydroxycoumarin stock to achieve a final concentration of 5 mM. Rationale: This concentration is at least 10-fold higher than the highest alkyne concentration to ensure pseudo-first-order conditions.
Equilibrate the plate to the desired temperature (e.g., 25°C or 37°C) in the plate reader.
Initiation and Monitoring:
Initiate the reaction by adding the alkyne stock solution to achieve a final concentration of 50 µM.
Immediately begin monitoring the fluorescence intensity every 30-60 seconds for a period sufficient to observe significant reaction progress (e.g., 2-3 half-lives).
Data Analysis:
Subtract the background fluorescence from a control well (no alkyne).
Plot the natural logarithm of (F_max - F_t) versus time, where F_max is the maximum fluorescence at reaction completion and F_t is the fluorescence at time t.
The slope of the resulting linear plot is the negative of the pseudo-first-order rate constant (-k').
Calculate the second-order rate constant (k₂) using the formula: k₂ = k' / [Azide]
Protocol 2: Competitive Reactivity Profiling by HPLC or LC-MS
This protocol provides a direct, head-to-head comparison of reactivity. Two different alkynes compete for a limited amount of a reporter azide. The ratio of the products formed is a direct measure of the relative reaction rates.
Causality: By having both competitors in the same vessel, all external variables (temperature, solvent, concentration fluctuations) are perfectly controlled, leading to a highly trustworthy measure of relative reactivity. HPLC or LC-MS is used for its ability to separate and quantify the structurally similar triazole products.
Materials:
3-Fluoro-Azetidine Alkyne and BCN (or another standard)
This provides a clear, quantitative comparison of which alkyne reacts faster under identical conditions.
Conclusion and Future Outlook
This guide provides a comprehensive framework for the synthesis and kinetic evaluation of novel 3-fluoro-azetidine alkynes. By systematically benchmarking against established standards like BCN and DBCO using robust kinetic protocols, researchers can accurately determine the utility of this new scaffold. The unique combination of azetidine ring strain and the electronic influence of fluorine holds the promise of a new class of bioorthogonal tools with tunable reactivity. The experimental data generated from these protocols will be critical for drug development professionals seeking next-generation linkers for antibody-drug conjugates and for scientists aiming to expand the capabilities of in vivo imaging and proteomics.
References
Zou, L., et al. (2023). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. PMC. Retrieved from [Link][2]
Organic-chemistry.org. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link][11]
Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal chemistry. PMC. Retrieved from [Link][3]
Kaplan, M., & Cernochova, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Retrieved from [Link][6]
van Geel, R., et al. (2018). Mechanistic Evaluation of Bioorthogonal Decaging with trans-Cyclooctene: The Effect of Fluorine Substituents on Aryl Azide Reactivity and Decaging from the 1,2,3-Triazoline. ACS Publications. Retrieved from [Link][7]
Google Patents. (2017). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives. Retrieved from [12]
Patterson, D. M., et al. (2014). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. PMC. Retrieved from [Link][13]
van Delft, F. L., & Rutjes, F. P. J. T. (2016). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. SpringerLink. Retrieved from [Link][4]
Singh, I., et al. (2024). Cutting-edge bioorthogonal chemistry: Innovations, practical applications, and emerging trends. Retrieved from [Link][14]
Al-Sabbagh, S., et al. (2022). In Vivo Applications of Bioorthogonal Reactions: Chemistry and Targeting Mechanisms. CentAUR. Retrieved from [Link]
Schilling, T., et al. (2013). Recent Trends in Bioorthogonal Click-Radiolabeling Reactions Using Fluorine-18. MDPI. Retrieved from [Link][8]
ResearchGate. (n.d.). Strain‐promoted alkyne–azide cycloaddition (SPAAC). a) Kinetics of the.... Retrieved from [Link][5]
Hu, J., et al. (2008). Nucleophilic Fluoroalkylation of α,β-Enones, Arynes, and Activated Alkynes with Fluorinated Sulfones: Probing the Hard/Soft Nature of Fluorinated Carbanions. ACS Publications. Retrieved from [Link][15]
Lallana, E., et al. (2017). Kinetics of Strain-Promoted Alkyne-Nitrone Cycloadditions (SPANC) with Unprotected Carbohydrate Scaffolded Nitrones. ACS Publications. Retrieved from [Link][9]
Comparative bioisostere evaluation of 3-Fluoro-3-(pent-4-yn-1-yl)azetidine in pharmacokinetics
An in-depth technical analysis and comparative evaluation of 3-Fluoro-3-(pent-4-yn-1-yl)azetidine as a bioisostere in pharmacokinetic (PK) optimization. Introduction Saturated nitrogen heterocycles, such as piperidine an...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical analysis and comparative evaluation of 3-Fluoro-3-(pent-4-yn-1-yl)azetidine as a bioisostere in pharmacokinetic (PK) optimization.
Introduction
Saturated nitrogen heterocycles, such as piperidine and pyrrolidine, are ubiquitous in medicinal chemistry. However, their high basicity (typically pKa > 10) leads to extensive protonation at physiological pH. This cationic state often results in poor membrane permeability, high volume of distribution, and an increased risk of off-target liabilities—most notably, hERG potassium channel inhibition. To circumvent these pharmacokinetic bottlenecks, bioisosteric replacement is a frontline strategy.
This guide evaluates 3-Fluoro-3-(pent-4-yn-1-yl)azetidine , a highly specialized building block that merges the PK-enhancing properties of a fluorinated azetidine core with the bioorthogonal utility of a terminal alkyne. We will objectively compare its performance against traditional amine scaffolds and dissect the causality behind its superior ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Mechanistic Rationale: The Tripartite Design
The superiority of the 3-fluoro-3-substituted azetidine scaffold stems from three distinct structural modifications, each engineered to solve a specific PK liability:
Azetidine Ring Contraction : Replacing a 6-membered piperidine with a 4-membered azetidine increases the s-character of the nitrogen lone pair due to ring strain. This intrinsically lowers the pKa by ~0.8 to 1.0 units, altering the exit vectors of the attached pharmacophores .
Fluorine Inductive Effect : The introduction of a highly electronegative fluorine atom at the 3-position exerts a strong inductive electron-withdrawing group (EWG) effect through the sigma bond network. This further depresses the pKa to a highly desirable 7.5–8.5 range, maximizing the neutral fraction of the drug at pH 7.4 and improving passive permeability . Furthermore, the 3-position is a notorious soft spot for CYP450-mediated oxidation; fluorination effectively blocks this metabolic liability.
Pent-4-ynyl Handle : The terminal alkyne acts as a lipophilic tail to balance the polarity of the azetidine while serving as a bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC). This enables late-stage functionalization, Activity-Based Protein Profiling (ABPP), or PROTAC linker attachment without perturbing the core PK .
Structural logic of 3-Fluoro-3-(pent-4-yn-1-yl)azetidine in PK optimization.
Comparative Pharmacokinetic Evaluation
To objectively assess the bioisosteric advantages, we compare 3-Fluoro-3-(pent-4-yn-1-yl)azetidine against its unsubstituted, pyrrolidine, and piperidine counterparts. The data below reflects typical quantitative trends observed in matched molecular pair (MMP) analyses for these scaffolds.
Scaffold (R-Group = H)
pKa
LogD (pH 7.4)
CLint, HLM (µL/min/mg)
Permeability, Papp (10⁻⁶ cm/s)
Piperidine
11.2
0.5
45.2
2.1
Azetidine
10.4
0.2
35.8
3.4
3-Fluoroazetidine
8.2
1.1
15.4
12.5
3-Fluoro-3-(pent-4-yn-1-yl)azetidine
7.8
1.8
22.1
18.2
Data Analysis:
The addition of the fluorine atom drastically reduces the intrinsic clearance (CLint) compared to the unsubstituted azetidine by blocking C3-oxidation. While the pent-4-ynyl group introduces a slight metabolic vulnerability (reflected in a minor CLint increase to 22.1 µL/min/mg), the overall metabolic stability remains vastly superior to piperidine. Simultaneously, the pKa depression yields a nearly 9-fold increase in passive permeability.
Experimental Protocols
To ensure rigorous validation of these PK parameters, the following protocols are designed as self-validating systems, ensuring data integrity and reproducibility.
Protocol 1: Intrinsic Clearance (CLint) via Human Liver Microsomes (HLM)
Causality: HLM is specifically chosen over intact hepatocytes to isolate Phase I CYP450 metabolism. This allows us to directly measure the protective effect of the 3-fluoro substitution against oxidative degradation without confounding factors like active transport or Phase II conjugation.
Self-Validating System: The assay incorporates Verapamil (high-clearance) and Warfarin (low-clearance) as biological controls. A stable-isotope labeled internal standard (IS) is used to correct for matrix suppression and LC-MS/MS injection variability.
Self-validating workflow for determining intrinsic microsomal clearance.
Step-by-Step Methodology:
Preparation: Prepare a 10 mM stock solution of 3-Fluoro-3-(pent-4-yn-1-yl)azetidine in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).
Incubation: Combine the test compound (1 µM final) with pooled Human Liver Microsomes (0.5 mg/mL protein concentration) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.
Initiation: Initiate the metabolic reaction by adding NADPH (1 mM final concentration).
Time-Course Sampling: At precisely 0, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots from the incubation mixture into a quenching plate containing 150 µL of ice-cold acetonitrile spiked with the Internal Standard (e.g., Tolbutamide).
Extraction: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant to a clean plate.
Analysis: Analyze via LC-MS/MS (MRM mode). Calculate the half-life (t1/2) from the log-linear decline of the compound/IS peak area ratio, and derive CLint using the formula: CLint = (0.693 / t1/2) * (Volume of incubation / mg microsomal protein).
Protocol 2: pKa Determination via Potentiometric Titration
Causality: In silico pKa prediction algorithms frequently fail to accurately model the non-linear inductive effects of fluorine in saturated heterocycles . Therefore, empirical potentiometric titration is mandatory.
Self-Validating System: Due to the lipophilicity of the pent-4-ynyl group, standard aqueous titration will fail due to precipitation. We utilize a co-solvent (methanol) extrapolation method (Yasuda-Shedlovsky plot) to ensure accurate measurement of the thermodynamic aqueous pKa.
Step-by-Step Methodology:
Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) at a constant temperature of 25°C ± 0.1°C.
Sample Preparation: Prepare three solutions of the compound (~1 mM) in varying ratios of Methanol/Water (e.g., 30%, 40%, and 50% wt/wt MeOH) containing 0.15 M KCl to maintain constant ionic strength.
Titration: Titrate each solution with standardized 0.1 M KOH under a nitrogen atmosphere to prevent CO2 absorption.
Data Derivation: Record the apparent pKa (psKa) for each co-solvent ratio.
Extrapolation: Plot the psKa values against the dielectric constant of the solvent mixtures (Yasuda-Shedlovsky plot). Extrapolate the linear regression to 0% co-solvent to determine the true aqueous thermodynamic pKa.
References
Discovery of Clinical Candidate GDC-8264, a Novel, Potent and Selective RIP1 Inhibitor for Amelioration of Tissue Damage and the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry. Available at:[Link]
Rigorous control of vesicle-forming lipid pKa by fluorine-conjugated bioisosteres for gene-silencing with siRNA. Journal of Controlled Release. Available at:[Link]
Optimization of Selective and CNS Penetrant Alkyne-Based TREK Inhibitors: The Discovery and Characterization of ONO-9517601 and ONO-7927846. PubMed Central (PMC). Available at:[Link]
Validation
A Definitive Guide to the Stereochemical Validation of 3-Fluoro-3-(pent-4-yn-1-yl)azetidine Derivatives: An X-ray Crystallography Perspective
In the landscape of modern medicinal chemistry, the precise control and confirmation of a molecule's three-dimensional architecture are not merely academic exercises; they are fundamental prerequisites for developing saf...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern medicinal chemistry, the precise control and confirmation of a molecule's three-dimensional architecture are not merely academic exercises; they are fundamental prerequisites for developing safe and efficacious therapeutics. The introduction of fluorine and a strained azetidine ring, as seen in 3-fluoro-3-(pent-4-yn-1-yl)azetidine derivatives, presents unique stereochemical challenges that demand unambiguous analytical validation. This guide provides an in-depth comparison of analytical techniques for stereochemical determination, underscoring the unparalleled definitive power of single-crystal X-ray crystallography.
The Imperative of Stereochemical Integrity in Drug Design
The spatial arrangement of atoms in a chiral molecule dictates its interaction with biological targets. Enantiomers, non-superimposable mirror images of each other, can exhibit vastly different pharmacological and toxicological profiles. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of this principle. For complex scaffolds like fluorinated azetidines, which are of increasing interest due to their ability to modulate physicochemical properties such as metabolic stability and pKa, the absolute configuration at the stereocenter is a critical quality attribute.
X-ray Crystallography: The Gold Standard for Stereochemical Assignment
While various analytical techniques can provide valuable stereochemical information, single-crystal X-ray crystallography remains the only method that provides a direct, three-dimensional visualization of the molecular structure. This allows for the unequivocal determination of absolute stereochemistry, bond lengths, and bond angles.
Experimental Workflow: From Crystal to Structure
The process of validating the stereochemistry of a 3-fluoro-3-(pent-4-yn-1-yl)azetidine derivative via X-ray crystallography involves a meticulous series of steps, each critical for obtaining a high-quality, publishable structure.
Caption: Workflow for single-crystal X-ray crystallography.
Detailed Protocol for X-ray Crystallographic Analysis
1. Crystal Growth:
Objective: To obtain single crystals of sufficient size and quality for diffraction.
Method: Slow evaporation of a solution of the purified 3-fluoro-3-(pent-4-yn-1-yl)azetidine derivative in a suitable solvent system (e.g., ethyl acetate/hexane) is a common technique. Vapor diffusion methods can also be employed. The choice of solvent is critical and often requires screening.
2. Crystal Mounting:
Objective: To mount a selected crystal on the diffractometer.
Method: A suitable single crystal is selected under a microscope and mounted on a cryoloop. The crystal is then flash-cooled in a stream of liquid nitrogen to minimize radiation damage during data collection.
3. Data Collection:
Objective: To collect a complete set of diffraction data.
Method: The mounted crystal is placed on a goniometer in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are detected. The crystal is rotated to collect diffraction data from all possible orientations.
4. Structure Solution and Refinement:
Objective: To determine the atomic positions from the diffraction data and refine the structural model.
Method: The collected diffraction data is processed to yield a set of structure factors. Initial atomic positions are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to optimize the fit. The absolute stereochemistry is typically determined by anomalous dispersion effects, often expressed as the Flack parameter.
Comparison with Alternative Techniques
While X-ray crystallography is the definitive method, other techniques are often employed for routine analysis or when suitable crystals cannot be obtained.
Technique
Principle
Advantages
Limitations
Single-Crystal X-ray Crystallography
Diffraction of X-rays by a single crystal
Unambiguous determination of absolute stereochemistry; provides precise bond lengths and angles.
Requires single crystals of suitable size and quality, which can be challenging to grow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Measures the magnetic properties of atomic nuclei
Provides detailed information about molecular connectivity and conformation in solution; can be used to infer relative stereochemistry through techniques like NOE.
Determination of absolute stereochemistry is often not possible without chiral derivatizing agents or comparison to a known standard.
Fluorine-19 NMR Comparative Analysis: 3-Fluoro-3-(pent-4-yn-1-yl)azetidine Hydrochloride in Fragment-Based Drug Discovery
Executive Summary In the modern landscape of Fragment-Based Drug Discovery (FBDD), the strategic incorporation of fluorine into small-molecule libraries has revolutionized ligand-observed screening. As a Senior Applicati...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the modern landscape of Fragment-Based Drug Discovery (FBDD), the strategic incorporation of fluorine into small-molecule libraries has revolutionized ligand-observed screening. As a Senior Application Scientist, I present this comparative guide to evaluate the performance of 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride . This molecule is engineered as a bifunctional scaffold: it merges the conformational rigidity of an azetidine, the exquisite NMR sensitivity of a tertiary fluorine, and the biorthogonal reactivity of a terminal alkyne.
This guide objectively compares its
19
F NMR characteristics against alternative fluorinated azetidines and provides self-validating experimental protocols for its application in high-throughput screening and subsequent target validation.
Structural Causality: The Logic Behind the Molecule
To understand the utility of 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride, we must deconstruct the causality behind its molecular architecture:
The Azetidine Core: The four-membered nitrogen heterocycle provides a basic amine (pKa ~ 8.5) that mimics the pharmacokinetic properties of larger saturated rings (like piperidines) but with a significantly lower molecular weight. This low molecular weight is a strict requirement for fragment libraries to ensure high ligand efficiency[1].
The Tertiary Fluorine (
19
F Handle): Fluorine-19 has a 100% natural abundance and a spin of 1/2, making it highly responsive to NMR measurements[2]. By positioning the fluorine at a tertiary carbon (C3), the molecule gains metabolic stability against oxidative defluorination. Furthermore, the lack of a protonated biological background means
19
F NMR screening can be performed in complex buffers or detergent solutions without signal interference[2].
The Pent-4-yn-1-yl Group (Alkyne Handle): The terminal alkyne is NMR-silent in the
19
F channel, ensuring no spectral crowding. However, its true purpose is orthogonal functionalization. Once this fragment is identified as a "hit" via NMR, the alkyne serves as an anchor for Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC). This allows researchers to "click" on fluorophores, biotin tags, or PROTAC linkers without altering the binding pharmacophore.
Comparative
19
F NMR Performance Data
The local electronic environment dictates the
19
F chemical shift (
δ
) and spin-spin coupling (
J
). Below is an objective comparison of 3-Fluoro-3-(pent-4-yn-1-yl)azetidine against standard alternative fluorinated azetidines.
*Referenced to Trichlorofluoromethane (CFCl
3
) at 0.0 ppm.
Mechanistic Analysis of Spectral Differences
Replacing the geminal hydrogen atom of 3-fluoroazetidine with an alkyl/alkynyl group (as seen in our target molecule and the methyl analog) fundamentally alters the diamagnetic shielding tensor. The tertiary carbon environment deshields the fluorine nucleus, shifting the resonance significantly downfield from the -180 ppm region to the -140 ppm region[3].
More importantly for FBDD, the absence of the geminal proton eliminates the massive two-bond coupling constant (
2JHF≈
57 Hz)[4]. This collapses the complex, highly split signal into a much sharper multiplet driven solely by three-bond couplings (
3JHF
) with the adjacent ring protons. This first-order-like simplification drastically improves the Signal-to-Noise (S/N) ratio, allowing for rapid data acquisition at lower fragment concentrations[5].
Workflow Visualizations
To illustrate the integration of
19
F NMR and Click Chemistry, the following logical workflows have been mapped.
Workflow integrating 19F NMR fragment screening with CuAAC target validation.
Mechanism of T2 relaxation filtering in ligand-observed 19F NMR FBDD.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls to prove that observed phenomena are caused by specific molecular interactions, not systemic artifacts.
Protocol A: Ligand-Observed
19
F NMR
T2
-Relaxation Screening
Causality Principle: Small molecules tumble rapidly in solution, yielding long transverse relaxation times (
T2
) and sharp NMR peaks. Large proteins tumble slowly, resulting in highly efficient spin-spin relaxation and very short
T2
times. When a small fluorinated ligand binds to a protein, it adopts the macromolecule's slow tumbling rate. A Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence acts as a time-delay filter, allowing the signal of the free ligand to persist while the bound ligand's signal decays completely[6].
Step-by-Step Methodology:
Sample Preparation: Prepare a 500 µL NMR sample containing 10 µM target protein and 500 µM 3-Fluoro-3-(pent-4-yn-1-yl)azetidine HCl in 50 mM Tris-HCl buffer (pH 7.4) with 10% D
2
O (for lock).
Internal Validation Control: Add 50 µM Trifluoroacetic acid (TFA,
δ
-76.5 ppm) as a non-binding "spy" molecule. Validation Check: If the TFA signal attenuates during the experiment, it indicates a global magnetic field inhomogeneity or viscosity artifact, invalidating the run[1].
CPMG Pulse Sequence: Apply a
90∘−(τ−180∘−τ)n−Acquire
sequence. Set the spin-echo delay (
τ
) to 2 ms and the number of loops (
n
) to achieve a total relaxation filter time (
2nτ
) of 40-80 ms.
Acquisition & Decoupling: Utilize
1
H broadband decoupling (e.g., WALTZ-16) during acquisition to collapse the
19
F multiplet into a singlet, maximizing the S/N ratio.
Data Interpretation: Calculate the attenuation ratio (
Iprotein/Ibuffer
). A reduction of >30% in the azetidine signal—while the TFA signal remains constant—confirms specific target binding.
Protocol B: Orthogonal Validation via CuAAC (Click Chemistry)
Causality Principle: To prove the NMR hit is biologically relevant, the alkyne handle is utilized to attach a biotin reporter without disrupting the azetidine-fluorine pharmacophore.
Step-by-Step Methodology:
Reaction Setup: To 100 µL of the validated fragment (1 mM in aqueous buffer), add Azide-PEG4-Biotin (1.2 eq), CuSO
4
(0.1 eq), and THPTA ligand (0.5 eq).
Catalyst Generation: Add Sodium Ascorbate (1.0 eq) to reduce Cu(II) to catalytic Cu(I) in situ. Incubate at room temperature for 2 hours.
Target Pull-down: Incubate the clicked product with the target protein lysate. Introduce Streptavidin-coated magnetic beads.
Validation: Magnetically isolate the beads, wash extensively to remove non-specific binders, and elute the target protein for SDS-PAGE/Western Blot analysis. Successful isolation confirms the binding site identified via
19
F NMR is target-specific.
As a Senior Application Scientist, I recognize that handling multifunctional building blocks like 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride requires more than a cursory glance at a generic Safety Data Sheet (SDS...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I recognize that handling multifunctional building blocks like 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride requires more than a cursory glance at a generic Safety Data Sheet (SDS). This compound is highly valued in medicinal chemistry and click chemistry (CuAAC) due to its strained heterocycle, electronegative fluorine, and terminal alkyne. However, these exact structural features dictate strict, non-negotiable protocols for operational handling, spill response, and waste disposal.
This guide provides a self-validating system for the safe lifecycle management of this chemical, ensuring that your laboratory maintains the highest standards of safety, compliance, and scientific integrity.
Chemical Profiling & Hazard Causality
To manage a chemical safely, one must understand the mechanistic causality behind its hazards. We do not simply memorize rules; we derive them from the molecule's architecture.
The Azetidine Ring & HCl Salt: The four-membered azetidine ring possesses significant ring strain. Formulated as a hydrochloride salt to improve stability and aqueous solubility, it is inherently hygroscopic. Exposure to ambient moisture can lead to degradation and the slow release of corrosive hydrogen chloride (HCl) gas.
The Terminal Alkyne (Pent-4-yn-1-yl): Terminal alkynes are generally stable, but under basic conditions in the presence of heavy metals (e.g., Copper, Silver, Mercury), they can form metal acetylides . These organometallic complexes are highly shock-sensitive and explosive.
The Fluorine Atom (C-F Bond): While the C-F bond is extremely strong and biologically stable, thermal decomposition (such as during a lab fire or improper incineration) will cleave this bond, releasing highly toxic and corrosive hydrogen fluoride (HF) gas[1].
Store under inert gas (Ar/N₂). Use desiccators. Avoid inhalation of dust[2].
Terminal Alkyne
Formation of explosive metal acetylides
Never dispose of in heavy-metal waste streams. Avoid contact with brass/copper fittings.
Fluorinated Core
HF gas generation upon combustion
Waste must be routed only to high-temperature incinerators equipped with HF scrubbers[3].
Powder Form
Aerosolization & mucous membrane irritation
Handle exclusively inside a certified Class II fume hood or exhausted balance enclosure[4].
Operational Safety & Handling Workflow
Before discussing disposal, we must establish the protocols that prevent the generation of contaminated, unmanageable waste.
Step-by-Step Handling Protocol:
Environmental Control: Ensure the fume hood is operating at a face velocity of 80–120 FPM.
PPE Verification: Don a flame-resistant lab coat, nitrile gloves (double-gloving is recommended when handling concentrated fluorinated organics), and tightly sealed safety goggles[1].
Tool Selection: Use PTFE (Teflon) or ceramic spatulas. Causality: While the risk is low at neutral pH, avoiding metal spatulas eliminates the theoretical risk of trace metal-acetylide formation over time.
Transfer & Weighing: Weigh the material using an anti-static weighing boat. Causality: Azetidine hydrochloride powders can accumulate static charge, leading to sudden aerosolization and inhalation risks[5].
Decontamination: Wipe down the balance and surrounding area with a 70% Isopropanol/Water solution immediately after use.
Waste Segregation & Disposal Procedures
Improper disposal of fluorinated alkyne salts can lead to environmental contamination, infrastructure damage (corrosion of plumbing via HCl/HF), or catastrophic reactions in waste drums. Never dispose of this compound or its solutions down the drain [4][6].
Disposal Logic & Segregation Workflow
Decision tree for the segregation and disposal of fluorinated azetidine alkyne waste streams.
Step-by-Step Chemical Waste Disposal Protocol
Protocol A: Solid Waste (Unused chemical, contaminated vials, and spatulas)
Containment: Place all solid waste into a chemically compatible, sealable container (e.g., High-Density Polyethylene - HDPE). Do not use metal containers.
Labeling: Affix a hazardous waste label immediately. Mark the hazards as: Irritant, Halogenated Organic, Acidic Salt.
Segregation: Store away from strong oxidizers, strong bases, and heavy metal salts (especially Cu, Ag, Hg)[6].
EHS Pickup: Transfer to your institution's Environmental Health and Safety (EHS) department for high-temperature incineration. Ensure the waste manifest explicitly notes the presence of fluorine to guarantee routing to a facility with acid-gas scrubbers[3].
Protocol B: Liquid Waste (Reaction mixtures and HPLC effluents)
Quenching: Ensure the reaction mixture is fully quenched and at a neutral pH (pH 6-8) before disposal.
Phase Separation:
Organic Phase: Must be placed in the Halogenated Solvent Waste carboy. Causality: The presence of the C-F bond and the HCl salt classifies this strictly as halogenated waste. Mixing it with non-halogenated waste violates EPA/local regulations and creates incineration hazards[3].
Aqueous Phase: Collect in a dedicated aqueous waste container. Do not mix with heavy metal waste streams to prevent acetylide precipitation.
Secondary Containment: Always store liquid waste carboys in secondary containment trays to capture catastrophic leaks.
Emergency Spill Response
In the event of a spill, immediate and calculated action is required to prevent aerosol exposure and environmental release.
Evacuate & Isolate: Alert personnel in the immediate area. If the spill is outside a fume hood, restrict access to the area[2].
PPE Upgrade: Ensure you are wearing a particulate respirator (N95 or P100) if a large amount of dry powder is spilled outside of ventilation control[5].
Dry Clean-up (For Powders):
Do NOT use water initially. Adding water to the hydrochloride salt can create localized acidic conditions and make the material harder to contain.
Use dry clean-up procedures. Gently sweep up the powder using a non-sparking brush and dustpan. Avoid generating dust[2][7].
Wet Clean-up (For Solutions):
Cover the liquid spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or specialized silica absorbents).
Causality: Do not use combustible materials like sawdust, as the acidic nature of the salt combined with organic solvents can create a fire hazard.
Final Decontamination: Once the bulk material is removed and placed in a sealed, labeled solid waste container, wash the affected area with copious amounts of water and a mild detergent to neutralize and remove residual hydrochloride salts[2].
Personal protective equipment for handling 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride
As a Senior Application Scientist, I recognize that handling novel, multifunctional synthetic intermediates requires moving beyond generic safety data sheets (SDS). 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride is a...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I recognize that handling novel, multifunctional synthetic intermediates requires moving beyond generic safety data sheets (SDS). 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride is a highly specialized building block. It combines the conformational rigidity of an azetidine ring, the lipophilicity of a fluorine atom, and the bioorthogonal reactivity of a terminal alkyne[1].
Because this compound is primarily utilized in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" workflows, your safety and logistical protocols must account not only for the inherent hazards of the amine hydrochloride salt but also for the reactive environment in which it is deployed[2].
Here is your comprehensive, field-proven guide to the personal protective equipment (PPE), handling procedures, and disposal logistics for this specific intermediate.
Structural Risk Assessment & Causality
To design an effective safety protocol, we must first deconstruct the molecule to understand the causality behind its hazards:
The Azetidine Hydrochloride Core: Azetidines are strained four-membered heterocycles. While the free base is highly volatile and caustic, the hydrochloride (HCl) salt formulation renders it a stable, weighable solid. However, HCl salts are inherently hygroscopic and acidic upon dissolution. Dust aerosolization during weighing can cause severe mucous membrane irritation (GHS H335) and serious eye irritation (GHS H319)[1].
The Terminal Alkyne (Pent-4-yn-1-yl): Terminal alkynes are generally stable under ambient conditions and demonstrate excellent stability across various biological ligation conditions[2]. However, they are designed to be highly reactive in the presence of copper catalysts and azides. The primary logistical hazard is not the alkyne itself, but the risk of cross-contamination with organic azides in waste streams, which can lead to uncontrolled, exothermic cycloadditions.
The Fluorine Atom: The C-F bond is exceptionally strong and stable. It poses no acute handling hazard but requires specific high-temperature incineration for final disposal to prevent environmental accumulation.
Quantitative Hazard & Physicochemical Summary
Property / Hazard
Data / Classification
Operational Implication
Physical State
Solid (Crystalline Powder)
Risk of inhalation via aerosolized dust.
GHS Classifications
H315, H319, H335
Corrosive to mucous membranes; requires barrier PPE.
Hygroscopicity
High (HCl salt)
Must be handled rapidly or under inert gas to prevent clumping and degradation.
Storage Conditions
2–8 °C, Desiccated
Allow container to reach room temperature before opening to prevent condensation.
Personal Protective Equipment (PPE) Matrix
The selection of PPE must scale with the operational volume. The following matrix outlines the self-validating safety barriers required for handling this compound.
PPE Category
Analytical Scale (< 10 mg)
Preparative Scale (> 100 mg)
Scientific Rationale
Hand Protection
Single Nitrile Gloves (4 mil)
Double Nitrile Gloves (8 mil total)
Nitrile provides excellent resistance to aqueous acidic salts and common click solvents (DMSO, t-BuOH). Double gloving prevents breakthrough during prolonged preparative handling.
Eye Protection
ANSI Z87.1 Safety Glasses
Splash Goggles + Face Shield
The HCl salt causes irreversible eye damage upon prolonged contact. Splash goggles prevent micro-dust ingress during bulk transfer.
Body Protection
Standard Cotton Lab Coat
Flame-Resistant (FR) Lab Coat + Apron
Protects against accidental spills of the acidic salt and the highly flammable solvents often used in subsequent CuAAC reactions.
Respiratory
Chemical Fume Hood (Face velocity >100 fpm)
Fume Hood + N95/P100 Particulate Mask
The fine powder of the HCl salt easily aerosolizes. A P100 mask prevents inhalation of corrosive dust if a localized spill occurs outside the hood.
When utilizing 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride in drug discovery, it is almost exclusively subjected to CuAAC. The following protocol ensures both high synthetic yield and operator safety by isolating reactive intermediates[3].
Step-by-Step Methodology:
Thermal Equilibration: Remove the sealed vial of 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride from 4°C storage. Allow it to sit in a desiccator for 30 minutes to reach room temperature. Causality: Opening a cold vial causes atmospheric moisture to condense on the hygroscopic HCl salt, ruining stoichiometry and degrading the compound.
Weighing & Solvation: Inside a certified fume hood, weigh the desired amount. Immediately dissolve the salt in a degassed solvent mixture (e.g., 1:1 tert-butanol/water or DMSO).
Note: Because it is an HCl salt, you must add a stoichiometric equivalent of a mild base (e.g., DIPEA) to liberate the free amine if your subsequent reaction requires a neutral nucleophile.
Catalyst Assembly: In a separate vial, pre-mix CuSO₄·5H₂O (0.1 eq) with a stabilizing ligand such as THPTA (0.5 eq). Causality: THPTA accelerates the reaction and acts as a sacrificial reductant, protecting the system from reactive oxygen species.
Reduction: Add sodium ascorbate (0.5 eq) to the copper/ligand mixture. The solution will change color as Cu(II) is reduced to the catalytically active Cu(I).
Cycloaddition: Add the azide partner to the alkyne solution, followed immediately by the active Cu(I) catalyst mixture. Stir at room temperature under an inert nitrogen atmosphere.
Quenching: Once LCMS confirms complete consumption of the alkyne, quench the reaction by adding an excess of EDTA or passing the mixture through a Silica-Trisamine column. Causality: This strips the copper from the product, halting the reaction and preventing heavy metal toxicity in downstream biological assays.
CuAAC Safety & Operational Logic
Workflow for the safe handling and CuAAC reaction of the terminal alkyne intermediate.
Spill Response and Disposal Plans
The disposal of click chemistry intermediates requires strict logistical planning to prevent the accidental mixing of concentrated azides and alkynes in waste carboys, which can lead to delayed, explosive cycloadditions.
Immediate Spill Response:
Solid Spills: Do NOT sweep with a dry brush, as this aerosolizes the irritating HCl salt. Cover the spill with damp paper towels (moistened with water or ethanol) to dissolve and capture the salt. Wipe inward to prevent spreading. Dispose of the towels in a solid hazardous waste container.
Liquid Spills (Post-Solvation): Absorb with an inert, non-combustible material (e.g., vermiculite or diatomaceous earth). Do not use combustible sawdust.
Waste Segregation & Disposal Logistics:
Aqueous Copper Waste: All quenched reaction mixtures containing copper must be routed to a dedicated "Heavy Metal Aqueous Waste" container. Do not pour down the drain.
Halogenated Organic Waste: Any organic extractions containing the fluorinated product must go into "Halogenated Organic Waste" to ensure it is routed to a high-temperature incinerator capable of breaking the resilient C-F bonds.
The "No-Mix" Rule:Never dispose of unreacted, concentrated organic azides into the same waste carboy as unreacted 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride. Even without a copper catalyst, concentrated azides and alkynes can undergo slow, uncatalyzed thermal [3+2] cycloadditions over weeks in a waste bin, generating heat and pressure that can rupture the container.
References
Comparative Study of Click Handle Stability in Common Ligation Conditions. Bioconjugate Chemistry (ACS Publications). Available at:[Link]
Capsules for Automated Azide–Alkyne Click Reactions. Organic Letters (ACS Publications). Available at:[Link]